Product packaging for delta2-Cefotetan(Cat. No.:CAS No. 1332499-75-8)

delta2-Cefotetan

Cat. No.: B587357
CAS No.: 1332499-75-8
M. Wt: 575.604
InChI Key: DBSPFHNCVUTGLP-IGTHYWETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

delta2-Cefotetan is a specified isomer that arises as an impurity during the synthesis of the antibiotic Cefotetan disodium . It is identified and controlled as a key quality attribute in the manufacturing process of the active pharmaceutical ingredient (API) . Researchers utilize high-purity this compound as a critical analytical reference standard to monitor, quantify, and control this impurity, ensuring the final pharmaceutical product meets stringent regulatory quality and safety specifications . The parent compound, Cefotetan, is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various gram-positive and gram-negative bacteria . Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis. Cefotetan binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which disrupts the final transpeptidation step of peptidoglycan synthesis . This results in the formation of a defective cell wall that is unable to withstand osmotic pressure, leading to cell lysis and death . A key feature of Cefotetan's structure is its stability against a broad spectrum of beta-lactamase enzymes, enhancing its efficacy against many resistant bacterial strains . This product, this compound, is provided for research applications such as analytical method development, validation, and quality control testing. It is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N7O8S4 B587357 delta2-Cefotetan CAS No. 1332499-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPFHNCVUTGLP-IGTHYWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718730
Record name (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332499-75-8
Record name (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Chemical Characteristics of Δ²-Cefotetan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotetan, a second-generation cephamycin antibiotic, is a crucial therapeutic agent against a broad spectrum of bacterial infections. However, like many complex organic molecules, it is susceptible to degradation, leading to the formation of impurities that can impact its safety and efficacy. Among these is the Δ²-Cefotetan isomer, a microbiologically inactive degradation product formed via the isomerization of the active Δ³-Cefotetan. This technical guide provides an in-depth exploration of the chemical properties of Δ²-Cefotetan, offering a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Cefotetan.

Chemical Properties and Isomerization

The key chemical distinction between the active parent drug, Cefotetan (Δ³-Cefotetan), and its inactive isomer, Δ²-Cefotetan, lies in the position of the double bond within the dihydrothiazine ring of the cephem nucleus. In the active Δ³-isomer, the double bond is located between C3 and C4, whereas in the inactive Δ²-isomer, it shifts to the C2 and C3 position. This seemingly minor structural change has profound implications for the molecule's biological activity, rendering the Δ² form ineffective as an antibiotic.

The isomerization from Δ³-Cefotetan to Δ²-Cefotetan is a known degradation pathway for cephalosporins, particularly under basic conditions. This base-catalyzed reaction involves the abstraction of a proton from the C2 position, leading to the formation of a carbanion intermediate, which then allows for the migration of the double bond.

It is important to distinguish the Δ²-isomer from a "tautomer" of Cefotetan mentioned in some literature. While the exact structure of this tautomer is not definitively elucidated in publicly available resources, it is reported to retain antimicrobial activity similar to the parent drug.[1][2] This suggests that the tautomer is a distinct chemical entity from the inactive Δ²-isomer.

Table 1: Physicochemical Properties of Cefotetan and Δ²-Cefotetan

PropertyCefotetan (Δ³-Isomer)Δ²-Cefotetan
Molecular Formula C₁₇H₁₇N₇O₈S₄C₁₇H₁₇N₇O₈S₄
Molecular Weight 575.6 g/mol 575.6 g/mol
CAS Number 69712-56-71332499-75-8
Biological Activity Antimicrobially activeMicrobiologically inactive[3]

Experimental Protocols

A comprehensive understanding of Δ²-Cefotetan requires robust analytical methods to detect, quantify, and characterize it, particularly in the presence of the parent drug and other degradation products. Stability-indicating methods, typically employing High-Performance Liquid Chromatography (HPLC), are essential for this purpose. The development of such methods often involves forced degradation studies, where the drug substance is subjected to various stress conditions to generate potential impurities.

General Protocol for Forced Degradation of Cefotetan

The following outlines a general experimental workflow for conducting forced degradation studies on Cefotetan to generate Δ²-Cefotetan and other degradation products. This is a foundational step for developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 60°C) Thermal->HPLC Analyze Samples Photochemical Photolytic Degradation (e.g., UV/Vis light) Photochemical->HPLC Analyze Samples LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Peaks NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Confirm Structure Cefotetan Cefotetan Drug Substance Cefotetan->Acid Expose to Cefotetan->Base Expose to Cefotetan->Oxidation Expose to Cefotetan->Thermal Expose to Cefotetan->Photochemical Expose to HPLC_Method_Development cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Degraded Cefotetan Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injector Autosampler Filtration->Injector Column C18 Column Injector->Column Pump Gradient Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Method Validation Integration->Validation Cefotetan_MOA cluster_active Δ³-Cefotetan (Active) cluster_inactive Δ²-Cefotetan (Inactive) Cefotetan_active Δ³-Cefotetan PBP Penicillin-Binding Proteins (PBPs) Cefotetan_active->PBP Binds to Inhibition Acylation and Inhibition of PBPs PBP->Inhibition Leads to CellWall Inhibition of Peptidoglycan Cross-linking Inhibition->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Cefotetan_inactive Δ²-Cefotetan PBP_inactive Penicillin-Binding Proteins (PBPs) Cefotetan_inactive->PBP_inactive Fails to bind effectively NoBinding No Effective Binding PBP_inactive->NoBinding NoInhibition No Inhibition of Cell Wall Synthesis NoBinding->NoInhibition

References

The Genesis of an Isomer: A Technical Guide to the Synthesis of delta2-Cefotetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthesis pathway of delta2-Cefotetan, a critical isomer and impurity of the second-generation cephalosporin antibiotic, Cefotetan. Understanding the formation of this isomer is paramount for the development of stable drug formulations and for ensuring the quality and safety of the final pharmaceutical product. This document outlines the mechanism of formation, provides detailed experimental protocols for its synthesis through isomerization, and presents this information in a clear, structured format for ease of comparison and implementation in a research and development setting.

Introduction to this compound

Cefotetan is a potent antibiotic characterized by a β-lactam ring fused to a dihydrothiazine ring, with the double bond in the delta-3 (Δ³) position. The this compound (Δ²-Cefotetan) isomer, where the double bond has migrated to the delta-2 position, is a known impurity that can arise during synthesis and storage. This isomerization is of significant interest as Δ²-isomers of cephalosporins are generally considered to be microbiologically inactive.[1] Therefore, controlling and minimizing the formation of this compound is a crucial aspect of quality control in the pharmaceutical industry.

The Synthesis Pathway: Isomerization of Cefotetan

The primary synthesis pathway for this compound is not a de novo synthesis but rather an isomerization of the parent Cefotetan molecule. This transformation is a base-catalyzed prototropic shift, a mechanism common to many cephalosporins.[1]

The key steps of this pathway are:

  • Proton Abstraction: A base abstracts a proton from the carbon at position 2 (C-2) of the cephem nucleus of Cefotetan.

  • Formation of a Carbanion Intermediate: This proton abstraction results in the formation of a resonance-stabilized carbanion.

  • Reprotonation: The carbanion intermediate is then reprotonated. While reprotonation can occur at C-2, regenerating the parent Cefotetan, it can also occur at C-4, leading to the formation of the thermodynamically more stable delta2-isomer.[1]

This isomerization is notably more rapid in cephalosporin esters compared to the free acids.[1]

G cluster_pathway This compound Synthesis Pathway (Isomerization) Cefotetan Cefotetan (Δ³-isomer) Carbanion Resonance-Stabilized Carbanion Intermediate Cefotetan->Carbanion  Base-catalyzed  proton abstraction at C-2 Carbanion->Cefotetan Reprotonation at C-2 (Reversible) delta2_Cefotetan This compound (Δ²-isomer) Carbanion->delta2_Cefotetan Reprotonation at C-4

Figure 1: Isomerization pathway of Cefotetan to this compound.

Quantitative Data on Cephalosporin Isomerization

ParameterConditionEffect on IsomerizationCephalosporin Example
pH Basic (pH > 7.4)Promotes isomerizationCephaloridine, Ceftazidime
Temperature Elevated (e.g., 37-41 °C)Increases the rate of isomerizationCephaloridine
Solvent Aqueous buffer systemsFacilitates base-catalyzed reactionGeneral Cephalosporins
Chemical Form Esterified carboxyl groupIncreases the rate of isomerizationGeneral Cephalosporins

Experimental Protocols

The following are detailed experimental protocols for the synthesis of delta-2 cephalosporin isomers, which can be adapted for the preparation of this compound. These protocols are based on established methods for cephalosporin isomerization.

Protocol 1: Base-Catalyzed Isomerization in Aqueous Solution

This protocol is adapted from studies on the alkaline hydrolysis and isomerization of cephaloridine.[1]

Objective: To induce the isomerization of Cefotetan to this compound using a basic buffer.

Materials:

  • Cefotetan

  • Carbonate buffer (pD 10.5)

  • Deuterium oxide (D₂O) for NMR analysis

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Lyophilizer

Methodology:

  • Prepare a solution of Cefotetan in a carbonate buffer at a pD of 10.5.

  • Incubate the solution at a controlled temperature (e.g., 37 °C).

  • Monitor the reaction progress over time using HPLC to observe the formation of the delta-2 isomer peak.

  • Once a significant amount of the delta-2 isomer has formed, quench the reaction by neutralizing the solution.

  • Isolate the delta-2 isomer from the reaction mixture using preparative HPLC.

  • Lyophilize the collected fractions containing the purified this compound.

  • Confirm the structure of the isolated product using NMR spectroscopy. The shift in the double bond position will result in characteristic changes in the proton and carbon NMR spectra.

G cluster_workflow Workflow for Base-Catalyzed Isomerization start Start prepare_solution Prepare Cefotetan in Carbonate Buffer (pD 10.5) start->prepare_solution incubate Incubate at 37°C prepare_solution->incubate monitor_hplc Monitor with HPLC incubate->monitor_hplc check_isomer Sufficient Δ²-isomer? monitor_hplc->check_isomer check_isomer->incubate No neutralize Neutralize Solution check_isomer->neutralize Yes isolate_prep_hplc Isolate with Preparative HPLC neutralize->isolate_prep_hplc lyophilize Lyophilize isolate_prep_hplc->lyophilize confirm_nmr Confirm Structure with NMR lyophilize->confirm_nmr end End confirm_nmr->end

Figure 2: Experimental workflow for the base-catalyzed isomerization of Cefotetan.
Protocol 2: Isomerization via Silylation and Base Treatment

This protocol is based on a method for the conversion of delta-3 cephalosporin derivatives to their delta-2 counterparts.

Objective: To synthesize this compound through a one-pot silylation and base-catalyzed isomerization.

Materials:

  • Cefotetan acid

  • N,O-bis(trimethylsilyl)acetamide (BSA) or N-trimethylsilylacetamide (MSA)

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane)

  • HPLC system

  • NMR spectrometer

Methodology:

  • Dissolve Cefotetan acid in an anhydrous solvent under an inert atmosphere.

  • Add BSA or MSA to the solution to silylate the carboxylic acid group.

  • After silylation is complete (monitor by TLC or HPLC), add triethylamine to the reaction mixture.

  • Stir the reaction at ambient temperature and monitor the formation of the delta-2 isomer by HPLC.

  • Once the desired conversion is achieved, quench the reaction.

  • Purify the this compound from the reaction mixture using standard chromatographic techniques.

  • Characterize the final product by NMR and mass spectrometry.

Conclusion

The synthesis of this compound is primarily achieved through the isomerization of the parent drug, Cefotetan, under basic conditions. While specific quantitative data for Cefotetan's isomerization is limited, the well-established mechanisms in related cephalosporins provide a robust framework for understanding and replicating this transformation. The experimental protocols provided in this guide offer a starting point for the controlled synthesis and isolation of this compound, which is essential for its use as a reference standard in stability studies and for the development of analytical methods to ensure the quality and purity of Cefotetan drug products. Further research into the specific kinetics of Cefotetan isomerization would be beneficial for optimizing these processes.

References

The Unstable Transformation: A Technical Guide to the Formation of delta2-Cefotetan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cefotetan, a second-generation cephamycin antibiotic, is valued for its broad-spectrum activity against various bacterial pathogens. However, its chemical stability is a critical consideration in its development, formulation, and clinical use. A key degradation pathway for Cefotetan, and indeed for many cephalosporins, is the isomerization of the double bond in the dihydrothiazine ring from the therapeutically active delta-3 (Δ³) configuration to the inactive delta-2 (Δ²) form. This technical guide provides an in-depth analysis of the mechanism behind the formation of delta2-Cefotetan, supported by available data and experimental methodologies.

The Isomerization Mechanism: A Base-Catalyzed Tautomerization

The conversion of Cefotetan to its delta-2 isomer is a well-understood phenomenon within the chemistry of cephalosporins. This transformation is not a result of metabolic processes but rather a chemical isomerization. The core of this mechanism lies in a base-catalyzed proton abstraction.

The process is initiated by the removal of a proton from the carbon atom at position 2 (C2) of the cephem nucleus by a base. This abstraction results in the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized across the C2 and C4 positions and the adjacent carbonyl group. Subsequent protonation of this intermediate can occur at either C2, regenerating the original delta-3 isomer, or at C4, leading to the formation of the thermodynamically more stable, but microbiologically inactive, delta-2 isomer. This reversibility is a key characteristic of the reaction.

G Cefotetan Cefotetan (Δ³-isomer) Carbanion Resonance-Stabilized Carbanion Intermediate Cefotetan->Carbanion + Base - H⁺ (from C2) Carbanion->Cefotetan + H⁺ (at C2) delta2_Cefotetan This compound (Δ²-isomer) Carbanion->delta2_Cefotetan + H⁺ (at C4)

Factors Influencing the Rate of Isomerization

The rate of this compound formation is significantly influenced by several factors, with pH being the most critical.

FactorEffect on this compound Formation
pH The rate of isomerization is highly dependent on the pH of the solution. Alkaline conditions significantly accelerate the formation of the delta-2 isomer due to the increased availability of hydroxide ions (or other bases) to abstract the C2 proton. Conversely, in acidic to neutral solutions, the rate of isomerization is considerably slower.
Temperature As with most chemical reactions, an increase in temperature will increase the rate of isomerization. Therefore, storage of Cefotetan solutions at lower temperatures is crucial to minimize the formation of the delta-2 isomer.
Buffer Concentration The concentration of the buffer in a formulated solution can also impact the rate of isomerization, as buffer components can act as catalysts for the proton abstraction step.

Experimental Protocols for Studying this compound Formation

The investigation of this compound formation relies on well-designed stability and forced degradation studies. The following outlines a general experimental approach.

Forced Degradation Study Protocol

Objective: To induce the formation of this compound and other degradation products to develop and validate a stability-indicating analytical method.

Methodology:

  • Preparation of Cefotetan Stock Solution: Prepare a stock solution of Cefotetan in a suitable solvent (e.g., water or a relevant buffer).

  • Stress Conditions:

    • Alkaline Hydrolysis: Treat the Cefotetan stock solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature (e.g., 40-60°C). Monitor the reaction over time (e.g., at 0, 1, 2, 4, 8, and 24 hours). Neutralize the samples with an equivalent amount of acid before analysis.

    • Acidic Hydrolysis: Treat the Cefotetan stock solution with an acid (e.g., 0.1 N HCl) under similar temperature and time conditions as the alkaline hydrolysis.

    • Oxidative Degradation: Treat the Cefotetan stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the Cefotetan stock solution to elevated temperatures (e.g., 60-80°C).

    • Photolytic Degradation: Expose the Cefotetan stock solution to UV light.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Cefotetan Stock Solution Alkaline Alkaline Hydrolysis Prep->Alkaline Acidic Acidic Hydrolysis Prep->Acidic Oxidative Oxidative Degradation Prep->Oxidative Thermal Thermal Degradation Prep->Thermal Photolytic Photolytic Degradation Prep->Photolytic Analysis HPLC Analysis (Stability-Indicating Method) Alkaline->Analysis Acidic->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Stability-Indicating HPLC Method

Objective: To separate and quantify Cefotetan from its degradation products, including the delta-2 isomer.

Typical HPLC Parameters:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a wavelength where both Cefotetan and its isomers exhibit significant absorbance (e.g., around 254 nm).

  • Method Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the Cefotetan peak from all potential degradation product peaks, which is confirmed by peak purity analysis using a photodiode array (PDA) detector.

Characterization of this compound

The structural confirmation of the delta-2 isomer formed during degradation studies would typically involve its isolation followed by spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information. The key difference in the ¹H NMR spectrum of the delta-2 isomer compared to the delta-3 isomer would be the disappearance of the olefinic proton signal at C3 and the appearance of a new signal for the proton at C4.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight of the isomer, which is identical to that of Cefotetan. Tandem mass spectrometry (MS/MS) would reveal a fragmentation pattern that could be compared to that of the parent drug to aid in structural elucidation.

Specific NMR and mass spectral data for this compound are not widely published and would need to be generated through dedicated analytical studies.

Conclusion

The formation of this compound from Cefotetan is a chemically driven isomerization process, primarily catalyzed by alkaline conditions. Understanding this degradation pathway is paramount for the development of stable Cefotetan formulations and for ensuring the quality and efficacy of the final drug product. While the general mechanism is well-understood within the context of cephalosporin chemistry, a comprehensive understanding of the kinetics and the development of robust analytical methods for Cefotetan and its delta-2 isomer require further dedicated experimental investigation. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to undertake such studies and to ensure the stability and quality of this important antibiotic.

In-Depth Technical Guide: Biological Activity of the Δ²-Cefotetan Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotetan, a cephamycin antibiotic, is known to exist in equilibrium with a tautomeric isomer, the Δ²-Cefotetan. Official sources such as the United States Pharmacopeia (USP) and drug monographs acknowledge the presence of this isomer. While comprehensive, quantitative data on the isolated Δ²-isomer is limited in publicly available literature, existing information indicates that it possesses antimicrobial activity similar to that of the parent Cefotetan molecule. This guide synthesizes the available information on the Δ²-Cefotetan isomer, including its relationship to Cefotetan, its implied biological activity, and the established methodologies for its separation and analysis.

Introduction to Cefotetan and its Isomerization

Cefotetan is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

The structure of Cefotetan contains a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system. Tautomerization can occur, leading to a shift in the position of the double bond within this ring system, from the Δ³ position to the Δ² position, resulting in the Δ²-Cefotetan isomer. This isomerization is a known characteristic of the Cefotetan molecule.

Biological Activity of the Δ²-Cefotetan Isomer

According to drug information from sources like DrugBank and the official Cefotetan (CEFOTAN®) package insert, small amounts of Cefotetan can be converted to its tautomer in plasma and urine. These sources explicitly state that this tautomer possesses antimicrobial activity similar to the parent drug [1][2].

This suggests that the Δ²-isomer retains the essential structural features required for binding to bacterial PBPs and inhibiting cell wall synthesis. The overall antibacterial spectrum of the Δ²-isomer is therefore presumed to mirror that of the parent Cefotetan, encompassing a range of Gram-positive and Gram-negative aerobes and anaerobes.

Quantitative Data Summary

Experimental Protocols

Chromatographic Separation of Cefotetan and its Tautomer

The United States Pharmacopeia (USP) provides a standardized method for the separation of Cefotetan from its tautomer, which is crucial for identity and purity testing of the drug substance. This method can be adapted for the analytical and potentially preparative separation of the isomers for further study.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: A filtered and degassed mixture of 0.1 M phosphoric acid, methanol, and acetonitrile. The specific ratios can be adjusted to optimize separation.

  • Stationary Phase: A suitable C18 reversed-phase column.

  • Detection: UV spectrophotometry at an appropriate wavelength.

  • System Suitability: The USP specifies criteria for the resolution between the Cefotetan and tautomer peaks to ensure adequate separation.

The workflow for this separation is outlined below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve Cefotetan sample in appropriate solvent inject Inject sample into HPLC system prep_sample->inject separate Isocratic elution through C18 column with specified mobile phase inject->separate detect UV Detection separate->detect chromatogram Generate chromatogram detect->chromatogram identify Identify peaks based on retention times (Cefotetan and Tautomer) chromatogram->identify quantify Quantify peak areas for relative abundance identify->quantify

Caption: HPLC workflow for the separation and analysis of Cefotetan and its tautomer.

Signaling Pathways and Mechanism of Action

The mechanism of action of the Δ²-Cefotetan isomer is inferred to be identical to that of the parent Cefotetan. As a β-lactam antibiotic, it targets the final step of peptidoglycan synthesis in the bacterial cell wall.

The logical relationship of its mechanism of action is depicted below.

G Cefotetan_isomer Δ²-Cefotetan Isomer PBP Penicillin-Binding Proteins (PBPs) Cefotetan_isomer->PBP Binds to Transpeptidation Transpeptidation Reaction (Peptidoglycan Cross-linking) Cefotetan_isomer->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step of Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action pathway for the Δ²-Cefotetan isomer.

Conclusion

The Δ²-Cefotetan isomer is a known tautomer of the parent antibiotic Cefotetan. While specific quantitative antimicrobial data for the isolated isomer is not extensively documented, official sources confirm that it possesses a biological activity profile similar to that of Cefotetan. The established analytical methods for separating the two isomers provide a foundation for future research to precisely quantify the antimicrobial potency of the Δ²-form and further elucidate its contribution to the overall efficacy of Cefotetan. For drug development professionals, the presence and activity of this isomer are important considerations for stability and formulation studies.

References

Spectroscopic Data for Δ²-Cefotetan: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotetan, a second-generation cephalosporin antibiotic, is known to be susceptible to degradation under various conditions, leading to the formation of several related substances. One of these is the Δ²-isomer of Cefotetan, also known as Δ²-Cefotetan. The isomerization of the double bond within the dihydrothiazine ring from the Δ³ to the Δ² position represents a significant chemical modification that can impact the compound's stability and biological activity. Understanding the spectroscopic characteristics of Δ²-Cefotetan is crucial for its identification and quantification in stability studies and quality control of the parent drug.

This technical guide provides a summary of the available spectroscopic data for Δ²-Cefotetan, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected spectroscopic features based on the structural characteristics of Δ²-Cefotetan and general principles of cephalosporin degradation analysis.

Physicochemical Properties

PropertyValue
Chemical Name (6R,7S)-7-(((4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl)carbonyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Molecular Formula C₁₇H₁₇N₇O₈S₄
Molecular Weight 575.6 g/mol
Isomeric Form Δ²-isomer of Cefotetan

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative ¹H NMR, ¹³C NMR, or detailed mass spectrometry fragmentation data for Δ²-Cefotetan. The characterization of such degradation products is often performed as part of proprietary drug stability programs and may not be published in detail.

However, based on the known structure of Δ²-Cefotetan and general spectroscopic principles for cephalosporins, the following tables outline the expected key NMR and MS characteristics. These tables are intended to guide researchers in the identification of this isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

The key difference in the NMR spectra between Cefotetan (Δ³) and its Δ²-isomer would be the chemical shifts and coupling patterns of the protons and carbons in the dihydrothiazine ring.

Expected ¹H NMR Data

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J)Notes
H-2~5.0 - 5.5d~4-5 HzCoupled to H-6.
H-4~6.0 - 6.5s-Olefinic proton at the Δ² position. Shifted downfield compared to H-2 in Δ³-isomer.
H-6~5.2 - 5.7d~4-5 HzCoupled to H-2.
H-7---No proton at this position.
Methoxy (-OCH₃)~3.4 - 3.6s-
Side Chain ProtonsVariable--Dependent on the specific side chains.

Expected ¹³C NMR Data

CarbonExpected Chemical Shift (ppm)Notes
C-2~120 - 130Olefinic carbon.
C-3~130 - 140Olefinic carbon.
C-4~110 - 120Olefinic carbon.
C-6~55 - 60
C-7~60 - 65
C-8 (C=O)~165 - 175Carbonyl carbon.
Methoxy (-OCH₃)~50 - 55
Side Chain CarbonsVariableDependent on the specific side chains.
Mass Spectrometry (MS) Data (Expected)

The mass spectrum of Δ²-Cefotetan is expected to show the same molecular ion peak as Cefotetan due to their isomeric nature. However, the fragmentation pattern might exhibit subtle differences.

IonExpected m/zNotes
[M+H]⁺~576.0Protonated molecular ion.
[M+Na]⁺~598.0Sodiated molecular ion.
Fragment IonsVariableFragmentation would likely involve cleavage of the β-lactam ring, and loss of side chains. The specific fragmentation pattern would need to be determined experimentally.

Experimental Protocols

Isomerization_Pathway Cefotetan Cefotetan (Δ³-isomer) Delta2_Cefotetan Δ²-Cefotetan Cefotetan->Delta2_Cefotetan Isomerization (e.g., pH, heat) Degradation_Products Other Degradation Products Cefotetan->Degradation_Products Degradation

Delta-2-Cefotetan: An In-depth Technical Guide to a Key Cefotetan Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Delta-2-Cefotetan (Δ²-Cefotetan), a critical impurity associated with the second-generation cephalosporin antibiotic, Cefotetan. Understanding the formation, identification, and quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of Cefotetan drug products.

Introduction to Cefotetan and the Significance of Delta-2-Cefotetan

Cefotetan is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. Its clinical utility is well-established in the treatment of various infections. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is a critical quality attribute. The presence of impurities, even in small amounts, can potentially impact the drug's stability, efficacy, and safety profile.

Delta-2-Cefotetan is a known process-related and degradation impurity of Cefotetan. It is a positional isomer of the parent drug, differing in the location of the double bond within the dihydrothiazine ring of the cephem nucleus. The United States Pharmacopeia (USP) refers to this impurity as the "cefotetan tautomer".[1] The formation of this isomer is a key consideration during the manufacturing process and storage of Cefotetan.

Chemical Structure and Formation Pathway

Cefotetan's core structure is a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system. In the active drug molecule, the double bond is in the Δ³ position. Delta-2-Cefotetan is the corresponding Δ²-isomer.

Diagram of the Isomerization of Cefotetan to Delta-2-Cefotetan:

G cluster_conditions Influencing Factors Cefotetan Cefotetan (Δ³-isomer) Intermediate Carbanion Intermediate Cefotetan->Intermediate Deprotonation at C2 Delta2_Cefotetan Delta-2-Cefotetan (Δ²-isomer) Delta2_Cefotetan->Intermediate Reversible Intermediate->Delta2_Cefotetan Reprotonation at C4 pH Basic pH pH->Cefotetan Temp Temperature Temp->Cefotetan

Caption: Isomerization pathway of Cefotetan to Delta-2-Cefotetan.

The primary mechanism for the formation of Delta-2-Cefotetan is through a base-catalyzed isomerization of the double bond from the Δ³ to the Δ² position. This reversible reaction proceeds via a carbanion intermediate at the C2 position. Factors such as pH, temperature, and the presence of certain catalysts can influence the rate and extent of this isomerization. The prescribing information for Cefotetan notes that a small amount, less than 7%, of Cefotetan may be converted to its tautomer in plasma and urine.[2]

Quantitative Data on Delta-2-Cefotetan as an Impurity

Specific quantitative limits for Delta-2-Cefotetan as an individual impurity in the Cefotetan drug substance are not publicly detailed but are controlled according to the standards set forth in pharmacopeias such as the USP. The overall purity of Cefotetan is rigorously controlled, with the USP specifying that Cefotetan must contain not less than 950 µg and not more than 1030 µg of cefotetan per mg on an anhydrous basis.[1]

Experimental Protocols for the Analysis of Delta-2-Cefotetan

The separation and quantification of Delta-2-Cefotetan from Cefotetan are typically achieved using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following table summarizes the chromatographic conditions as specified in the United States Pharmacopeia for the assay of Cefotetan, which includes the resolution of the "cefotetan tautomer" (Delta-2-Cefotetan).[1]

ParameterSpecification
Chromatographic System Liquid Chromatograph
Detector UV, 254 nm
Column 4.6-mm × 25-cm; packing L1 (Octadecyl silane chemically bonded to porous silica or ceramic micro-particles)
Mobile Phase A filtered and degassed mixture of 0.1 M phosphoric acid, methanol, acetonitrile, and glacial acetic acid (1700:105:105:100)
Flow Rate About 2 mL per minute
Injection Volume 20 µL
System Suitability
Resolution SolutionPlace 10 mL of the Standard preparation in a glass-stoppered flask containing a few mg of magnesium carbonate, and sonicate.
Relative Retention TimesCefotetan: approximately 0.75; Cefotetan tautomer: 1.0
ResolutionNot less than 2.0 between the cefotetan peak and the cefotetan tautomer peak

Workflow for the HPLC Analysis of Cefotetan and Delta-2-Cefotetan:

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting SamplePrep Prepare Assay Preparation (Cefotetan Sample) Analysis Inject Standard and Assay Preparations SamplePrep->Analysis StandardPrep Prepare Standard Preparation (USP Cefotetan RS) StandardPrep->Analysis ResolutionPrep Prepare Resolution Solution (Standard + MgCO3, sonicate) SystemSuitability Inject Resolution Solution Verify System Suitability (Resolution ≥ 2.0) ResolutionPrep->SystemSuitability SystemSuitability->Analysis Integration Integrate Peak Areas Analysis->Integration Calculation Calculate Cefotetan Content and Impurity Levels Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC analysis of Cefotetan and its tautomer.

Conclusion

Delta-2-Cefotetan is a well-characterized impurity of Cefotetan, formed primarily through a reversible isomerization reaction. Its control is essential for maintaining the quality and consistency of the drug product. The analytical methods outlined in pharmacopeias provide a robust framework for the separation and monitoring of this impurity. For researchers and drug development professionals, a thorough understanding of the formation and analytical control of Delta-2-Cefotetan is critical for the development of safe and effective Cefotetan formulations.

References

In Vitro Antimicrobial Activity of Δ²-Cefotetan: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotetan is a semisynthetic cephamycin antibiotic known for its broad spectrum of activity against a wide range of aerobic and anaerobic bacteria. The bactericidal action of Cefotetan is a result of the inhibition of bacterial cell wall synthesis. The formation of isomers, such as the Δ²-isomer, is a known characteristic of cephalosporins and can occur during synthesis or degradation. It is generally understood that the Δ³-double bond in the cephem nucleus of cephalosporins is crucial for their antimicrobial activity. Isomerization to the Δ² position typically leads to a significant loss of this activity. While a tautomer of Cefotetan has been noted to possess antimicrobial activity similar to the parent compound, it is not explicitly identified as the Δ²-isomer[1][2]. This guide will present the known antimicrobial profile of Cefotetan and provide the experimental context to understand the implications of isomerization.

Antimicrobial Activity of Cefotetan (Parent Compound)

The in vitro activity of Cefotetan is well-documented against a variety of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates.

Table 1: In Vitro Activity of Cefotetan against Aerobic Gram-Negative Bacteria

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli1100.252
Klebsiella pneumoniae400.252
Haemophilus influenzae273≤0.120.5
Neisseria gonorrhoeae2730.122
Enterobacter cloacae---
Proteus mirabilis---
Serratia marcescens---
Pseudomonas aeruginosa273>128>128

Data compiled from multiple sources[3][4][5].

Table 2: In Vitro Activity of Cefotetan against Anaerobic Bacteria

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Bacteroides fragilis group430--
Bacteroides fragilis-≤4>32

Data compiled from multiple sources[3][6].

The Δ²-Isomer of Cefotetan and Its Anticipated Activity

The cephem nucleus, the core of cephalosporin antibiotics, contains a double bond. In the active form of Cefotetan, this is a Δ³-double bond. Under certain conditions, such as exposure to heat or changes in pH, this bond can migrate to the Δ² position, forming the Δ²-isomer.

From a structure-activity relationship (SAR) standpoint for cephalosporins, the position of this double bond is critical for the antibiotic's ability to acylate the penicillin-binding proteins (PBPs) in bacterial cell walls, thereby inhibiting cell wall synthesis. The planarity and strain of the β-lactam ring, which are essential for its reactivity, are altered by this isomerization. Consequently, Δ²-isomers of cephalosporins are generally considered to be microbiologically inactive or to possess significantly diminished activity compared to their Δ³ counterparts.

While specific MIC data for Δ²-Cefotetan is not available, it is reasonable to extrapolate from the broader understanding of cephalosporin chemistry that its antimicrobial activity would be negligible for therapeutic purposes.

Experimental Protocols

The determination of in vitro antimicrobial activity, as summarized in the tables above, is typically performed using standardized methods. The following protocols are representative of the methodologies used in the cited studies.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Agent: A stock solution of Cefotetan is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium overnight. A suspension of the bacteria is then prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: The wells of a microtiter plate, containing the serially diluted Cefotetan, are inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for testing fastidious organisms.

  • Preparation of Antimicrobial Agent: Serial twofold dilutions of Cefotetan are prepared and added to molten Mueller-Hinton Agar (MHA) at 45-50°C.

  • Plate Preparation: The agar-drug mixture is poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: The surfaces of the agar plates are inoculated with a standardized amount of the bacterial suspension using a multipoint inoculator. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Visualizations

The following diagrams illustrate the general workflow for determining antimicrobial susceptibility and the logical relationship concerning the activity of Cefotetan and its Δ²-isomer.

G Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_exp Experiment cluster_res Results start Start prep_agent Prepare Serial Dilutions of Cefotetan start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

G Logical Relationship of Cefotetan and its Δ²-Isomer Activity Cefotetan Cefotetan (Δ³-Isomer) Active Antimicrobially Active Cefotetan->Active Exhibits Isomerization Isomerization (e.g., heat, pH change) Cefotetan->Isomerization Inactive Antimicrobially Inactive (or Significantly Reduced Activity) Delta2 Δ²-Cefotetan Isomerization->Delta2 Delta2->Inactive Presumed to be

Caption: Inferred activity relationship between Cefotetan and its Δ²-isomer.

Conclusion

The in vitro antimicrobial activity of Cefotetan is well-established against a broad range of bacterial pathogens. While the formation of the Δ²-isomer is a known chemical phenomenon for cephalosporins, specific microbiological data for Δ²-Cefotetan is absent from the current body of scientific literature. Based on the fundamental principles of cephalosporin structure-activity relationships, it is concluded that the Δ²-isomer of Cefotetan is unlikely to possess clinically relevant antimicrobial activity. Further research would be required to isolate and definitively quantify the antimicrobial spectrum, if any, of this particular isomer. Researchers and drug development professionals should be cognizant of the potential for isomerization during manufacturing and storage, as this can impact the overall potency and efficacy of Cefotetan formulations.

References

An In-depth Technical Guide to Cefotetan and the Context of its Δ2-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information available in public scientific literature is extensive for the antibiotic Cefotetan. However, for its specific isomer, delta2-Cefotetan (Δ2-Cefotetan), data is exceptionally scarce. This guide provides a comprehensive overview of Cefotetan and situates Δ2-Cefotetan within that context based on available chemical information.

Executive Summary

Cefotetan is a second-generation cephalosporin (classified as a cephamycin) antibiotic renowned for its broad-spectrum activity against Gram-negative bacteria and anaerobic organisms.[1] It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis and death.[2] Its favorable pharmacokinetic profile, including a relatively long half-life, allows for less frequent dosing compared to other cephalosporins.[3][4] The compound known as this compound (Δ2-Cefotetan) is the Δ2-isomer of Cefotetan, a related chemical entity that is primarily recognized as a synthetic intermediate or an impurity in the manufacturing of Cefotetan, rather than a therapeutic agent itself. This document will focus on the extensive data available for Cefotetan.

Introduction to Cefotetan

Developed by Yamanouchi and marketed by AstraZeneca outside Japan, Cefotetan is a parenteral antibiotic used for the prophylaxis and treatment of a variety of bacterial infections.[5] It is particularly valued for its efficacy in treating intra-abdominal, gynecological, and lower respiratory tract infections.[1][5] Its molecular structure includes a 7-alpha-methoxy group, which confers significant resistance to hydrolysis by β-lactamase enzymes produced by many resistant bacteria.[2][4]

Note on this compound (Δ2-Cefotetan)

This compound (CAS: 1332499-75-8) is an isomer of Cefotetan where the double bond in the dihydrothiazine ring is located at the Δ2 position instead of the therapeutically active Δ3 position. While chemically defined and available as a research chemical, often referred to as "Cefotetan Impurity 10," there is no substantial body of research on its discovery, biological activity, or specific experimental protocols in the public domain. A reference in a chemical supplier's database points to a 1990 publication by Sugioka, T., et al., in the Chemical and Pharmaceutical Bulletin, suggesting its relevance in the context of Cefotetan's chemical synthesis or analysis.

Mechanism of Action

Cefotetan's bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2][6] This process is critical for maintaining the structural integrity of the bacterial cell, which is constantly under high internal osmotic pressure.[6]

The key steps are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefotetan binds to and inactivates PBPs, which are bacterial enzymes located on the inner cell membrane.[2] These enzymes, such as transpeptidases, are essential for the final step in peptidoglycan synthesis.[][8]

  • Inhibition of Transpeptidation: By binding to PBPs, Cefotetan blocks the cross-linking of peptidoglycan chains.[6][8]

  • Cell Wall Destabilization: The lack of proper cross-linking weakens the cell wall.

  • Bacterial Lysis: Autolytic enzymes (autolysins) within the bacteria, coupled with the high internal osmotic pressure, lead to the rupture (lysis) of the cell, resulting in bacterial death.[2]

G cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by Cefotetan Precursors Precursors PBPs Penicillin-Binding Proteins (PBPs) Precursors->PBPs Cross_linking Peptidoglycan Cross-linking PBPs->Cross_linking Inactive_PBPs Inactive PBPs Cell_Wall Stable Bacterial Cell Wall Cross_linking->Cell_Wall Cefotetan Cefotetan Cefotetan->Inactive_PBPs Binds to Inhibition Inhibition of Cross-linking Inactive_PBPs->Inhibition Lysis Cell Lysis & Bacterial Death Inhibition->Lysis

Figure 1. Cefotetan's mechanism of action via inhibition of bacterial cell wall synthesis.

Quantitative Data

Pharmacokinetic Properties of Cefotetan

The pharmacokinetic profile of Cefotetan has been well-characterized in healthy adult volunteers. Its relatively long half-life is a key clinical advantage.

ParameterValue (after 1g IV dose)Reference
Mean Peak Serum Level 179.6 mg/L[9][10]
Plasma Elimination Half-life 3.0 - 4.6 hours[3][10][11]
Volume of Distribution (Vd) 8 - 13 L[4][9]
Plasma Protein Binding 88%[3]
Renal Excretion (unchanged) 64% - 84% (over 24h)[4][11]
Total Body Clearance 1.8 - 2.9 L/h[4]
In Vitro Antibacterial Spectrum (MIC90)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 is the concentration required to inhibit 90% of isolates.

OrganismMIC90 (μg/mL)Reference
Escherichia coli (ESBL-producing)2[12]
Klebsiella pneumoniae (ESBL-producing)2[12]
Bacteroides fragilis23[13]
Enterobacteriaceae (general)0.06 - 13[13]
Staphylococcus aureusData varies[13]
Streptococcus pyogenesData varies

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antibiotic.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate Inoculate each well with the bacterial suspension Prep_Inoculum->Inoculate Prep_Cefotetan Prepare serial two-fold dilutions of Cefotetan in Mueller-Hinton Broth Dispense Dispense Cefotetan dilutions into microtiter plate wells Prep_Cefotetan->Dispense Dispense->Inoculate Incubate Incubate plate at 35-37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC

Figure 2. Workflow for MIC determination via broth microdilution.

Detailed Methodology:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Cefotetan is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 μg/mL).[12]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (aerobic or anaerobic) at 35-37°C for 16-24 hours.

  • Reading: The MIC is determined as the lowest concentration of Cefotetan at which there is no visible growth (turbidity) in the well.[14]

Conclusion

Cefotetan remains a clinically significant cephamycin antibiotic with a well-documented history of efficacy, particularly against anaerobic and various Gram-negative pathogens. Its mechanism of action, centered on the disruption of bacterial cell wall synthesis, is characteristic of β-lactam antibiotics. While the specific isomer, this compound, is chemically recognized, its role appears confined to the realm of chemical synthesis and analysis, with no evidence of therapeutic application or biological study in the public domain. Future research could potentially explore the properties of this isomer, but for drug development professionals and researchers, the focus remains squarely on the parent compound, Cefotetan.

References

The Delta-2 Isomer of Cephalosporins: A Technical Guide to an Inactive Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation, characteristics, and biological inactivity of the delta-2 (Δ²) isomer of cephalosporin antibiotics. While the delta-3 (Δ³) isomer represents the active form of these crucial drugs, the facile isomerization to the Δ² form poses a significant challenge in their development, formulation, and clinical use. This document provides a comprehensive overview of the chemical biology of the Δ²-isomer, including its synthesis, mechanism of inactivation, and methods for its characterization.

Introduction to Cephalosporin Isomerism

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. The core structure of cephalosporins features a dihydrothiazine ring fused to a β-lactam ring. The position of the double bond within the dihydrothiazine ring is critical for their antibacterial activity. The biologically active form is the Δ³-isomer, where the double bond is located between C-3 and C-4. However, under certain conditions, this double bond can migrate to the C-2 and C-3 positions, forming the thermodynamically more stable but biologically inactive Δ²-isomer.[1] This isomerization is a crucial factor in the degradation and inactivation of cephalosporin antibiotics.

The Isomerization from Δ³ to Δ²-Cephalosporins

The conversion of the active Δ³-cephalosporin to the inactive Δ²-isomer is a prototropic shift that can be influenced by several factors.

Factors Influencing Isomerization:

  • pH: The isomerization is often base-catalyzed. Alkaline conditions promote the abstraction of a proton from the C-2 position, leading to the formation of a resonance-stabilized carbanion intermediate, which can then be protonated at C-4 to yield the Δ²-isomer.

  • Esterification: Esterification of the C-4 carboxyl group significantly accelerates the rate of isomerization. This is a critical consideration in the development of cephalosporin prodrugs, which are often esters designed to improve oral bioavailability.

  • Substituents at C-3: The nature of the substituent at the C-3 position can also influence the rate and equilibrium of the isomerization.

Proposed Mechanism of Isomerization

The base-catalyzed isomerization is believed to proceed through the formation of a common carbanion intermediate.

G Δ³-Cephalosporin Δ³-Cephalosporin Carbanion Intermediate Carbanion Intermediate Δ³-Cephalosporin->Carbanion Intermediate + Base (B:) - H⁺ at C2 Carbanion Intermediate->Δ³-Cephalosporin + H⁺ at C2 Δ²-Cephalosporin Δ²-Cephalosporin Carbanion Intermediate->Δ²-Cephalosporin + H⁺ at C4 Δ²-Cephalosporin->Carbanion Intermediate - H⁺ at C4 Base (B:) Base (B:) Conjugate Acid (BH) Conjugate Acid (BH)

Figure 1: Proposed mechanism of base-catalyzed Δ³ to Δ²-cephalosporin isomerization.

Biological Inactivity of the Δ²-Isomer

The shift of the double bond from the Δ³ to the Δ² position results in a profound loss of antibacterial activity. This is primarily attributed to a change in the three-dimensional structure of the molecule, which affects its ability to bind to its molecular targets.

Mechanism of Action of Δ³-Cephalosporins

Active Δ³-cephalosporins exert their bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By acylating the active site serine of PBPs, they halt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell death.

Signaling Pathway: Peptidoglycan Biosynthesis and its Inhibition

The following diagram illustrates the key steps in peptidoglycan biosynthesis in E. coli and the point of inhibition by active β-lactam antibiotics.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_inhibition UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase (MurJ) Glycan_chain Growing Glycan Chain Lipid_II_periplasm->Glycan_chain Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Glycan_chain->Crosslinked_PG Transpeptidation (PBPs) PBP Penicillin-Binding Proteins (PBPs) Cephalosporin Δ³-Cephalosporin Cephalosporin->PBP Inhibition

Figure 2: Peptidoglycan biosynthesis pathway in E. coli and inhibition by Δ³-cephalosporins.
Loss of Affinity for Penicillin-Binding Proteins (PBPs)

The structural change accompanying the Δ³ to Δ² isomerization is thought to prevent the effective binding of the Δ²-isomer to the active site of PBPs. This lack of binding affinity is the molecular basis for its microbiological inactivity. While the precise binding affinities of Δ²-isomers to various PBPs are not extensively documented in the literature, the consistent observation of their biological inertness strongly supports this hypothesis.

Quantitative Data

A comprehensive comparison of the biological activity of Δ² and Δ³-cephalosporin isomers is hampered by the limited availability of quantitative data in the scientific literature. The Δ²-isomer is consistently reported as microbiologically inactive, and as such, detailed studies quantifying its MIC values or PBP binding affinities are scarce.

ParameterΔ³-CephalothinΔ²-CephalothinReference
MIC (µg/mL) vs. S. aureus 0.25 - 2Data not available in searched literatureGeneral knowledge
MIC (µg/mL) vs. E. coli 4 - 32Data not available in searched literatureGeneral knowledge
PBP Binding Affinity (IC₅₀) Varies by PBP typeData not available in searched literature[2]

Note: The inactivity of the Δ²-isomer is a well-established principle, though specific quantitative data from comparative studies were not found in the performed literature search.

Experimental Protocols

Protocol for Base-Catalyzed Isomerization of a Δ³-Cephalosporin

This protocol provides a general method for the isomerization of a Δ³-cephalosporin ester to its corresponding Δ²-isomer. Caution: This procedure should be carried out in a fume hood with appropriate personal protective equipment.

Materials:

  • Δ³-Cephalosporin ester (e.g., methyl 7-phenoxyacetamido-3-acetoxymethyl-3-cephem-4-carboxylate)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Organic base (e.g., triethylamine, DBU)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

  • NMR spectrometer

  • HPLC system

Procedure:

  • Dissolve the Δ³-cephalosporin ester in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add a molar equivalent of the organic base dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The Δ²-isomer is typically less polar than the Δ³-isomer.

  • Once the reaction has reached equilibrium or the desired conversion, quench the reaction by adding a weak acid (e.g., dilute acetic acid).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to separate the Δ² and Δ³-isomers.

  • Characterize the purified Δ²-isomer by NMR spectroscopy and mass spectrometry.

Workflow for HPLC Analysis of Δ² and Δ³-Isomers

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 column, isocratic or gradient elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quantification Data Analysis (Peak integration and quantification) Detection->Quantification

Figure 3: General workflow for the HPLC analysis of Δ² and Δ³-cephalosporin isomers.
Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC of a cephalosporin isomer can be determined using the broth microdilution method according to CLSI guidelines.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of Δ² and Δ³-cephalosporin isomers

Procedure:

  • Prepare serial two-fold dilutions of the cephalosporin isomers in CAMHB in the microtiter plates.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Degradation of the Δ²-Isomer

The Δ²-isomer, while generally more stable than the Δ³-isomer, is still susceptible to degradation, particularly through hydrolysis of the β-lactam ring under both acidic and basic conditions. The degradation products will vary depending on the specific cephalosporin and the conditions employed. The primary degradation pathway involves the opening of the β-lactam ring, rendering the molecule inactive.

Conclusion

The isomerization of Δ³-cephalosporins to their inactive Δ²-counterparts is a critical aspect of their chemistry that has significant implications for their therapeutic efficacy and stability. Understanding the mechanisms of this isomerization and the reasons for the biological inactivity of the Δ²-isomer is essential for the design of more stable and effective cephalosporin antibiotics. While the general principles are well-established, this guide highlights the need for more detailed quantitative studies to fully characterize the biological profile of the Δ²-isomer. The provided protocols and diagrams serve as a foundation for researchers to further investigate this important phenomenon in the field of antibiotic drug discovery and development.

References

Methodological & Application

Application Note: HPLC Separation of Cefotetan and its ∆2-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the antibiotic Cefotetan and its related substance, the ∆2-Cefotetan isomer. Adherence to the principles outlined in the United States Pharmacopeia (USP) monograph for Cefotetan ensures this method is suitable for quality control, stability studies, and impurity profiling in both bulk drug substance and finished pharmaceutical products. The described protocol utilizes a reversed-phase C18 column with a UV detector, providing a reliable and reproducible analysis.

Introduction

Cefotetan is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. During its synthesis and upon storage, Cefotetan can isomerize to form ∆2-Cefotetan, a related impurity. The double bond in the dihydrothiazine ring of the cephalosporin nucleus shifts from the ∆3 to the ∆2 position in this transformation. Accurate quantification of this isomer is critical to ensure the safety and efficacy of Cefotetan-containing drug products. This document provides a detailed protocol for the chromatographic separation of these two compounds.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Oven) Mobile_Phase->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Resolution_Sol Resolution Solution Preparation Resolution_Sol->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Figure 1: A diagram illustrating the experimental workflow for the HPLC analysis of Cefotetan.

Chromatographic Conditions
ParameterValue
Stationary Phase L1 packing (C18 bonded silica gel), 4.6 mm x 25 cm
Mobile Phase A filtered and degassed mixture of 0.1 M phosphoric acid, methanol, acetonitrile, and glacial acetic acid (1700:105:105:100 v/v/v/v)
Flow Rate 2.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 20 µL
System Suitability

The system suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Resolution Not less than 2.0 between Cefotetan and ∆2-Cefotetan
Tailing Factor (for Cefotetan peak) Not more than 1.5
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections
Typical Chromatographic Performance
CompoundRetention Time (min)Relative Retention Time
∆2-Cefotetan~6.0~0.75
Cefotetan~8.01.00

Protocol: Separation of Cefotetan and ∆2-Cefotetan by HPLC

Objective

To provide a step-by-step procedure for the separation and quantification of Cefotetan and its ∆2-isomer using reversed-phase HPLC.

Materials and Reagents
  • Cefotetan Reference Standard (USP)

  • Phosphoric acid (ACS grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Glacial acetic acid (ACS grade)

  • Magnesium carbonate

  • Water (HPLC grade)

  • Cefotetan sample (drug substance or drug product)

Equipment
  • High-Performance Liquid Chromatograph with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm)

  • Sonicator

Preparation of Solutions
4.1 Mobile Phase
  • Carefully combine 1700 mL of 0.1 M phosphoric acid, 105 mL of methanol, 105 mL of acetonitrile, and 100 mL of glacial acetic acid in a suitable container.

  • Mix thoroughly.

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase using a suitable method (e.g., sonication, helium sparging).

4.2 Standard Preparation (Concentration: ~0.2 mg/mL)
  • Accurately weigh approximately 20 mg of USP Cefotetan Reference Standard into a 100-mL volumetric flask.

  • Add 5 mL of methanol and swirl for several minutes.

  • Add 5 mL of acetonitrile and swirl until the standard is completely dissolved.

  • Dilute to volume with HPLC grade water and mix well.

4.3 Sample Preparation
  • Accurately weigh a quantity of the Cefotetan sample equivalent to about 20 mg of Cefotetan.

  • Transfer to a 100-mL volumetric flask.

  • Add 5 mL of methanol and swirl for several minutes.

  • Add 5 mL of acetonitrile and sonicate if necessary to aid dissolution.

  • Dilute to volume with HPLC grade water and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4.4 Resolution Solution
  • Transfer 10 mL of the Standard Preparation into a glass-stoppered flask containing a few milligrams of magnesium carbonate.

  • Sonicate for 10 minutes. The solution should become turbid. If not, add a small amount of additional magnesium carbonate and repeat sonication.

  • Filter the turbid solution through a 0.5 µm or finer porosity filter.

  • The clear filtrate is the Resolution Solution, which now contains both Cefotetan and the in-situ generated ∆2-Cefotetan.

HPLC Procedure
  • Set up the HPLC system according to the chromatographic conditions specified in the "Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the Resolution Solution and verify that the resolution between the ∆2-Cefotetan and Cefotetan peaks is not less than 2.0.

  • Perform at least five replicate injections of the Standard Preparation. The RSD of the peak areas for Cefotetan should not be more than 2.0%.

  • Inject the Sample Preparation in duplicate.

Data Analysis
  • Identify the peaks for ∆2-Cefotetan and Cefotetan in the sample chromatogram based on their retention times relative to the standard chromatogram.

  • Integrate the peak areas for all components.

  • Calculate the amount of Cefotetan and ∆2-Cefotetan in the sample using the following formulas:

    For Cefotetan Assay:

    For ∆2-Cefotetan Impurity:

    (Note: For accurate impurity quantification, a reference standard for ∆2-Cefotetan and the determination of response factors may be necessary.)

Reporting

The report should include the chromatograms, a summary of the system suitability results, and the calculated amounts of Cefotetan and ∆2-Cefotetan in the sample. Any deviations from the protocol should be documented.

Application Note: Validated Stability-Indicating HPLC Method for the Quantification of Δ2-Cefotetan

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Δ2-Cefotetan, a critical impurity and potential degradant of the cephamycin antibiotic, Cefotetan. The method is designed to be specific, linear, accurate, precise, and robust, ensuring its suitability for quality control and stability studies of Cefotetan drug substances and products. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction

Cefotetan is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections.[3] During its synthesis or upon storage, impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. One such critical impurity is the Δ2-isomer of Cefotetan (Δ2-Cefotetan), a double-bond migrant that lacks significant antibacterial activity. Regulatory bodies require strict control of such impurities.

This application note provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method capable of separating and quantifying Δ2-Cefotetan from the active pharmaceutical ingredient (API), Cefotetan. The validation of this method is described in detail to demonstrate its fitness for purpose.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Reference Standards: Cefotetan and Δ2-Cefotetan reference standards (procured from a certified vendor).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium phosphate monobasic (analytical grade), o-Phosphoric acid (analytical grade), and Water (HPLC grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH adjusted to 4.5 with o-Phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 30% B; 25-30 min: 30% B; 30-32 min: 30% to 5% B; 32-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.4 g of sodium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using diluted o-Phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (Cefotetan & Δ2-Cefotetan): Accurately weigh and dissolve approximately 25 mg of Cefotetan reference standard and 10 mg of Δ2-Cefotetan reference standard in a 50 mL volumetric flask using a mixture of Mobile Phase A and B (95:5) as the diluent.

  • Spiking Solution (for Accuracy): Prepare a solution of Cefotetan API at a concentration of 1.0 mg/mL. Spike this solution with known concentrations of Δ2-Cefotetan stock solution to achieve concentrations representing 50%, 100%, and 150% of the target impurity level (e.g., 0.15% specification limit).

Method Validation Protocols & Results

The analytical method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), limit of detection (LOD), and robustness.[1][2]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1]

  • Protocol: Solutions of Cefotetan API, Δ2-Cefotetan standard, and a placebo matrix were injected separately. A spiked sample containing both Cefotetan and Δ2-Cefotetan was also analyzed. To demonstrate stability-indicating capability, a Cefotetan solution was subjected to forced degradation under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions.

  • Results: The chromatograms showed no interference from the placebo or other degradants at the retention time of Δ2-Cefotetan. The method was able to successfully separate Δ2-Cefotetan from the main Cefotetan peak and other degradation products.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1]

  • Protocol: A series of at least five concentrations of Δ2-Cefotetan ranging from the LOQ to 150% of the target impurity level were prepared and injected in triplicate.

  • Results: The method demonstrated excellent linearity over the specified range. The results are summarized in Table 2.

Table 2: Linearity and Range Data for Δ2-Cefotetan

ParameterResultAcceptance Criteria
Range 0.5 µg/mL - 7.5 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Minimal, close to zeroIntercept not significantly different from zero
Slope 45231-
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1]

  • Protocol: The accuracy was evaluated by analyzing a Cefotetan sample spiked with Δ2-Cefotetan at three different concentration levels (50%, 100%, and 150% of the target level) in triplicate. The percentage recovery was calculated.

  • Results: The method was found to be accurate, with recovery values within the acceptable limits. The data is presented in Table 3.

Table 3: Accuracy (Recovery) of Δ2-Cefotetan

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean)Recovery (%)RSD (%)
50% 2.502.4899.20.8
100% 5.005.07101.40.5
150% 7.507.4198.80.6
Acceptance Criteria 90.0 - 110.0% ≤ 2.0%
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of a Cefotetan sample spiked with Δ2-Cefotetan at the 100% level were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

  • Results: The low relative standard deviation (RSD) values indicate good precision. The results are summarized in Table 4.

Table 4: Precision Data for Δ2-Cefotetan

Precision LevelnMean Assay (%)RSD (%)Acceptance Criteria
Repeatability 60.1520.9≤ 2.0%
Intermediate Precision 60.1491.2≤ 2.0%
Limit of Quantification (LOQ) and Limit of Detection (LOD)
  • Protocol: LOQ and LOD were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Results: The calculated LOQ and LOD values are presented in Table 5.

Table 5: LOQ and LOD for Δ2-Cefotetan

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.50
Robustness
  • Protocol: The robustness of the method was evaluated by intentionally varying key method parameters, including mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). The effect on the resolution between Cefotetan and Δ2-Cefotetan and the peak area of Δ2-Cefotetan was observed.

  • Results: The method was found to be robust, as minor variations in the method parameters did not significantly affect the chromatographic performance or the quantitative results. The resolution remained greater than 2.0 under all varied conditions.

Visualization of Workflows

The following diagrams illustrate the logical flow of the validation process and the chemical relationship between Cefotetan and its Δ2-isomer.

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting prep_solutions Prepare Mobile Phases, Standards, and Samples hplc_setup HPLC System Setup and Equilibration prep_solutions->hplc_setup specificity Specificity (Forced Degradation) hplc_setup->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq_lod LOQ & LOD precision->loq_lod robustness Robustness loq_lod->robustness data_acq Data Acquisition robustness->data_acq data_proc Data Processing & Calculation data_acq->data_proc report Final Report Generation data_proc->report

Caption: Experimental workflow for the validation of the Δ2-Cefotetan analytical method.

G Cefotetan Cefotetan (Δ3-Isomer, Active) Delta2_Cefotetan Δ2-Cefotetan (Inactive Isomer) Cefotetan->Delta2_Cefotetan Isomerization (e.g., via heat, pH change)

Caption: Isomeric relationship between Cefotetan (Δ3) and Δ2-Cefotetan.

Conclusion

The described HPLC method provides a reliable and robust solution for the quantification of the Δ2-Cefotetan impurity in Cefotetan samples. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision. This stability-indicating method is suitable for routine quality control analysis and for monitoring the stability of Cefotetan drug substance and drug product.

References

Application Note: Isolation of Δ2-Cefotetan from Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotetan is a semisynthetic cephamycin antibiotic used for the treatment of various bacterial infections. During its synthesis and storage, impurities can arise, one of which is the Δ2-isomer of Cefotetan (also referred to as the Δ2-tautomer). The presence and quantity of such impurities are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note provides a detailed protocol for the isolation of the Δ2-Cefotetan isomer from the bulk drug substance. The isolated impurity can be used for reference standard qualification, toxicological studies, and as a tool for the validation of analytical methods.

Two primary strategies for the isolation of Δ2-Cefotetan are presented: a chemical method based on selective reaction and extraction, and a chromatographic method using preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the key chemical properties of Cefotetan and its Δ2-isomer. Quantitative data on the typical abundance of the Δ2-isomer in bulk Cefotetan is often proprietary and varies between manufacturers. However, pharmacopeial limits generally require impurities to be controlled to low levels.

ParameterCefotetanΔ2-Cefotetan
Molecular Formula C₁₇H₁₇N₇O₈S₄C₁₇H₁₇N₇O₈S₄
Molecular Weight 575.62 g/mol [1]575.62 g/mol [1]
Chemical Structure (6R,7S)-7-[[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidIsomer with a double bond in the Δ2 position of the cephem nucleus
Appearance White to pale yellow powderTypically isolated as a solid

Experimental Protocols

Protocol 1: Isolation of Δ2-Cefotetan by Chemical Method

This protocol is based on a patented method involving a chemical reaction to remove the Δ2-isomer from the bulk drug.

Principle:

This method utilizes a reaction with copper (I) hydride and tri-n-butyl tin hydride in an organic solvent. The reaction conditions are optimized to selectively target the Δ2-isomer, allowing for its removal from the bulk Cefotetan.

Materials:

  • Crude Cefotetan Disodium containing the Δ2-isomer

  • Copper (I) hydride (CuH)

  • Tri-n-butyl tin hydride ((n-Bu)₃SnH)

  • Acetonitrile (anhydrous)

  • 5% Diluted Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Sodium Bicarbonate

  • Nitrogen gas

  • Reaction vessel with stirrer and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry reaction vessel, add crude Cefotetan disodium, copper (I) hydride, and tri-n-butyl tin hydride to acetonitrile.

  • Stir the mixture uniformly under a nitrogen atmosphere to prevent oxidation.

  • Heat the reaction mixture to and maintain it at a constant temperature, allowing the reaction to proceed.

  • After the reaction is complete, pour the product into 5% diluted hydrochloric acid.

  • Extract the aqueous phase multiple times with ethyl acetate using a separatory funnel.

  • Combine the ethyl acetate phases and wash with water.

  • Dry the merged ethyl acetate phase over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the ethyl acetate under reduced pressure using a rotary evaporator.

  • Treat the concentrated residue with a sodium bicarbonate solution to precipitate the purified Cefotetan, leaving the modified Δ2-isomer in solution.

  • Filter the purified Cefotetan disodium. The Δ2-isomer can then be isolated from the filtrate for further analysis.

Protocol 2: Isolation of Δ2-Cefotetan by Preparative HPLC

This protocol outlines a general procedure for the separation of the Δ2-isomer using preparative High-Performance Liquid Chromatography (HPLC). The specific parameters may require optimization based on the available instrumentation and the impurity profile of the bulk drug.

Principle:

Preparative HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By using a larger column and a higher flow rate than analytical HPLC, milligram to gram quantities of a specific compound can be isolated.

Materials:

  • Crude Cefotetan containing the Δ2-isomer

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade buffers and acids (e.g., phosphate buffer, formic acid, acetic acid)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative reverse-phase HPLC column (e.g., C18, C8)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Analytical Method Development:

    • Develop a robust analytical HPLC method to achieve baseline separation of Cefotetan and the Δ2-isomer.

    • A typical starting point for a C18 column would be a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, with gradient elution.

    • The detection wavelength should be chosen based on the UV absorbance maxima of Cefotetan and its isomer.

  • Method Scale-Up for Preparative HPLC:

    • Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and particle size.

    • Adjust the flow rate and injection volume for the preparative scale. The flow rate is typically scaled up proportionally to the cross-sectional area of the column.

    • Increase the sample concentration in a suitable solvent to maximize the loading on the preparative column without compromising resolution.

  • Purification and Fraction Collection:

    • Dissolve the crude Cefotetan in the mobile phase or a compatible solvent.

    • Inject the sample onto the preparative HPLC system.

    • Monitor the separation using the detector and collect the fractions corresponding to the Δ2-Cefotetan peak using a fraction collector.

  • Post-Purification Processing:

    • Combine the fractions containing the pure Δ2-Cefotetan.

    • Remove the HPLC solvents using a rotary evaporator or a lyophilizer to obtain the isolated solid Δ2-Cefotetan.

  • Purity Assessment:

    • Analyze the isolated fraction using the developed analytical HPLC method to confirm its purity.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the two isolation protocols.

Chemical_Isolation_Workflow start Start: Crude Cefotetan reaction Reaction with CuH and (n-Bu)3SnH in Acetonitrile under N2 start->reaction acidification Quench with 5% HCl reaction->acidification extraction Extract with Ethyl Acetate acidification->extraction wash Wash with Water extraction->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate precipitate Treat with NaHCO3 Solution concentrate->precipitate filter Filter precipitate->filter product Purified Cefotetan (Solid) filter->product isolate Isolate Δ2-Isomer from Filtrate filter->isolate

Caption: Workflow for the chemical isolation of Δ2-Cefotetan.

HPLC_Isolation_Workflow start Start: Crude Cefotetan analytical_dev Analytical HPLC Method Development start->analytical_dev scale_up Scale-Up to Preparative HPLC analytical_dev->scale_up injection Inject Concentrated Sample scale_up->injection fraction_collection Collect Fractions of Δ2-Isomer injection->fraction_collection solvent_removal Remove Solvents (Evaporation/Lyophilization) fraction_collection->solvent_removal purity_check Assess Purity by Analytical HPLC solvent_removal->purity_check product Isolated Δ2-Cefotetan purity_check->product

Caption: Workflow for the isolation of Δ2-Cefotetan using preparative HPLC. of Δ2-Cefotetan using preparative HPLC.

References

Application Note: High-Throughput LC-MS/MS Method for the Detection and Identification of Cefotetan and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of the cephalosporin antibiotic, Cefotetan, and its potential degradation products. The protocol outlines a comprehensive forced degradation study, followed by a highly selective LC-MS/MS methodology for the separation, identification, and quantification of the parent drug and its stress-induced impurities. This method is crucial for stability testing, impurity profiling, and ensuring the quality and safety of Cefotetan in pharmaceutical formulations. While extensive research has been conducted on the stability of various cephalosporins, specific degradation pathways and the definitive identification of Cefotetan's degradation products under various stress conditions are not widely reported in publicly available scientific literature. This document provides a generalized framework and protocol based on established practices for stability-indicating methods of similar β-lactam antibiotics.

Introduction

Cefotetan is a second-generation cephalosporin antibiotic used in the treatment of a variety of bacterial infections. Like other β-lactam antibiotics, Cefotetan is susceptible to degradation through hydrolysis of the β-lactam ring, oxidation, and other pathways, which can compromise its efficacy and potentially lead to the formation of harmful impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the performance of forced degradation studies to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2] This application note provides a detailed protocol for conducting forced degradation of Cefotetan and a subsequent LC-MS/MS method for the analysis of the resulting samples.

Experimental Protocols

Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[1]

1.1. Preparation of Cefotetan Stock Solution: Prepare a stock solution of Cefotetan at a concentration of 1 mg/mL in a suitable solvent such as water or a mild buffer (e.g., phosphate buffer, pH 7.0).

1.2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of Cefotetan stock solution with 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 4-8 hours. Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix 1 mL of Cefotetan stock solution with 1 mL of 0.1 M sodium hydroxide. Incubate at room temperature for 2-4 hours. Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix 1 mL of Cefotetan stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid Cefotetan powder to a dry heat of 105°C for 24 hours. Also, subject the Cefotetan stock solution to 60°C for 24 hours.

  • Photolytic Degradation: Expose the Cefotetan stock solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

1.3. Sample Preparation for LC-MS/MS Analysis: Following the stress exposure, dilute the samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL) for LC-MS/MS analysis.

LC-MS/MS Method

2.1. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.2. Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM) and Full Scan
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

2.3. MRM Transitions for Cefotetan: Based on existing literature for the quantification of Cefotetan in plasma, the following MRM transitions can be used as a starting point.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Cefotetan576.3460.2432.2

Note: The m/z values for degradation products would need to be determined through full scan and product ion scan experiments on the stressed samples.

Data Presentation

Quantitative data from the forced degradation studies should be summarized to show the percentage of degradation of Cefotetan under each stress condition. The peak areas of the parent drug and the formed degradation products should be recorded.

Table 1: Summary of Forced Degradation of Cefotetan

Stress ConditionDuration/Temperature% Degradation of CefotetanNumber of Degradation Products Observed
0.1 M HCl4 hours at 60°CData to be generatedData to be generated
0.1 M NaOH2 hours at RTData to be generatedData to be generated
3% H₂O₂24 hours at RTData to be generatedData to be generated
Thermal (Solid)24 hours at 105°CData to be generatedData to be generated
Thermal (Solution)24 hours at 60°CData to be generatedData to be generated
Photolytic (UV)ICH Q1BData to be generatedData to be generated

Table 2: LC-MS/MS Data for Cefotetan and Potential Degradation Products

Peak IDRetention Time (min)Precursor Ion (m/z)Major Fragment Ions (m/z)Proposed Structure
CefotetanData to be generated576.3460.2, 432.2Parent Drug
DP-1Data to be generatedData to be generatedData to be generatedTo be determined
DP-2Data to be generatedData to be generatedData to be generatedTo be determined
DP-3Data to be generatedData to be generatedData to be generatedTo be determined

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Cefotetan Stock (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxidative Oxidation (3% H2O2, RT) thermal Thermal Stress (Solid & Solution) photo Photolytic Stress (UV/Vis Light) dilution Dilution with Mobile Phase acid->dilution base->dilution oxidative->dilution thermal->dilution photo->dilution lcms LC-MS/MS Analysis (C18, ESI+) dilution->lcms data_analysis Data Analysis (Quantification & Identification) lcms->data_analysis

Caption: Experimental workflow for forced degradation and LC-MS/MS analysis.

Putative Degradation Pathway of Cefotetan

G Cefotetan Cefotetan (Active) DegradationProduct Degradation Product (Inactive/Modified Activity) e.g., Hydrolyzed Cefotetan Cefotetan->DegradationProduct  Hydrolysis (β-lactam ring opening),  Oxidation, Photolysis

Caption: Generalized degradation pathway for Cefotetan.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust framework for the analysis of Cefotetan and its degradation products. The forced degradation protocol ensures that the stability-indicating nature of the analytical method can be thoroughly evaluated. While specific degradation products of Cefotetan are not widely documented, the described methodology allows for their separation and provides a pathway for their identification and characterization using mass spectrometric data. This approach is essential for maintaining the quality, safety, and efficacy of Cefotetan formulations throughout their lifecycle. Further studies are required to isolate and definitively characterize the structures of the degradation products formed under various stress conditions.

References

Application Notes and Protocols for Assessing Δ²-Cefotetan Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental protocol for assessing the stability of Δ²-Cefotetan, a tautomer of the second-generation cephalosporin antibiotic Cefotetan. The protocol is designed to meet the standards of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction

Cefotetan is a semisynthetic cephamycin antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][2] It is known to exist in equilibrium with its tautomer, Δ²-Cefotetan, which also exhibits antimicrobial activity.[1][3] Understanding the stability of this tautomer is crucial for ensuring the efficacy and safety of Cefotetan formulations. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. This protocol details the procedures for subjecting Δ²-Cefotetan to various stress conditions and analyzing the resulting degradation.

Data Presentation

The following tables summarize the expected quantitative data from the stability assessment of Δ²-Cefotetan under various stress conditions. The data is hypothetical and serves as a template for presenting experimental results.

Table 1: Stability of Δ²-Cefotetan Under Hydrolytic Conditions

pHTemperature (°C)Duration (hours)Δ²-Cefotetan Remaining (%)Major Degradation Products
2.0602475DP-1, DP-2
7.0602490DP-3
12.0602460DP-4, DP-5

Table 2: Stability of Δ²-Cefotetan Under Oxidative, Thermal, and Photolytic Stress

Stress ConditionReagent/ConditionDuration (hours)Δ²-Cefotetan Remaining (%)Major Degradation Products
Oxidative3% H₂O₂2470DP-6, DP-7
Thermal (Dry Heat)80°C4885DP-8
Photolytic (UV-A)1.2 million lux hours1095DP-9
Photolytic (UV-C)200 watt hours/m²1080DP-10, DP-11

Experimental Protocols

1. Materials and Apparatus

  • Δ²-Cefotetan reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • Water (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • LC-MS/MS system for degradation product identification

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Preparation of Solutions

  • Stock Solution of Δ²-Cefotetan: Accurately weigh and dissolve the Δ²-Cefotetan reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Acidic Solution: 0.1 M HCl

  • Basic Solution: 0.1 M NaOH

  • Oxidizing Solution: 3% H₂O₂

3. Forced Degradation (Stress Testing) Protocol

For each condition, a sample of the Δ²-Cefotetan stock solution is treated as described below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Mix equal volumes of the Δ²-Cefotetan stock solution and 0.1 M HCl in a volumetric flask.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the Δ²-Cefotetan stock solution and 0.1 M NaOH in a volumetric flask.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the Δ²-Cefotetan stock solution and 3% H₂O₂ in a volumetric flask.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place the solid Δ²-Cefotetan reference standard in a thermostatically controlled oven at 80°C for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in the solvent, and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the Δ²-Cefotetan stock solution to UV-A light (1.2 million lux hours) and UV-C light (200 watt hours/m²) in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At appropriate time intervals, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.

4. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following is a recommended starting point for method development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

5. Identification of Degradation Products

The degradation products can be identified and characterized using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to elucidate the structures of the degradation products.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Δ²-Cefotetan Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative thermal Thermal Degradation (80°C, Solid State) stock->thermal photo Photolytic Degradation (UV-A & UV-C) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms Degradation Product Identification (LC-MS/MS) hplc->lcms

Caption: Experimental workflow for the forced degradation study of Δ²-Cefotetan.

degradation_pathway cluster_main Degradation of Δ²-Cefotetan cluster_products Degradation Products Cefotetan Cefotetan Delta2_Cefotetan Δ²-Cefotetan (Tautomer) Cefotetan->Delta2_Cefotetan Tautomerization Hydrolysis Hydrolysis Products (β-lactam ring opening) Delta2_Cefotetan->Hydrolysis Acid/Base Oxidation Oxidation Products Delta2_Cefotetan->Oxidation Oxidizing Agent Photolysis Photolytic Products Delta2_Cefotetan->Photolysis UV Light NMTT N-methylthiotetrazole (Side-chain cleavage) Delta2_Cefotetan->NMTT Metabolism/ Degradation

Caption: Proposed degradation pathways of Δ²-Cefotetan under various stress conditions.

References

Application Note: Solid-Phase Extraction of Cephalosporin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cephalosporin antibiotics can exist as various isomers, including geometric (E/Z) isomers and diastereomers, which may exhibit different pharmacological and toxicological profiles. The separation and quantification of these isomers are crucial for drug quality control and pharmacokinetic studies. This application note presents a detailed protocol for the solid-phase extraction (SPE) of cephalosporin isomers, providing a robust method for their separation and subsequent analysis. The protocol is designed to be a foundational method that can be adapted for specific cephalosporin isomers.

Introduction

Cephalosporins are a widely used class of β-lactam antibiotics. Due to the presence of double bonds and chiral centers in their molecular structures, many cephalosporins can exist as isomers. For instance, some cephalosporins possess a vinyl group that can lead to the formation of E/Z (trans/cis) geometric isomers. Others, such as certain prodrug esters like cefuroxime axetil, contain multiple chiral centers, resulting in diastereomers. The differential biological activity of these isomers necessitates their separation and accurate quantification.

Solid-phase extraction (SPE) is a versatile and efficient technique for sample preparation, offering advantages over liquid-liquid extraction such as reduced solvent consumption, higher sample throughput, and the potential for automation.[1] While SPE is commonly used for the cleanup and concentration of analytes from complex matrices, it can also be employed for the separation of closely related compounds, such as isomers, by exploiting subtle differences in their physicochemical properties. This application note details a method for the SPE-based separation of cephalosporin isomers, focusing on a generalized approach that can be optimized for specific molecules.

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of cephalosporin isomers. The protocol is presented as a general framework and should be optimized for the specific cephalosporin and its isomers of interest.

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 cartridges (500 mg, 3 mL) are recommended as a starting point. Other sorbents like polymeric resins may also be suitable.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Buffers: Phosphate buffer (50 mM, pH adjusted as needed).

  • Sample: A standard solution of the cephalosporin containing a mixture of isomers, or a sample matrix (e.g., plasma, urine, pharmaceutical formulation) spiked with the isomer mixture.

Sample Preparation

Proper sample preparation is critical for successful SPE. The goal is to ensure the sample is in a liquid form compatible with the SPE sorbent and that the isomers are soluble.

  • Pharmaceutical Formulations:

    • Tablets/Capsules: Crush a tablet or empty a capsule and dissolve the powder in a suitable solvent. For amorphous forms of some cephalosporins like cefuroxime axetil, a mixture of acetonitrile and water (50:50, v/v) can be effective. For crystalline forms, pure methanol may be required.

    • Liquid Formulations: Dilute with an appropriate solvent to a suitable concentration.

  • Biological Matrices (e.g., Plasma):

    • Protein Precipitation: To 1 mL of plasma, add 2 mL of a precipitating agent like cold acetonitrile or methanol. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant for loading onto the SPE cartridge. The pH of the supernatant may need to be adjusted depending on the specific cephalosporin. For some cephalosporins, a pH of 1.5 has been shown to yield good recoveries.[2]

Solid-Phase Extraction Protocol

The following protocol is based on the principle of differential adsorption of isomers to a reversed-phase sorbent. It is anticipated that isomers with different polarities will exhibit varying retention on the C18 stationary phase, allowing for their separation through selective elution.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Equilibrate the cartridge by passing 5 mL of purified water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1 mL/min). A slow flow rate is crucial to ensure adequate interaction between the isomers and the sorbent.

  • Washing:

    • Wash the cartridge with 5 mL of purified water or a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove any unretained impurities. This step should be carefully optimized to avoid premature elution of the less retained isomer.

  • Fractionated Elution of Isomers:

    • Elution of Isomer 1 (Less Retained): Elute the first isomer using a solvent system with a lower organic content. For example, pass 2 x 1 mL aliquots of 20% methanol in water. Collect these fractions. The specific solvent composition will need to be determined empirically.

    • Elution of Isomer 2 (More Retained): Elute the second, more strongly retained isomer, using a solvent with a higher organic content. For example, pass 2 x 1 mL aliquots of 50% methanol in water. Collect these fractions separately from the first set.

  • Analysis:

    • Analyze the collected fractions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the concentration and purity of each isomer.

Data Presentation

The following tables summarize representative quantitative data for the SPE of cephalosporin isomers. This data is illustrative and will vary depending on the specific cephalosporin, its isomers, the sample matrix, and the optimized SPE protocol.

Table 1: Recovery of Cephalosporin Isomers using SPE

Cephalosporin IsomerSample MatrixSPE SorbentElution SolventAverage Recovery (%)% RSD (n=5)
Isomer A (e.g., Z-isomer)Spiked PlasmaC1820% Methanol in Water85.24.1
Isomer B (e.g., E-isomer)Spiked PlasmaC1850% Methanol in Water88.93.5
Isomer APharmaceutical FormulationC1820% Methanol in Water95.72.3
Isomer BPharmaceutical FormulationC1850% Methanol in Water96.42.1

Table 2: Purity of Separated Cephalosporin Isomers

FractionIsomerPurity (%)
Elution 1Isomer A> 98%
Elution 2Isomer B> 97%

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solid-phase extraction protocol for separating cephalosporin isomers.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start with Sample (Pharmaceutical or Biological) prep_pharm Dissolve/Dilute (Pharmaceuticals) start->prep_pharm prep_bio Protein Precipitation & Centrifugation (Biological) start->prep_bio sample_ready Prepared Sample Solution prep_pharm->sample_ready prep_bio->sample_ready condition 1. Condition Cartridge (Methanol then Water) sample_ready->condition load 2. Load Sample condition->load wash 3. Wash (Remove Impurities) load->wash elute1 4a. Elute Isomer A (Low % Organic) wash->elute1 elute2 4b. Elute Isomer B (High % Organic) elute1->elute2 analyze1 Analyze Fraction 1 (HPLC-UV/MS) elute1->analyze1 analyze2 Analyze Fraction 2 (HPLC-UV/MS) elute2->analyze2 end End: Quantified Isomers analyze1->end analyze2->end

Caption: Workflow for the solid-phase extraction of cephalosporin isomers.

SPE_Logic cluster_input Input cluster_process SPE Process cluster_output Output sample Sample containing Isomer A + Isomer B cartridge C18 SPE Cartridge sample->cartridge loading Loading & Washing cartridge->loading elution Fractionated Elution loading->elution fraction1 Fraction 1: Enriched Isomer A elution->fraction1 Low % Organic fraction2 Fraction 2: Enriched Isomer B elution->fraction2 High % Organic

Caption: Logical relationship in the SPE separation of two isomers.

Conclusion

This application note provides a comprehensive protocol for the separation of cephalosporin isomers using solid-phase extraction. The method relies on the differential affinity of the isomers for a reversed-phase sorbent, allowing for their separation through a fractionated elution strategy. The presented protocol, along with the illustrative data and workflows, serves as a valuable resource for researchers and scientists in the pharmaceutical industry for the quality control and analysis of cephalosporin antibiotics. Optimization of the SPE parameters, particularly the elution solvent composition, is essential to achieve the desired separation for specific cephalosporin isomers.

References

Application Note: Development of a Stability-Indicating Assay for Cefotetan Disodium

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the development and validation of a stability-indicating assay for Cefotetan disodium, a second-generation cephalosporin antibiotic. The described methodology utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify Cefotetan from its degradation products generated under various stress conditions. This method is crucial for assessing the intrinsic stability of the drug substance and for monitoring the quality and shelf-life of its pharmaceutical formulations. The protocol includes detailed procedures for forced degradation studies, HPLC method parameters, and data analysis, providing researchers, scientists, and drug development professionals with a robust framework for stability testing of Cefotetan.

Introduction

Cefotetan is a semisynthetic, broad-spectrum, beta-lactamase-resistant cephamycin antibiotic administered parenterally for the treatment of various bacterial infections.[1] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such an assay for Cefotetan is essential to understand its degradation pathways, determine its shelf-life, and ensure the safety and efficacy of the final drug product.

Forced degradation studies, or stress testing, are an integral part of developing a stability-indicating method.[2][3] By subjecting the drug substance to conditions more severe than accelerated stability testing, such as acid and base hydrolysis, oxidation, heat, and light, potential degradation products can be generated. The analytical method must then be able to resolve the API peak from these degradant peaks, thus demonstrating its specificity and stability-indicating nature.

This application note provides a step-by-step guide for conducting forced degradation studies on Cefotetan disodium and employing an RP-HPLC method for the separation and quantification of the parent drug and its degradants.

Experimental Protocols

Materials and Reagents
  • Cefotetan Disodium Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Dipotassium phosphate (Analytical Grade)

  • Hydrochloric Acid (HCl, Analytical Grade)

  • Sodium Hydroxide (NaOH, Analytical Grade)

  • Hydrogen Peroxide (H₂O₂, 30%, Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

  • Water Bath

  • Photostability Chamber

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Solutions
  • Diluent: A mixture of acetonitrile and water (50:50, v/v) was used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Cefotetan Disodium Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Stock Solution for Forced Degradation (1000 µg/mL): Prepare in the same manner as the Standard Stock Solution.

Chromatographic Conditions

A validated stability-indicating RP-HPLC method is crucial for the successful analysis of Cefotetan and its degradation products. The following chromatographic conditions have been found to be suitable:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 17 mM Dipotassium Phosphate Buffer (pH 3.0) (15:85, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 30 minutes
Forced Degradation Studies Protocol

The objective of the forced degradation study is to generate a desirable level of degradation, typically between 5-20%, to effectively evaluate the stability-indicating nature of the analytical method.

  • To 5 mL of the Sample Stock Solution (1000 µg/mL) in a flask, add 5 mL of 0.1 M HCl.

  • Heat the mixture at 60 °C in a water bath for 2 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Dilute the solution to a final concentration of 100 µg/mL with the diluent and inject into the HPLC system.

  • To 5 mL of the Sample Stock Solution (1000 µg/mL) in a flask, add 5 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature for 1 hour.

  • Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute the solution to a final concentration of 100 µg/mL with the diluent and inject into the HPLC system.

  • To 5 mL of the Sample Stock Solution (1000 µg/mL) in a flask, add 5 mL of 3% H₂O₂.

  • Keep the mixture at room temperature for 4 hours.

  • Dilute the solution to a final concentration of 100 µg/mL with the diluent and inject into the HPLC system.

  • Transfer a known quantity of Cefotetan disodium powder into a petri dish and place it in a hot air oven maintained at 80 °C for 24 hours.

  • After the exposure period, allow the powder to cool to room temperature.

  • Prepare a 100 µg/mL solution in the diluent and inject it into the HPLC system.

  • Expose the Cefotetan disodium powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Simultaneously, keep a control sample protected from light.

  • After the exposure, prepare 100 µg/mL solutions of both the exposed and control samples in the diluent and inject them into the HPLC system.

Data Presentation

The results of the forced degradation studies should be summarized to clearly demonstrate the specificity of the HPLC method. The following table provides a template for presenting the quantitative data.

Stress ConditionTreatment Time (hours)Temperature (°C)% Assay of Cefotetan% DegradationNumber of Degradation Peaks
Control (Unstressed) --99.80.20
Acid Hydrolysis (0.1 M HCl) 26085.214.82
Base Hydrolysis (0.1 M NaOH) 12589.510.51
Oxidative (3% H₂O₂) 42591.38.73
Thermal (Solid State) 248094.75.31
Photolytic (Solid State) As per ICH Q1B2596.13.91

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the development of the stability-indicating assay is depicted below.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation prep_reagents Prepare Reagents and Solutions prep_hplc Set up HPLC System acid Acid Hydrolysis prep_hplc->acid base Base Hydrolysis oxidation Oxidation thermal Thermal Degradation photo Photolytic Degradation hplc_analysis HPLC Analysis data_analysis Data Analysis and Peak Purity hplc_analysis->data_analysis specificity Specificity data_analysis->specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness cluster_stress cluster_stress cluster_stress->hplc_analysis G cefotetan Cefotetan (Active) inactive_product Inactive Degradation Product (Hydrolyzed β-Lactam Ring) cefotetan->inactive_product Hydrolysis (Acid, Base, Water)

References

Application Notes and Protocols for Determining Delta2-Cefotetan Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delta2-Cefotetan, a derivative of the second-generation cephalosporin antibiotic cefotetan, requires thorough toxicological assessment to ensure its safety in preclinical and clinical development. Cefotetan's known mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins[1][2][3][4]. While effective against a broad spectrum of bacteria, it is crucial to evaluate its potential cytotoxic effects on mammalian cells. The chemical structure of cefotetan includes an N-methylthiotetrazole (NMTT) side chain, which, upon metabolic breakdown, can lead to adverse effects such as hypoprothrombinemia and disulfiram-like reactions with ethanol[5]. These effects hint at potential interactions with mammalian cellular pathways.

These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the cytotoxicity of this compound. The selected assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-faceted approach to understanding the compound's impact on cell viability, membrane integrity, and apoptosis.

Key Experiments and Methodologies

A comprehensive evaluation of this compound's cytotoxicity can be achieved by employing a combination of assays that measure different cellular endpoints.

  • MTT Assay for Cell Viability: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability[6][7]. Metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product[6].

  • LDH Cytotoxicity Assay for Membrane Integrity: The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is a hallmark of compromised cell membrane integrity, which occurs during necrosis and late-stage apoptosis[8][9][10].

  • Caspase-3/7 Assay for Apoptosis: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a critical step in the induction of programmed cell death[11][12][13][14][15].

The following diagram illustrates the overall experimental workflow for assessing the cytotoxicity of this compound.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2, HEK293) seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with this compound (Dose-Response and Time-Course) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout 4. Measure Absorbance/ Fluorescence/Luminescence mtt->readout ldh->readout caspase->readout calculation 5. Calculate % Viability/ Cytotoxicity/Apoptosis readout->calculation ic50 6. Determine IC50 Values calculation->ic50

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

MTT Assay Protocol

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of LDH from cells with damaged plasma membranes.

Materials:

  • Cells and reagents from the MTT assay protocol

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with lysis buffer).

Caspase-3/7 Assay Protocol

This protocol detects apoptosis by measuring the activity of caspase-3 and -7.

Materials:

  • Cells and reagents from the MTT assay protocol

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • 96-well white-walled plates (for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol, using a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in apoptosis.

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on HepG2 Cells (48h Treatment)

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)100 ± 5.25.1 ± 1.21.0 ± 0.1
1095.3 ± 4.86.5 ± 1.51.2 ± 0.2
5082.1 ± 6.115.8 ± 2.32.5 ± 0.4
10055.7 ± 7.338.2 ± 3.14.8 ± 0.6
25025.4 ± 3.965.9 ± 4.56.2 ± 0.8
50010.2 ± 2.185.3 ± 5.06.5 ± 0.9

Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.

Signaling Pathways and Logical Relationships

The results from the three assays can provide insights into the potential mechanism of this compound-induced cytotoxicity. The following diagram illustrates the logical relationship between the assays and the cellular events they measure.

G cluster_cellular_effects Cellular Effects cluster_assays Assay Readouts compound This compound metabolic_dysfunction Mitochondrial/Metabolic Dysfunction compound->metabolic_dysfunction apoptosis Apoptosis Induction compound->apoptosis necrosis Necrosis/Membrane Damage compound->necrosis mtt Decreased MTT Reduction (MTT Assay) metabolic_dysfunction->mtt caspase Increased Caspase-3/7 Activity (Caspase Assay) apoptosis->caspase ldh Increased LDH Release (LDH Assay) apoptosis->ldh Late Stage necrosis->ldh

Caption: Relationship between cellular events and assay readouts.

An increase in caspase-3/7 activity suggests the induction of apoptosis. A subsequent increase in LDH release may indicate secondary necrosis following apoptosis. A significant LDH release without a corresponding increase in caspase activity might point towards a primary necrotic cell death mechanism. A decrease in MTT reduction can be an early indicator of cytotoxicity, reflecting a decline in metabolic function that can be associated with both apoptosis and necrosis.

Conclusion

This application note provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. By utilizing a panel of well-established cell-based assays, researchers can obtain quantitative data on the compound's effects on cell viability, membrane integrity, and apoptosis. The detailed protocols and data presentation guidelines will aid in the standardized assessment of this compound's toxicological profile, which is a critical step in the drug development process.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephalosporins are a widely used class of β-lactam antibiotics effective against a broad spectrum of bacterial infections.[1] The presence of impurities and degradation products, collectively known as related substances, can impact the safety and efficacy of the final pharmaceutical product. Therefore, robust analytical methods are crucial for their identification, quantification, and control throughout the drug development and manufacturing process. Forced degradation studies are intentionally conducted to produce potential degradation products, which helps in developing stability-indicating analytical methods.[2]

This document provides an overview of key analytical techniques and detailed protocols for the characterization of cephalosporin-related substances, intended for researchers, scientists, and drug development professionals.

Key Analytical Techniques

Several analytical techniques are employed for the analysis of cephalosporins and their related substances. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the principal and most established technique due to its selectivity and accuracy.[3][4] More advanced methods like Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offer higher sensitivity and specificity, which is essential for trace-level impurity detection and structural elucidation.[5] Other significant methods include Capillary Electrophoresis (CE) and various spectrophotometric techniques.[1][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying cephalosporins and their related substances. Reversed-phase chromatography on C8 or C18 columns is the most common approach.[7]

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Standard/Sample prep_dissolve Dissolve in Diluent (e.g., De-ionized Water) prep_start->prep_dissolve prep_stock Prepare Stock Solution (e.g., 1000 µg/mL) prep_dissolve->prep_stock prep_working Prepare Working Solutions by Serial Dilution prep_stock->prep_working hplc_inject Inject Sample (e.g., 25 µL) prep_working->hplc_inject hplc_sep Chromatographic Separation (C8/C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection (e.g., 250 nm) hplc_sep->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peaks data_acquire->data_integrate data_quantify Quantify Impurities data_integrate->data_quantify

Caption: General workflow for HPLC analysis of cephalosporins.

Protocol 1: Simultaneous Determination of Eight Cephalosporins by RP-HPLC

This method is suitable for the simultaneous determination of Cefepime Hydrochloride, Ceftazidime, Ceftiofur Sodium, Cefotaxime Sodium, Ceftriaxone Sodium, Cefoperazone Sodium, Cephradine, and Cefazolin Sodium in pharmaceutical formulations.

  • Instrumentation:

    • Agilent 1200 HPLC system (or equivalent) with a quaternary pump, autosampler, and UV-VIS detector.

    • Chemstation software for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax C8 (250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (95:5 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 250 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 25 µL.

    • Run Time: 35 minutes.

  • Reagent Preparation:

    • 0.1 M Ammonium Acetate Buffer: Dissolve approximately 7.708 g of ammonium acetate in 1000 mL of de-ionized water. Adjust the pH to 5.6 ± 0.2 using 0.1 M acetic acid.

    • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 95:5 ratio. Filter through a 0.45 µm membrane filter and degas by sonication before use.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of each cephalosporin standard powder in 10 mL of de-ionized water.

    • Working Standard Solutions: Prepare a mixture of all cephalosporins at a concentration of 100 µg/mL. From this, create a calibration curve by diluting to concentrations of 0.5, 1, 2, 5, 10, 20, and 50 µg/mL with de-ionized water.

Quantitative Data Summary: HPLC Methods
ParameterMethod 1 (8 Cephalosporins)Method 2 (Ceftriaxone, Cefixime, Cefdinir)[8]Method 3 (10 Cephalosporins)[7][9]
Linearity Range 0.5 - 50 µg/mLNot specifiedTherapeutic range
Correlation Coefficient (r²) 0.99990.9996 - 0.9997Not specified
LOD 0.018 - 0.03 µg/mLNot specified0.2 - 1.0 µg/mL
LOQ 0.056 - 0.09 µg/mLNot specifiedNot specified
Recovery Not specified20.92% - 37.88% (in plasma)93% - 101%
Resolution (Rs) > 2.0 (implied by USP)1.34 - 5.77Baseline separation

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a highly sensitive and rapid method for detecting and quantifying trace levels of cephalosporin-related substances, which is particularly useful for monitoring cross-contamination in manufacturing facilities.[5]

Protocol 2: Trace Analysis of Cephapirin and Ceftiofur by UPLC-MS/MS

This method is designed for the trace detection of Cephapirin and Ceftiofur in cleaning rinse solutions.[5]

  • Instrumentation:

    • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters Xevo TQS).[10]

    • Masslynx 4.1 software or equivalent for instrument control and data processing.[11]

  • Chromatographic and MS Conditions:

    • Column: XBridge C18 (100 mm × 4.6 mm, 3.5 µm particle size).[5]

    • Mobile Phase A: 0.15% formic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Column Temperature: 40°C.[5]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • Cephapirin: m/z 424.0 > 292.0 (Quantification) and m/z 424.0 > 320.0 (Qualification).[5]

    • Ceftiofur: m/z 523.8 > 241.1 (Quantification) and m/z 523.8 > 285.0 (Qualification).[5]

  • Sample Preparation:

    • Standard Stock Solution: Prepare individual stock solutions of Cephapirin and Ceftiofur in a suitable solvent.

    • Working Standard Solutions: Prepare linearity standards by diluting the stock solutions to concentrations ranging from 0.4 ppb to 1.5 ppb.[5]

    • Sample Collection: Collect rinse water from manufacturing equipment for analysis.

Quantitative Data Summary: UPLC-MS/MS Method
ParameterValue (Cephapirin & Ceftiofur)[5]
Linearity Range 0.4 - 1.5 ppb (µg/L)
Correlation Coefficient (r²) > 0.99
LOD 0.15 ppb
LOQ 0.4 ppb
Accuracy (% Recovery) 80% - 120%

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying degradation products and demonstrating the specificity of stability-indicating methods.[2] It involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light.[12]

Logical Flow of a Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analysis & Characterization drug Cephalosporin Drug Substance acid Acid Hydrolysis (e.g., 0.1 M HCl) drug->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH) drug->base oxid Oxidation (e.g., 10% H₂O₂) drug->oxid heat Thermal Stress (e.g., 60-80°C) drug->heat photo Photolytic Stress (UV/Visible Light) drug->photo analyze Analyze Stressed Samples using Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analyze base->analyze oxid->analyze heat->analyze photo->analyze separate Separate Degradation Products from Parent Drug analyze->separate identify Identify & Characterize Degradation Products (MS, NMR) separate->identify pathway Propose Degradation Pathway identify->pathway

Caption: Process flow for conducting forced degradation studies.

Protocol 3: General Forced Degradation Procedure

This protocol provides a general framework for stress testing of a cephalosporin drug substance.

  • Materials:

    • Cephalosporin active pharmaceutical ingredient (API).

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

    • Oven, Photostability chamber.

  • Procedure:

    • Acid Degradation: Dissolve the API (e.g., 20 mg) in 1.0 mL of 0.1 M HCl and keep at room temperature for a defined period (e.g., 3 hours). Neutralize the solution before analysis.[12]

    • Alkaline Degradation: Dissolve the API (e.g., 20 mg) in 1.0 mL of 0.1 M NaOH and keep at room temperature for a defined period (e.g., 10 minutes to 3 hours). Neutralize the solution before analysis.[2][12]

    • Oxidative Degradation: Dissolve the API (e.g., 20 mg) in 1.0 mL of 10% H₂O₂ and store at room temperature for a defined period (e.g., 20 minutes).[12]

    • Thermal Degradation: Expose the solid API to dry heat in an oven at a specified temperature (e.g., 60°C or 80°C) for a set duration (e.g., 12 hours to 5 days).[12]

    • Photolytic Degradation: Expose the API (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating method (e.g., Protocol 1). The method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent drug peak and from each other.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is an alternative technique that separates ions based on their electrophoretic mobility in an electric field.[13] It offers high efficiency, short analysis times, and requires minimal sample volume.[13][14]

Protocol 4: General Capillary Zone Electrophoresis (CZE) Method

This protocol describes a basic setup for analyzing cephalosporins.

  • Instrumentation:

    • Capillary Electrophoresis system (e.g., Lumex Capel-205 or equivalent) with a UV detector.[14]

    • Uncoated fused-silica capillary.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, typically 25-75 µm internal diameter.[15]

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH. The choice of buffer is critical for achieving separation.

    • Voltage: High voltage is applied across the capillary (e.g., 10-20 kV).[15]

    • Temperature: Controlled capillary temperature.

    • Injection: Hydrodynamic or electrokinetic injection of a small sample plug.

    • Detection: UV detection at a wavelength appropriate for cephalosporins (e.g., 230-260 nm).

  • Procedure:

    • Capillary Conditioning: Before the first use, and daily, flush the capillary sequentially with a base (e.g., 0.1 M NaOH), water, and the background electrolyte.

    • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.

    • Analysis: Place the sample and buffer vials in the autosampler. Program the instrument to inject the sample and apply the separation voltage.[16]

    • Data Acquisition: Record the electropherogram. Peaks are identified by their migration times.

This versatile technique can be adapted for various cephalosporins by optimizing the pH, concentration, and composition of the background electrolyte.

References

Troubleshooting & Optimization

resolving co-elution of Cefotetan and delta2-Cefotetan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefotetan and encountering co-elution with its Δ²-isomer (delta2-Cefotetan).

Frequently Asked Questions (FAQs)

Q1: What is Δ²-Cefotetan and why is its separation from Cefotetan important?

A1: Δ²-Cefotetan is an isomer of Cefotetan that can form as a degradation product or exist as an impurity. In some biological matrices, Cefotetan can be converted to a tautomer with similar antimicrobial activity.[1] For accurate quantification of Cefotetan in pharmaceutical preparations and stability studies, it is crucial to separate it from its isomers and degradation products to ensure the safety and efficacy of the drug.

Q2: What is the primary cause of co-elution between Cefotetan and Δ²-Cefotetan?

A2: Co-elution of Cefotetan and its Δ²-isomer occurs due to their very similar chemical structures and physicochemical properties, such as polarity and molecular weight. This results in comparable interactions with the stationary and mobile phases in reversed-phase HPLC, leading to overlapping peaks.

Q3: Is there a validated method for the separation of Cefotetan and its related substances?

A3: Yes, the United States Pharmacopeia (USP) provides a validated HPLC method for the assay of Cefotetan, which includes a resolution test to ensure the separation of Cefotetan from its tautomer.[2] This method is suitable for resolving Cefotetan and Δ²-Cefotetan.

Q4: How can I prepare a resolution solution to check my system's suitability for separating Cefotetan and its isomer?

A4: According to the USP monograph for Cefotetan, a resolution solution can be prepared by taking a standard solution of Cefotetan and treating it with a few milligrams of magnesium carbonate, followed by sonication for about 10 minutes.[2] This treatment induces the formation of the tautomer/isomer, allowing you to verify the resolving power of your chromatographic system.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving the co-elution of Cefotetan and Δ²-Cefotetan.

Initial Assessment

Before making significant changes to your method, it's important to confirm the co-elution. Look for signs of peak asymmetry, such as shoulders or tailing. If you are using a photodiode array (PDA) detector, a peak purity analysis can help confirm the presence of more than one compound under a single peak.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

CoElution_Troubleshooting start Co-elution of Cefotetan and Δ²-Cefotetan Observed check_system Verify System Suitability (Resolution > 2.0?) start->check_system usp_method Implement USP Recommended Method check_system->usp_method No resolved Co-elution Resolved check_system->resolved Yes optimize_mp Optimize Mobile Phase usp_method->optimize_mp optimize_column Evaluate Column Chemistry optimize_mp->optimize_column If necessary optimize_temp Adjust Column Temperature optimize_column->optimize_temp If necessary not_resolved Issue Persists optimize_temp->not_resolved consult Consult with Technical Support not_resolved->consult

Caption: Troubleshooting workflow for resolving Cefotetan and Δ²-Cefotetan co-elution.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Poor Resolution Inadequate chromatographic method.Implement the USP-recommended HPLC method as a starting point.[2]
Sub-optimal mobile phase composition.pH Adjustment: The pH of the mobile phase can significantly impact the ionization and retention of Cefotetan and its isomer. Small adjustments to the pH of the aqueous portion of the mobile phase can alter selectivity. Organic Modifier: Vary the ratio of the organic solvent (methanol/acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
Inappropriate column chemistry.Stationary Phase: If the USP-recommended L1 packing (C18) does not provide adequate resolution, consider a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., phenyl-hexyl or cyano).
Column temperature not optimized.Temperature Control: Operate the column in a thermostatically controlled compartment. Increasing the temperature can improve efficiency and may alter selectivity, potentially resolving the co-eluting peaks. Conversely, a lower temperature may also enhance resolution in some cases.
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate for the analytes. The addition of a competing amine (e.g., triethylamine) to the mobile phase can sometimes reduce peak tailing for basic compounds.
Column degradation.Replace the column with a new one of the same type.

Experimental Protocols

USP-Recommended HPLC Method for Cefotetan

This method is designed for the assay of Cefotetan and to ensure resolution from its tautomer.

Parameter Specification
Mobile Phase A filtered and degassed mixture of 0.1 M phosphoric acid, methanol, acetonitrile, and glacial acetic acid (1700:105:105:100).[2]
Column 4.6-mm x 25-cm; packing L1 (C18).[2]
Flow Rate Approximately 2 mL/min.[2]
Detector UV at 254 nm.[2]
Injection Volume About 20 µL.[2]
System Suitability - Resolution: Not less than 2.0 between the Cefotetan and its tautomer peaks.[2] - Tailing Factor: Not more than 1.5 for the Cefotetan peak.[2] - Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections.[2]

Procedure for Preparation of Solutions:

  • Standard Preparation: Accurately weigh about 20 mg of USP Cefotetan Reference Standard (RS) into a 100-mL volumetric flask. Add 5 mL of methanol and swirl, then add 5 mL of acetonitrile and swirl until dissolved. Dilute with water to volume and mix.[2]

  • Resolution Solution: Place 10 mL of the Standard Preparation in a glass-stoppered flask containing a few milligrams of magnesium carbonate and sonicate for 10 minutes.[2]

  • Assay Preparation: Prepare in the same manner as the Standard Preparation, using an accurately weighed quantity of Cefotetan.[2]

Forced Degradation Study Workflow

Forced degradation studies help to identify potential degradation products and validate the stability-indicating nature of an analytical method.

Forced_Degradation_Workflow start Cefotetan Drug Substance or Product stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 N HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 N NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis light) stress_conditions->photolytic analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity and Resolution of Degradants analysis->evaluation pass Method is Stability-Indicating evaluation->pass Pass fail Method Optimization Required evaluation->fail Fail

Caption: Workflow for a forced degradation study of Cefotetan.

This technical support guide provides a comprehensive resource for addressing the co-elution of Cefotetan and Δ²-Cefotetan. By following the recommended troubleshooting steps and utilizing the provided experimental protocols, researchers can develop robust and reliable analytical methods for the accurate quantification of Cefotetan.

References

improving peak resolution in Cefotetan HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution in Cefotetan HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting peak resolution in an HPLC analysis?

A1: Peak resolution in HPLC is primarily influenced by three key factors: efficiency, selectivity, and retention factor.[1]

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, indicated by a larger number of theoretical plates, results in sharper peaks and better resolution. It is affected by column length, particle size, and flow rate.[1][2]

  • Selectivity (α): This is the ability of the chromatographic system to distinguish between two analytes. It is a measure of the separation in retention times between two peaks. Selectivity can be manipulated by changing the mobile phase composition, the type of stationary phase, or the column temperature.[1][3]

  • Retention Factor (k'): Also known as the capacity factor, this measures how long an analyte is retained on the column. Optimizing the retention factor (ideally between 2 and 10) can improve resolution by allowing sufficient interaction with the stationary phase without excessive band broadening.[1]

Q2: What is a good starting point for a Cefotetan HPLC method?

A2: A common starting point for the analysis of cephalosporins like Cefotetan is a reversed-phase HPLC method using a C18 column. Based on methods for structurally similar compounds, a good initial set of conditions would be:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase Acetonitrile and a phosphate or acetate buffer[4][5]
pH Adjusted to a range of 5.5 - 6.5[4][6]
Detection UV at 235 nm or 254 nm[6][7]
Flow Rate 0.8 - 1.3 mL/min[4]
Temperature 30 - 40°C[8]

These parameters should be optimized to achieve the desired resolution for Cefotetan and its related substances.

Q3: How can I improve the separation of Cefotetan from its degradation products?

A3: Improving separation from degradation products often requires adjusting the selectivity of your method. Cefotetan, like other cephalosporins, can degrade via hydrolysis of the β-lactam ring.[9][10] To improve resolution:

  • Adjust Mobile Phase pH: Small changes in the mobile phase pH can alter the ionization state of Cefotetan and its acidic or basic degradation products, thereby changing their retention and improving separation.[2]

  • Modify Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention times and improve the resolution of closely eluting peaks.[3]

  • Change Organic Solvent: If adjusting the ratio is insufficient, switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity due to different solvent properties.[11]

A forced degradation study can help identify the retention times of potential degradation products, aiding in method optimization.

Q4: What causes peak tailing in my Cefotetan chromatogram and how can I fix it?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica packing.[12][13] It can also be caused by column contamination, a blocked column frit, or extra-column volume.[14][15]

Troubleshooting Peak Tailing:

Possible CauseRecommended Solution
Secondary Silanol Interactions Add a buffer to the mobile phase (e.g., 10-25 mM phosphate or acetate).[13][16] Lowering the mobile phase pH can also suppress silanol ionization.[12]
Column Contamination Flush the column with a strong solvent.[17] If the problem persists, a guard column can protect the analytical column from contaminants.[14]
Blocked Column Frit Reverse the column and flush it to waste. If this doesn't resolve the issue, the frit may need to be replaced.[15]
Column Overload Reduce the sample concentration or injection volume.[15][18]

Troubleshooting Guide

This guide addresses specific peak shape and resolution problems you may encounter during Cefotetan HPLC analysis.

Issue 1: Poor Resolution Between Two Peaks

If Cefotetan and a related substance or impurity are co-eluting or poorly resolved, a systematic approach to method optimization is required.

  • Initial Assessment: Prepare the mobile phase with a specific buffer:organic solvent ratio (e.g., 90:10 0.05M phosphate buffer pH 6.0 : Acetonitrile). Run the standard and record the resolution.

  • Vary Organic Content: Adjust the organic solvent percentage in small increments (e.g., ±2%). Prepare mobile phases with 88:12 and 92:8 ratios.

  • Analyze Results: Inject the sample with each mobile phase and compare the resolution (Rs), retention time (t R), and tailing factor (Tf).

  • Adjust pH (if necessary): If modifying the organic content is not sufficient, adjust the mobile phase pH by ±0.2 units and re-evaluate the separation.[2]

Mobile Phase (Buffer:ACN)Retention Time (Cefotetan)Retention Time (Impurity)Resolution (Rs)
92:88.5 min8.9 min1.2
90:107.2 min7.7 min1.4
88:126.1 min6.7 min1.3

This is example data to illustrate the optimization process.

Caption: Workflow for systematically improving HPLC peak resolution.

Issue 2: Distorted Peak Shapes (Fronting, Tailing, Splitting)

Distorted peaks can compromise the accuracy of quantification and indicate a problem with the sample, column, or instrument.

  • Check for Overload (Fronting): If peak fronting is observed, dilute the sample by a factor of 5 and re-inject. If the peak shape improves, the original issue was mass overload.[18]

  • Investigate Column Health (Tailing): If tailing is observed, disconnect the column, and replace it with a zero-dead-volume union. If system pressure is normal without the column, the column frit may be blocked. Reverse and flush the column.[15]

  • Examine Injection Solvent (Splitting): If peaks are split, the sample solvent may be too strong. Prepare the sample in the mobile phase or a weaker solvent and re-inject.[12] A blocked guard column or void at the column inlet can also cause splitting.[18]

G start Distorted Peak Shape tailing Peak Tailing start->tailing Asymmetric to right fronting Peak Fronting start->fronting Asymmetric to left splitting Split Peak start->splitting Two apices cause_tailing1 Secondary Interactions tailing->cause_tailing1 cause_tailing2 Column Contamination tailing->cause_tailing2 cause_fronting Sample Overload fronting->cause_fronting cause_splitting1 Strong Injection Solvent splitting->cause_splitting1 cause_splitting2 Column Inlet Void/ Frit Blockage splitting->cause_splitting2 solution_tailing1 Adjust Mobile Phase pH or Add Buffer cause_tailing1->solution_tailing1 solution_tailing2 Wash or Replace Column cause_tailing2->solution_tailing2 solution_fronting Dilute Sample cause_fronting->solution_fronting solution_splitting1 Inject in Mobile Phase cause_splitting1->solution_splitting1 solution_splitting2 Replace Column cause_splitting2->solution_splitting2

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

References

minimizing delta2-Cefotetan formation in drug formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of the Δ²-Cefotetan isomer in drug formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of Cefotetan, with a focus on preventing the formation of the Δ²-isomer.

Issue Potential Cause Recommended Action
High levels of Δ²-Cefotetan detected in the formulation. High pH of the formulation: Cefotetan is more susceptible to isomerization to the inactive Δ²-isomer at higher pH levels.Maintain the pH of the formulation at or below 5.5. A patent on Cefotetan disodium for injection indicates that the solution is relatively stable at a pH ≤ 5.5.[1]
Elevated temperature during manufacturing or storage: Higher temperatures can accelerate the degradation of Cefotetan and the formation of the Δ²-isomer.Implement strict temperature control during all stages of manufacturing, storage, and transport. The reconstituted solution of Cefotetan for injection maintains satisfactory potency for 24 hours at room temperature (25°C/77°F) and for 96 hours under refrigeration (5°C/41°F).[2]
Incompatible excipients: Certain excipients may promote the degradation of Cefotetan.Conduct thorough drug-excipient compatibility studies. Avoid excipients with reactive impurities such as reducing sugars or aldehydes.
Variability in Δ²-Cefotetan levels between batches. Inconsistent pH control during manufacturing: Minor variations in pH can lead to significant differences in the rate of isomerization.Implement robust in-process pH monitoring and control throughout the manufacturing process.
Lot-to-lot variability of excipients: The impurity profile of excipients can vary between lots, potentially impacting drug stability.Qualify and test all incoming lots of excipients for critical quality attributes, including potential reactive impurities.
Difficulty in accurately quantifying Δ²-Cefotetan. Inadequate analytical method: The analytical method may not be capable of separating Δ²-Cefotetan from the parent drug or other degradants.Develop and validate a stability-indicating HPLC method specifically designed to separate Cefotetan from its known degradation products, including the Δ²-isomer.

Frequently Asked Questions (FAQs)

Q1: What is Δ²-Cefotetan and why is it a concern?

A1: Δ²-Cefotetan is an inactive isomeric impurity of Cefotetan. It is formed through a degradation process where the double bond in the dihydrothiazine ring of the Cefotetan molecule shifts from the Δ³ to the Δ² position. The formation of this isomer reduces the potency of the drug product and is an indicator of its instability. Small amounts (less than 7%) of Cefotetan may be converted to its tautomer (the Δ²-isomer) in plasma and urine.[2]

Q2: What is the primary factor influencing the formation of Δ²-Cefotetan?

A2: The primary factor influencing the formation of Δ²-Cefotetan is the pH of the formulation. Cefotetan is more stable in acidic conditions. A patent for a Cefotetan disodium injection formulation specifies that the solution is more stable at a pH of 5.5 or lower.[1] Another patent indicates that at a pH of 8.0, Cefotetan exists in equilibrium with its tautomer (Δ²-isomer) in a 95:5 ratio.

Q3: How can I minimize the formation of Δ²-Cefotetan in my liquid formulation?

A3: To minimize the formation of Δ²-Cefotetan in a liquid formulation, it is crucial to:

  • Control the pH: Maintain the pH of the solution at or below 5.5.[1]

  • Control the temperature: Protect the formulation from elevated temperatures during manufacturing, storage, and handling.[2]

  • Select compatible excipients: Conduct thorough compatibility studies to ensure that the chosen excipients do not accelerate the degradation of Cefotetan.

  • Protect from light: Cefotetan vials should be protected from light.[2]

Q4: Are there any specific excipients that should be avoided?

Q5: How can I remove Δ²-Cefotetan if it has already formed?

A5: A patented process describes the removal of the Cefotetan tautomer (Δ²-isomer) by precipitation. This process involves treating a solution containing Cefotetan and its tautomer with Al³⁺, Fe³⁺, or Cr³⁺ ions at a pH of approximately 7.0. These cations are believed to form stable complexes with the tautomer, causing it to precipitate, while Cefotetan remains in solution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cefotetan and Δ²-Cefotetan

This protocol provides a general framework for developing an HPLC method to separate and quantify Cefotetan and its Δ²-isomer. Method optimization and validation are required for specific formulations.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile must be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Cefotetan and the Δ²-isomer have significant absorbance (e.g., 254 nm).

  • Temperature: Column temperature should be controlled (e.g., 30°C) to ensure reproducibility.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., mobile phase or a compatible buffer) to a concentration within the linear range of the method.

  • Forced Degradation Studies: To confirm the stability-indicating nature of the method, Cefotetan should be subjected to forced degradation under acidic, basic, oxidative, and thermal stress conditions to generate the Δ²-isomer and other potential degradation products.

Visualizations

Cefotetan_Degradation_Pathway Cefotetan Cefotetan (Δ³-isomer) Active Delta2_Cefotetan Δ²-Cefotetan (Tautomer) Inactive Cefotetan->Delta2_Cefotetan Isomerization (reversible, pH-dependent) Other_Degradants Other Degradation Products Cefotetan->Other_Degradants Hydrolysis, etc. Troubleshooting_Flowchart Start High Δ²-Cefotetan Detected Check_pH Is formulation pH ≤ 5.5? Start->Check_pH Adjust_pH Adjust and optimize pH control Check_pH->Adjust_pH No Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Implement_Temp_Control Implement strict temperature control Check_Temp->Implement_Temp_Control No Check_Excipients Review excipient compatibility data Check_Temp->Check_Excipients Yes Implement_Temp_Control->Check_Excipients Reformulate Consider reformulation with alternative excipients Check_Excipients->Reformulate Incompatible End Δ²-Cefotetan Minimized Check_Excipients->End Compatible Reformulate->End Experimental_Workflow Start Formulation Development Preformulation Preformulation Studies (pH stability, excipient compatibility) Start->Preformulation Formulation Formulation Optimization (pH, excipient selection) Preformulation->Formulation Stability_Testing Stability Testing (Accelerated and Long-term) Formulation->Stability_Testing Analysis Stability-Indicating HPLC Analysis (Quantify Cefotetan and Δ²-Cefotetan) Stability_Testing->Analysis Evaluation Data Evaluation and Refinement Analysis->Evaluation Evaluation->Formulation Refine Final_Formulation Final Formulation Evaluation->Final_Formulation Accept

References

Cefotetan Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cefotetan in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting Cefotetan stability in solution?

A1: The stability of Cefotetan in solution is primarily influenced by pH, temperature, and exposure to light. Reconstituted solutions are also affected by the choice of diluent and storage duration.

Q2: What is the optimal pH range for Cefotetan stability?

A2: Freshly reconstituted solutions of Cefotetan typically have a pH between 4.5 and 6.5.[1][2] The optimal pH range for stability is generally between 3.6 and 6.4. Outside of this range, degradation increases.

Q3: How does temperature affect the stability of reconstituted Cefotetan solutions?

A3: Temperature significantly impacts the stability of Cefotetan solutions. Refrigerated conditions (around 5°C) are crucial for maintaining potency for extended periods. Solutions are stable for a shorter duration at room temperature (25°C).[3]

Q4: What are the visual indicators of Cefotetan degradation in solution?

A4: Cefotetan powder is white to pale yellow.[1][2] Reconstituted solutions can range from colorless to yellow, depending on the concentration.[1][2] An increase in the intensity of the yellow color over time can indicate degradation, especially at room temperature.[3] Parenteral drug products should always be inspected visually for particulate matter and discoloration before use.[1][2]

Q5: Are there any known degradation pathways for Cefotetan?

A5: Yes, a known degradation pathway for Cefotetan involves the release of the N-methylthiotetrazole (NMTT) side chain. This degradation can lead to adverse effects, such as hypoprothrombinemia.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in a Reconstituted Cefotetan Solution

Possible Causes:

  • Improper Storage Temperature: Storing the solution at room temperature or higher will accelerate degradation.

  • Incorrect pH: The pH of the solution may be outside the optimal range of 4.5 to 6.5.

  • Incompatible Diluent: Using a diluent that is not recommended can affect stability.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the reconstituted solution is stored at the recommended temperature, typically 2-8°C.

  • Check pH: Measure the pH of the solution. If it is outside the 4.5-6.5 range, consider adjusting it with a suitable buffer.

  • Review Diluent: Confirm that a recommended diluent such as Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection was used for reconstitution.

Issue 2: Discoloration or Particulate Matter in the Cefotetan Solution

Possible Causes:

  • Degradation: A change in color, often to a more intense yellow, can indicate chemical degradation.[3]

  • Contamination: The presence of particulate matter could be due to contamination during reconstitution.

  • Incompatibility: Admixing Cefotetan with incompatible drugs, such as aminoglycosides, can cause precipitation.[2]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the solution against a black and white background to assess color and check for particulates.[4]

  • Discard if Necessary: If significant discoloration or particulate matter is observed, the solution should be discarded.

  • Review Admixtures: Ensure that Cefotetan is not mixed with or administered through the same line as aminoglycosides.[2]

Data Summary

Table 1: Stability of Reconstituted Cefotetan Solutions Under Various Storage Conditions

DiluentConcentrationStorage TemperatureStability Duration
Sterile Water for Injection95-182 mg/mLRoom Temperature (25°C)24 hours
Sterile Water for Injection95-182 mg/mLRefrigerated (5°C)96 hours
0.9% Sodium Chloride60 mg/mLRoom Temperature (25°C)6 days (<9% potency loss)[3]
0.9% Sodium Chloride60 mg/mLRefrigerated (5°C)24 days (<2% potency loss)[3]
5% Dextrose InjectionNot SpecifiedRoom Temperature (25°C)24 hours
5% Dextrose InjectionNot SpecifiedRefrigerated (5°C)96 hours

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Cefotetan

This protocol is based on a published stability-indicating assay.

1. Chromatographic Conditions:

  • Column: Reverse-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 15 volumes of acetonitrile and 85 volumes of a 17 mM dipotassium phosphate buffer solution adjusted to pH 3.[5]

  • Flow Rate: 0.8 mL/minute.[5]

  • Detection Wavelength: 287 nm.[5]

  • Injection Volume: 80 µL.[5]

  • Temperature: Ambient.[5]

2. Standard Preparation:

  • Prepare a stock solution of Cefotetan reference standard in the mobile phase.

  • Create a series of working standards by diluting the stock solution to known concentrations.

3. Sample Preparation:

  • Dilute the Cefotetan solution under investigation with the mobile phase to a concentration within the range of the standard curve.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of Cefotetan in the samples by comparing the peak area to the standard curve.

Protocol 2: General Procedure for Forced Degradation Studies of Cefotetan

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of analytical methods.

1. Acid and Base Hydrolysis:

  • Treat Cefotetan solution with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).

  • Monitor the degradation over time by HPLC.

2. Oxidative Degradation:

  • Expose Cefotetan solution to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Analyze samples at various time points.

3. Thermal Degradation:

  • Store solid Cefotetan and a Cefotetan solution at elevated temperatures (e.g., 60-80°C) with and without humidity control.

  • Assess degradation over time.

4. Photostability:

  • Expose a Cefotetan solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Include a dark control to differentiate between light-induced and thermal degradation.

Visualizations

G Troubleshooting Workflow for Cefotetan Instability start Instability Observed (e.g., Potency Loss, Discoloration) check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage check_ph Measure pH of Solution start->check_ph check_diluent Confirm Diluent and Concentration start->check_diluent visual_inspection Visual Inspection (Color, Particulates) start->visual_inspection hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis check_ph->hplc_analysis check_diluent->hplc_analysis visual_inspection->hplc_analysis root_cause Identify Root Cause hplc_analysis->root_cause corrective_action Implement Corrective Actions (e.g., Adjust Storage, Modify Formulation) root_cause->corrective_action

Caption: Troubleshooting workflow for Cefotetan instability.

G Cefotetan Degradation Pathway cefotetan Cefotetan hydrolysis Hydrolysis (pH, Temperature) cefotetan->hydrolysis oxidation Oxidation cefotetan->oxidation photolysis Photolysis cefotetan->photolysis beta_lactam_cleavage β-Lactam Ring Cleavage hydrolysis->beta_lactam_cleavage nmtt_release NMTT Side-Chain Release hydrolysis->nmtt_release other_degradants Other Degradation Products oxidation->other_degradants photolysis->other_degradants

Caption: Key degradation pathways of Cefotetan.

References

Technical Support Center: Optimization of Mobile Phase for Cephalosporin Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of cephalosporin isomers.

Troubleshooting Guide

Common Chromatographic Problems and Solutions
Problem Potential Causes Recommended Solutions
Poor Resolution Between Isomers - Inappropriate mobile phase composition (organic modifier, pH, buffer strength).- Unsuitable stationary phase.- Low column efficiency.- Optimize Mobile Phase: Systematically adjust the percentage of the organic modifier. Evaluate different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.[1] Adjust the mobile phase pH, as the ionization state of cephalosporins significantly affects their retention.[2] Optimize the buffer concentration.- Change Stationary Phase: Consider a different column chemistry, such as a phenyl-hexyl or a chiral stationary phase, which can offer alternative selectivities for isomers.[3][4]- Improve Efficiency: Use a longer column, a column with a smaller particle size, or reduce the flow rate.
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).- Column overload.- Extra-column dead volume.- Modify Mobile Phase: Add a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites. Adjust the mobile phase pH to suppress the ionization of silanols (lower pH) or the analyte.[5]- Reduce Sample Concentration: Inject a lower concentration of the sample.- Minimize Dead Volume: Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Peak Splitting or Shoulders - Co-elution of closely related isomers.- Column void or contamination at the column inlet.- Sample solvent incompatible with the mobile phase.- Mobile phase pH is too close to the analyte's pKa.- Improve Separation: Further optimize the mobile phase to increase the resolution between the two co-eluting species.[6] A small injection volume may help confirm if two components are present.[6]- Column Maintenance: Flush the column or replace the column frit. If a void is suspected, the column may need to be replaced.[5][6]- Adjust Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[5][7]- pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of the cephalosporin isomers to ensure a single ionic form.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Column equilibration is insufficient.- Ensure Consistent Mobile Phase: Prepare fresh mobile phase for each run and ensure accurate pH measurement and component mixing. Use a buffer to maintain a stable pH.[2]- Control Temperature: Use a column oven to maintain a constant temperature.- System Maintenance: Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.- Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample, especially when changing mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the mobile phase for cephalosporin isomer separation?

A1: The initial and most critical step is to understand the physicochemical properties of your cephalosporin isomers, particularly their pKa values. The pH of the mobile phase relative to the pKa will determine the ionization state of the molecules, which significantly influences their retention and selectivity on a reversed-phase column.[2][3] A good starting point is to screen different pH values to find the optimal range for separation.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: The choice between acetonitrile and methanol can have a significant impact on the selectivity of your separation.[1]

  • Acetonitrile is an aprotic solvent and generally provides lower backpressure and has a lower UV cutoff.[8][9] It can sometimes offer better peak shapes.

  • Methanol is a protic solvent and can form hydrogen bonds, which can lead to different elution orders and improved separation for certain isomers.[1][10] It is also a more cost-effective option.[9] It is recommended to screen both solvents during method development to determine which provides the best resolution for your specific cephalosporin isomers.

Q3: How does buffer concentration affect the separation?

A3: Buffer concentration can influence retention time and peak shape. An increase in buffer concentration can sometimes decrease the retention of basic compounds by reducing secondary interactions with the stationary phase.[11] For acidic compounds, an increase in buffer concentration might slightly increase retention time.[11] It is crucial to find an optimal concentration that provides good peak shape and reproducible retention without risking precipitation in the presence of a high percentage of organic modifier. A typical starting range is 10-50 mM.[2]

Q4: My peaks are splitting. What is the most likely cause related to the mobile phase?

A4: Peak splitting can occur if the pH of your mobile phase is very close to the pKa of your cephalosporin isomers. In this situation, the analyte exists as a mixture of its ionized and non-ionized forms, which can separate into two peaks or a split peak. To resolve this, adjust the mobile phase pH to be at least two pH units above or below the pKa of your analytes. Another mobile phase-related cause can be the use of a sample solvent that is much stronger than your mobile phase, causing peak distortion at the beginning of the chromatogram.[5][7]

Experimental Protocols

Systematic Approach to Mobile Phase Optimization for Cephalosporin Isomer Separation

This protocol outlines a systematic approach to developing a robust mobile phase for the separation of cephalosporin isomers using reversed-phase HPLC.

1. Initial Conditions and Column Selection:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A scouting gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV, at the lambda max of the cephalosporins.

2. pH Screening:

  • Prepare a series of mobile phases with different pH values. For acidic cephalosporins, explore a pH range from 2.5 to 7.0. For basic or amphoteric cephalosporins, a wider range may be necessary.

  • Use appropriate buffers for the desired pH range (e.g., phosphate, acetate, or formate). A buffer concentration of 20 mM is a good starting point.

  • Perform isocratic or gradient runs at each pH to observe the effect on retention and selectivity.

3. Organic Modifier Selection and Optimization:

  • Once an optimal pH is identified, evaluate the effect of the organic modifier.

  • Compare the separation using acetonitrile and methanol. Run identical gradients with each solvent to observe changes in selectivity and resolution.[1]

  • After selecting the more suitable organic modifier, optimize its concentration. If using a gradient, adjust the gradient slope and time. For isocratic elution, systematically vary the percentage of the organic modifier.

4. Buffer Concentration Optimization:

  • With the optimal pH and organic modifier determined, investigate the effect of buffer concentration.

  • Prepare mobile phases with buffer concentrations ranging from 10 mM to 50 mM.

  • Analyze the impact on peak shape, retention time, and resolution.

5. Fine-Tuning and Method Validation:

  • Make small adjustments to the mobile phase composition, flow rate, and temperature to achieve the desired resolution and run time.

  • Once the final method is established, perform validation according to ICH guidelines to ensure its robustness, accuracy, and precision.

Data Presentation

Illustrative Effect of Mobile Phase Parameters on Cephalosporin Isomer Separation
Parameter Condition 1 Condition 2 Observed Effect on Isomer Pair (A & B)
Mobile Phase pH pH 3.0 (0.1% Formic Acid)pH 6.0 (20 mM Phosphate Buffer)At pH 3.0, both isomers may be less ionized, leading to longer retention. At pH 6.0, one or both may be ionized, resulting in shorter retention times and potentially altered selectivity.
Organic Modifier 50% Acetonitrile50% MethanolAcetonitrile may provide sharper peaks and different elution order compared to methanol due to different solvent-analyte interactions.[1] Methanol might offer better resolution for isomers capable of hydrogen bonding.[10]
Buffer Concentration 10 mM Phosphate Buffer50 mM Phosphate BufferIncreased buffer concentration can slightly decrease the retention time of basic isomers and may improve peak shape by minimizing secondary interactions.[11]
% Organic Modifier 30% Acetonitrile35% AcetonitrileIncreasing the percentage of the organic modifier will generally decrease the retention times of both isomers. The change in resolution will depend on how the selectivity is affected.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Isomer Separation problem Identify Peak Shape Problem start->problem poor_resolution Poor Resolution problem->poor_resolution Low Rs peak_tailing Peak Tailing problem->peak_tailing Asymmetric Peaks peak_splitting Peak Splitting / Shoulders problem->peak_splitting Double Peaks solution_resolution1 Optimize % Organic Modifier poor_resolution->solution_resolution1 solution_resolution2 Change Organic Modifier (ACN vs. MeOH) poor_resolution->solution_resolution2 solution_resolution3 Adjust Mobile Phase pH poor_resolution->solution_resolution3 solution_tailing1 Adjust Mobile Phase pH peak_tailing->solution_tailing1 solution_tailing2 Add Mobile Phase Modifier (e.g., TEA) peak_tailing->solution_tailing2 solution_tailing3 Lower Sample Concentration peak_tailing->solution_tailing3 solution_splitting1 Adjust pH (distance from pKa) peak_splitting->solution_splitting1 solution_splitting2 Check Sample Solvent Compatibility peak_splitting->solution_splitting2 solution_splitting3 Inspect Column (Void/Contamination) peak_splitting->solution_splitting3 end Separation Optimized solution_resolution1->end solution_resolution2->end solution_resolution3->end solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_splitting1->end solution_splitting2->end solution_splitting3->end

Caption: Troubleshooting workflow for common peak shape issues in cephalosporin isomer separation.

References

Technical Support Center: Addressing Matrix Effects in δ2-Cefotetan Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of δ2-Cefotetan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the bioanalysis of δ2-Cefotetan, focusing on the impact and mitigation of matrix effects.

Q1: What are matrix effects and how do they affect δ2-Cefotetan bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix. In the bioanalysis of δ2-Cefotetan from matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins can suppress or enhance the ionization of the analyte in the mass spectrometer source. This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic studies.

Q2: I'm observing poor sensitivity and inconsistent results for δ2-Cefotetan analysis in plasma. Could this be due to matrix effects?

A2: Yes, poor sensitivity and high variability in results are classic signs of matrix effects, particularly ion suppression. Endogenous phospholipids from plasma are a common cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[1][2][3] These molecules can co-elute with δ2-Cefotetan and compete for ionization, leading to a reduced signal for the analyte of interest.

Q3: How can I determine if matrix effects are impacting my δ2-Cefotetan assay?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of δ2-Cefotetan in a spiked, extracted blank matrix sample to the peak area of a pure solution of δ2-Cefotetan at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.

Q4: Which sample preparation technique is best for minimizing matrix effects in δ2-Cefotetan bioanalysis?

A4: The choice of sample preparation method is critical for mitigating matrix effects. While protein precipitation (PPT) is a simple and common technique, it may not be sufficient to remove all interfering matrix components, especially phospholipids.[2][3] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) generally provide cleaner extracts and can significantly reduce matrix effects. A comparison of these methods is summarized in the data section below. For cephalosporins, SPE has been shown to increase selectivity and improve the limit of quantitation.[4]

Q5: My δ2-Cefotetan peak is showing tailing and the column backpressure is increasing. What could be the cause?

A5: These issues are often related to the accumulation of matrix components on the analytical column.[1] Inadequate sample cleanup can lead to the buildup of endogenous materials, which can cause peak tailing, increased backpressure, and a decline in column performance over time. Implementing a more rigorous sample preparation method, such as SPE, or using a guard column can help alleviate these problems.

Q6: Can I use an internal standard to compensate for matrix effects?

A6: Yes, using a suitable internal standard (IS) is a highly recommended strategy to compensate for matrix effects. An ideal IS for δ2-Cefotetan would be a stable isotope-labeled version of the analyte. The IS should be added to the sample early in the preparation process. Since the IS has very similar physicochemical properties to the analyte, it will experience similar matrix effects, and the ratio of the analyte to the IS will remain constant, leading to more accurate and precise quantification.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the typical performance of different sample preparation techniques for the analysis of cephalosporins in plasma, providing a guide for selecting the most appropriate method for δ2-Cefotetan bioanalysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 9580 - 110Simple, fast, and inexpensive.May not effectively remove all matrix interferences, particularly phospholipids, leading to potential ion suppression.[2][3][4]
Liquid-Liquid Extraction (LLE) 70 - 9090 - 105Good for removing highly polar and non-polar interferences.Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) > 90> 95Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[4]More complex and time-consuming method development, higher cost per sample.

Note: The data presented are typical values for cephalosporins and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Protein Precipitation (PPT) for δ2-Cefotetan in Human Plasma

This protocol is based on a validated method for the determination of Cefotetan in human plasma.[5]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., a structural analog or stable isotope-labeled δ2-Cefotetan).

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for δ2-Cefotetan and the internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for Cephalosporins in Biological Fluids

This is a general SPE protocol that can be adapted for δ2-Cefotetan analysis.[6]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute δ2-Cefotetan from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Matrix Effects

troubleshooting_workflow start Start: Inconsistent Results or Low Sensitivity check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 15%? check_matrix_effect->matrix_effect_present no_matrix_effect Matrix Effect < 15% matrix_effect_present->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation matrix_effect_present->optimize_sample_prep Yes other_issues Investigate Other Issues (e.g., instrument performance) no_matrix_effect->other_issues ppt Protein Precipitation optimize_sample_prep->ppt lle Liquid-Liquid Extraction optimize_sample_prep->lle spe Solid-Phase Extraction optimize_sample_prep->spe use_is Implement Stable Isotope-Labeled Internal Standard ppt->use_is lle->use_is spe->use_is revalidate Re-validate Assay use_is->revalidate end End: Robust and Reliable Assay revalidate->end other_issues->end

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

Sample Preparation Method Selection Guide

sample_prep_selection start Start: New δ2-Cefotetan Assay throughput_need High Throughput Needed? start->throughput_need ppt Protein Precipitation (PPT) throughput_need->ppt Yes low_matrix_effect Low Matrix Effect Expected? throughput_need->low_matrix_effect No validate Validate Selected Method ppt->validate low_matrix_effect->ppt Yes spe_lle Consider SPE or LLE low_matrix_effect->spe_lle No spe Solid-Phase Extraction (SPE) for Best Cleanup spe_lle->spe lle Liquid-Liquid Extraction (LLE) as an Alternative spe_lle->lle spe->validate lle->validate

Caption: A decision guide for selecting an appropriate sample preparation method.

References

Technical Support Center: Cefotetan Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cefotetan to its inactive Δ²-isomer.

Frequently Asked Questions (FAQs)

Q1: What is Δ²-Cefotetan and why is it a concern?

A1: Δ²-Cefotetan is an inactive isomer of Cefotetan that can form when the double bond in the dihydrothiazine ring of the Cefotetan molecule shifts from the active Δ³ position to the Δ² position. This isomerization results in a loss of antibacterial activity. Monitoring and preventing the formation of Δ²-Cefotetan is crucial for ensuring the efficacy and quality of Cefotetan-based formulations and experimental solutions.

Q2: What are the primary factors that lead to the degradation of Cefotetan to Δ²-Cefotetan?

A2: The isomerization of Cefotetan to Δ²-Cefotetan is primarily a base-catalyzed reaction. The key factors influencing this degradation are:

  • pH: Higher pH (alkaline conditions) significantly accelerates the rate of isomerization.

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Buffer Composition: Certain buffer species can catalyze the degradation. For some cephalosporins, phosphate and borate buffers have been shown to increase degradation rates.

  • Storage Duration: The longer a Cefotetan solution is stored, the greater the potential for degradation.

Q3: How can I minimize the formation of Δ²-Cefotetan in my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your Cefotetan solutions in a slightly acidic to neutral range (ideally pH 4.5-6.5).

  • Temperature Control: Prepare and store Cefotetan solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures. Avoid repeated freeze-thaw cycles.

  • Buffer Selection: Whenever possible, use buffers that have been shown to be compatible with cephalosporins, such as citrate or acetate buffers. It is advisable to perform preliminary stability studies with your chosen buffer system.

  • Fresh Preparation: Prepare Cefotetan solutions fresh whenever possible and use them promptly.

Q4: How can I detect and quantify the amount of Δ²-Cefotetan in my samples?

A4: The most common method for separating and quantifying Cefotetan and its Δ²-isomer is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed and validated HPLC method can effectively resolve the two isomers, allowing for accurate determination of the extent of degradation.

Troubleshooting Guide: Cefotetan Degradation

Problem Possible Causes Recommended Solutions
Loss of Cefotetan potency in solution over time. Formation of the inactive Δ²-Cefotetan isomer.- Verify the pH of your solution; adjust to a range of 4.5-6.5 if necessary.- Ensure solutions are stored at appropriate cold temperatures (2-8°C or frozen).- Prepare solutions fresh and use them as soon as possible.
Unexpected peaks appearing in HPLC chromatogram. Presence of Δ²-Cefotetan or other degradation products.- Optimize the HPLC method to ensure baseline separation of Cefotetan and potential degradants.- Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to identify the retention times of degradation products.
Variability in experimental results using Cefotetan. Inconsistent levels of Cefotetan degradation between experiments.- Standardize the preparation and storage protocols for all Cefotetan solutions.- Implement routine quality control checks of Cefotetan solutions using a validated HPLC method to ensure the concentration and purity are within acceptable limits before use.

Quantitative Data on Cefotetan Degradation

While specific kinetic data for Cefotetan isomerization is not extensively published, the following table provides a representative example of how degradation rates might be affected by pH and temperature. Note: These values are hypothetical and for illustrative purposes. Researchers should conduct their own stability studies to determine the specific degradation kinetics under their experimental conditions.

Condition Temperature (°C) pH Hypothetical First-Order Degradation Rate Constant (k) (h⁻¹) Hypothetical Half-Life (t½) (h)
A 255.00.001693
B 257.00.005139
C 258.00.02528
D 377.00.01546

Experimental Protocols

Proposed HPLC Method for the Analysis of Cefotetan and Δ²-Cefotetan

This method is a starting point based on general procedures for cephalosporin analysis and should be optimized and validated for your specific application.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 6.0 with phosphoric acid) and a polar organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation. A starting point could be an isocratic elution with 85:15 (v/v) buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute samples to an appropriate concentration with the mobile phase.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

G cluster_degradation Cefotetan Degradation Pathway cluster_factors Influencing Factors Cefotetan Cefotetan (Active, Δ³-isomer) Delta2_Cefotetan Δ²-Cefotetan (Inactive, Δ²-isomer) Cefotetan->Delta2_Cefotetan Isomerization (Base-catalyzed) pH High pH pH->Cefotetan:n Temp High Temperature Temp->Cefotetan:n Buffer Buffer Type Buffer->Cefotetan:n

Caption: Degradation pathway of Cefotetan to its inactive Δ²-isomer.

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Cefotetan Solution store Store under Defined Conditions (pH, Temp, Buffer) prep->store sample Collect Samples at Time Points store->sample hplc HPLC Analysis sample->hplc quant Quantify Cefotetan and Δ²-Cefotetan hplc->quant kinetics Determine Degradation Kinetics quant->kinetics

Caption: Workflow for assessing the stability of Cefotetan.

Technical Support Center: Quantification of Low Levels of Δ2-Cefotetan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cefotetan and its related substances. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the quantification of low levels of Δ2-Cefotetan, a critical impurity.

Frequently Asked Questions (FAQs)

Q1: What is Δ2-Cefotetan and why is its quantification challenging?

A1: Δ2-Cefotetan is a positional isomer and a degradation product of the antibiotic Cefotetan. Its quantification at low levels is challenging due to its structural similarity to the parent drug, which can lead to co-elution in chromatographic analyses.[1] Additionally, as an impurity, it is often present at very low concentrations, requiring highly sensitive and specific analytical methods for accurate measurement.

Q2: What are the common analytical techniques used for the quantification of Δ2-Cefotetan?

A2: The primary analytical technique for the quantification of Cefotetan and its impurities, including Δ2-Cefotetan, is High-Performance Liquid Chromatography (HPLC) with UV detection. For enhanced sensitivity and specificity, especially at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. The United States Pharmacopeia (USP) monograph for Cefotetan describes an HPLC method for separating Cefotetan from its tautomer, which is understood to be the Δ2-isomer.[2]

Q3: My HPLC analysis shows poor resolution between Cefotetan and a closely eluting peak, which I suspect is Δ2-Cefotetan. What should I do?

A3: Poor resolution is a common issue. Here are several troubleshooting steps you can take:

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight modification can significantly impact selectivity.

  • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivity for isomers.

  • Adjust pH of the Mobile Phase: The ionization state of both Cefotetan and Δ2-Cefotetan can be altered by pH, which in turn affects their retention and separation. Experiment with slight pH adjustments of your aqueous buffer.

  • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Decrease Column Temperature: Lowering the column temperature can sometimes enhance the separation of closely related compounds.

Q4: I am observing a new peak in my Cefotetan stability samples. How can I confirm if it is Δ2-Cefotetan?

A4: The appearance of a new peak during stability studies suggests degradation. To identify this peak as Δ2-Cefotetan, you can:

  • Use a Reference Standard: The most definitive way is to inject a certified reference standard of Δ2-Cefotetan and compare its retention time with your unknown peak. A reference standard for Δ2-Cefotetan is commercially available.[1]

  • LC-MS/MS Analysis: Since Δ2-Cefotetan is an isomer of Cefotetan, it will have the same mass-to-charge ratio (m/z). However, their fragmentation patterns in MS/MS may differ, allowing for identification.

  • Forced Degradation Studies: Subjecting Cefotetan to stress conditions (e.g., acid, base, heat) is known to generate the Δ2-isomer.[3] Comparing the chromatogram of your stability sample with that of a force-degraded sample can provide evidence for the peak's identity.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the quantification of low levels of Δ2-Cefotetan.

Issue 1: High Baseline Noise in HPLC-UV
Potential Cause Troubleshooting Step
Contaminated mobile phasePrepare fresh mobile phase using HPLC-grade solvents and high-purity water. Degas the mobile phase thoroughly.
Air bubbles in the systemPurge the pump and detector to remove any trapped air bubbles.
Detector lamp nearing the end of its lifeCheck the lamp's energy output and replace it if it is low.
Dirty flow cellFlush the detector flow cell with a suitable cleaning solvent.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Inadequate column equilibrationEnsure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
Fluctuation in column temperatureUse a column oven to maintain a constant and stable temperature.
Changes in mobile phase compositionPrepare the mobile phase accurately and consistently. If using a gradient, ensure the pump's proportioning valves are working correctly.
Pump malfunctionCheck for leaks in the pump and ensure the check valves are functioning properly.
Issue 3: Low Signal Intensity for Δ2-Cefotetan
Potential Cause Troubleshooting Step
Suboptimal detection wavelengthVerify the UV absorbance maximum for Δ2-Cefotetan and set the detector to the optimal wavelength.
Low concentration of the impurityIncrease the injection volume or consider a more sensitive detector, such as a mass spectrometer.
Sample degradation during preparationPrepare samples freshly and store them under appropriate conditions (e.g., protected from light, refrigerated) before analysis.

Data Presentation

Table 1: Summary of Analytical Methods for Cefotetan and Related Substances

ParameterHPLC-UV (USP Method)[2]LC-MS/MS
Column 4.6-mm x 25-cm; packing L1 (C18)C18 or other suitable reversed-phase column
Mobile Phase 0.1 M phosphoric acid, methanol, acetonitrile, glacial acetic acid (1700:105:105:100)Typically a gradient of acetonitrile or methanol in water with a volatile modifier (e.g., formic acid or ammonium acetate)
Flow Rate ~2 mL/min0.2 - 0.5 mL/min
Detection UV at 254 nmMass Spectrometry (e.g., Triple Quadrupole)
Key Advantage Pharmacopeial method, readily available instrumentation.High sensitivity and specificity, suitable for very low-level quantification and confirmation of identity.
Key Limitation May lack the sensitivity required for trace-level impurities.Higher equipment cost and complexity.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cefotetan and Δ2-Cefotetan

This protocol is based on the principles outlined in the USP monograph for Cefotetan and is designed to separate Cefotetan from its Δ2-isomer.[2]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: 4.6-mm x 25-cm, 5-µm packing L1 (C18).

    • Detector Wavelength: 254 nm.

    • Flow Rate: 2.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Reagents:

    • Phosphoric acid (85%).

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Glacial acetic acid.

    • Water (HPLC grade).

    • USP Cefotetan Reference Standard (RS).

    • Δ2-Cefotetan Reference Standard.

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1 M phosphoric acid.

    • Mix 1700 mL of 0.1 M phosphoric acid, 105 mL of methanol, 105 mL of acetonitrile, and 100 mL of glacial acetic acid.

    • Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Cefotetan Standard: Accurately weigh about 20 mg of USP Cefotetan RS into a 100-mL volumetric flask. Add 5 mL of methanol and 5 mL of acetonitrile, sonicate to dissolve, and dilute to volume with water.

    • Δ2-Cefotetan Standard: Prepare a stock solution of Δ2-Cefotetan in a similar manner.

  • Resolution Solution:

    • To a small volume of the Cefotetan Standard solution, add a small amount of magnesium carbonate and sonicate for 10 minutes to induce the formation of the tautomer (Δ2-isomer).

    • Filter the solution before injection.

  • System Suitability:

    • Inject the Resolution Solution. The resolution between the Cefotetan and Δ2-Cefotetan peaks should be not less than 2.0.

  • Procedure:

    • Inject the standard and sample solutions and record the chromatograms.

    • Calculate the concentration of Δ2-Cefotetan in the sample by comparing its peak area to that of the Δ2-Cefotetan standard.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification sample Test Sample (e.g., Stability Sample) hplc_injection Inject into HPLC System sample->hplc_injection cefotetan_std Cefotetan RS cefotetan_std->hplc_injection delta2_std Δ2-Cefotetan RS delta2_std->hplc_injection resolution_sol Resolution Solution (Induced Degradation) resolution_sol->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration quantification Quantify Δ2-Cefotetan peak_integration->quantification

Caption: Workflow for the quantification of Δ2-Cefotetan.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Parameter Adjustment cluster_flow Flow Rate Modification start Poor Resolution between Cefotetan and Δ2-Cefotetan mp_ratio Adjust Organic/Aqueous Ratio start->mp_ratio mp_ph Modify Mobile Phase pH start->mp_ph check_resolution1 Resolution Improved? mp_ratio->check_resolution1 mp_ph->check_resolution1 col_chem Try Different Column Chemistry check_resolution1->col_chem No col_temp Lower Column Temperature check_resolution1->col_temp No success Problem Solved check_resolution1->success Yes check_resolution2 Resolution Improved? col_chem->check_resolution2 col_temp->check_resolution2 flow_rate Decrease Flow Rate check_resolution2->flow_rate No check_resolution2->success Yes check_resolution3 Resolution Improved? flow_rate->check_resolution3 check_resolution3->success Yes further_investigation Further Method Development Required check_resolution3->further_investigation No

References

Technical Support Center: Improving Extraction Recovery of Polar Cephalosporin Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction and analysis of polar cephalosporin impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction of polar cephalosporin impurities challenging?

Polar impurities of cephalosporins are highly water-soluble, making them difficult to retain on traditional nonpolar stationary phases like C18 used in reversed-phase solid-phase extraction (SPE) and HPLC. This can lead to low recovery rates and poor separation from the parent active pharmaceutical ingredient (API) and other components in the sample matrix.

Q2: What are the common types of polar impurities found in cephalosporins?

Polar impurities can arise from degradation or synthesis-related processes. For example, in Cefazolin, impurities such as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid have been identified, which are significantly more polar than the parent molecule.[1] Isomeric impurities, such as the Δ3(4) isomer of Cefotiam, can also present analytical challenges.[2]

Q3: Which extraction techniques are most effective for polar cephalosporin impurities?

While traditional liquid-liquid extraction (LLE) can be used, solid-phase extraction (SPE) is generally more efficient and uses smaller solvent volumes.[3] For highly polar impurities, specialized SPE sorbents or alternative chromatographic techniques are often necessary. These include:

  • Mixed-Mode SPE: These sorbents have both reversed-phase and ion-exchange functionalities, allowing for enhanced retention of polar and charged analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5]

  • Molecularly Imprinted Polymers (MIPs): MIPs are highly selective sorbents that can be designed to target specific cephalosporin structures.

Q4: How can I improve the retention of polar impurities on an HPLC column?

If you are using reversed-phase HPLC, consider using a column with a more polar stationary phase (e.g., a C8 or a polar-embedded phase). Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option that uses a polar stationary phase with a high organic content mobile phase to retain and separate very polar analytes.[6][7] Adjusting the mobile phase pH and buffer concentration can also significantly impact the retention and selectivity of ionizable impurities.[7]

Troubleshooting Guides

Issue 1: Low Recovery of Polar Impurities during Solid-Phase Extraction (SPE)

Possible Causes & Solutions

Cause Solution
Inappropriate Sorbent Chemistry For highly polar impurities, a standard C18 sorbent may not provide sufficient retention. Solution: Switch to a mixed-mode cation or anion exchange sorbent, or a polymer-based sorbent with hydrophilic properties.
Sample Solvent too Strong If the sample is dissolved in a solvent with a high organic content, the impurities may not be retained on the SPE cartridge. Solution: Dilute the sample with water or an aqueous buffer to reduce the elution strength of the loading solution.[3]
Incorrect pH of Sample/Solvents The charge state of polar ionizable impurities significantly affects their retention on ion-exchange and even some reversed-phase sorbents. Solution: Adjust the pH of the sample and wash solutions to ensure the impurities are in a charged state to promote retention on an ion-exchange sorbent.
Wash Solvent is too Eluting The wash step may be prematurely eluting the polar impurities from the cartridge. Solution: Decrease the organic content of the wash solvent or use a weaker solvent. Analyze the wash eluate to confirm if the impurities are being lost at this stage.
Elution Solvent is too Weak The elution solvent may not be strong enough to desorb the impurities from the sorbent. Solution: Increase the strength of the elution solvent. For reversed-phase, this means increasing the organic percentage. For ion-exchange, this may involve changing the pH or increasing the ionic strength to disrupt the analyte-sorbent interaction.
High Flow Rate A high flow rate during sample loading may not allow for sufficient interaction time between the impurities and the sorbent. Solution: Decrease the flow rate during the sample loading step. A typical flow rate is 2 to 4 mL/min.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes & Solutions

Cause Solution
Secondary Interactions with Column Silica Residual silanol groups on the silica backbone of the column can interact with basic functional groups on the impurities, causing peak tailing. Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also protonate the silanols and reduce this interaction.
Sample Overload Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or the concentration of the sample.
Incompatibility of Injection Solvent and Mobile Phase If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If a stronger solvent is necessary, reduce the injection volume.
Column Degradation The column may be fouled with strongly retained matrix components or the stationary phase may be degrading. Solution: Wash the column with a strong solvent. If the problem persists, replace the column and use a guard column to protect the new column.[9]

Data Presentation

Table 1: Comparison of Extraction Recovery Percentages for Cephalosporin Analytes using Different SPE Sorbents.

AnalyteSample MatrixSPE SorbentAverage Recovery (%)Reference
CeftriaxoneHuman PlasmaC1820.92[10]
CefiximeHuman PlasmaC1825.84[10]
CefdinirHuman PlasmaC1837.88[10]
CephalexinMilkC18-Magnetic Microspheres>90 (illustrative)Based on[11]
Polar Impurity AProcess StreamMixed-Mode Cation Exchange88 (illustrative)-
Polar Impurity BProcess StreamHILIC SPE92 (illustrative)-

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of a Polar Cephalosporin Impurity

This protocol is a general guideline for extracting a polar, cationic impurity using a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of the equilibration buffer (e.g., 25 mM ammonium acetate in water, pH adjusted to be at least 2 pH units below the pKa of the impurity).

  • Sample Loading: Dilute the sample in the equilibration buffer. Load the sample onto the cartridge at a low flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 column volumes of the equilibration buffer to remove unretained matrix components. A second wash with a weak organic solvent (e.g., 5% methanol in equilibration buffer) can be performed to remove less polar interferences.

  • Elution: Elute the impurity with a small volume (e.g., 2 x 0.5 mL) of an elution solvent designed to disrupt the ionic and hydrophobic interactions. This is typically a high organic solvent containing an acid or base to neutralize the charge of the analyte or sorbent (e.g., 5% ammonium hydroxide in methanol).

  • Post-Elution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase for analysis.

Protocol 2: HPLC Analysis of Polar Cephalosporin Impurities using HILIC

This protocol provides a starting point for developing an HPLC method using a HILIC column.

  • Column: Atlantis HILIC Silica (or similar HILIC phase), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 70% B

    • 10-12 min: 70% to 95% B

    • 12-15 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample containing API and Polar Impurities Dilution Dilute with Aqueous Buffer (pH adjustment) Sample->Dilution Load 3. Load Sample Dilution->Load Load prepared sample Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Aqueous Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Remove matrix) Load->Wash Elute 5. Elute (Organic + pH modifier) Wash->Elute Waste1 Wash->Waste1 Interferences to Waste Evaporate Evaporate & Reconstitute Elute->Evaporate Collect Impurity Fraction HPLC HPLC/UPLC Analysis Evaporate->HPLC

Caption: Workflow for Solid-Phase Extraction of Polar Impurities.

Troubleshooting_Logic Start Low Impurity Recovery in SPE CheckSorbent Is sorbent appropriate for polar analytes? Start->CheckSorbent CheckLoad Is sample loading solvent too strong? CheckSorbent->CheckLoad Yes Sol_Sorbent Use Mixed-Mode or Polymer-based Sorbent CheckSorbent->Sol_Sorbent No CheckWash Is wash solvent eluting the impurity? CheckLoad->CheckWash No Sol_Load Dilute sample with aqueous buffer CheckLoad->Sol_Load Yes CheckElution Is elution solvent too weak? CheckWash->CheckElution No Sol_Wash Decrease organic content in wash CheckWash->Sol_Wash Yes Sol_Elution Increase elution solvent strength CheckElution->Sol_Elution Yes

Caption: Troubleshooting Logic for Low SPE Recovery.

References

Technical Support Center: Method Refinement for Robust Δ2-Cefotetan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the robust analysis of Δ2-Cefotetan.

Frequently Asked Questions (FAQs)

Q1: What is Δ2-Cefotetan and why is its analysis important?

Δ2-Cefotetan is a positional isomer of the cephalosporin antibiotic Cefotetan. It is crucial to separate and accurately quantify Δ2-Cefotetan from the parent drug, Cefotetan, to ensure the quality, stability, and safety of the pharmaceutical product. Regulatory agencies require the identification and control of such related substances.

Q2: What are the most common challenges in the HPLC analysis of Δ2-Cefotetan?

The primary challenges in the HPLC analysis of Δ2-Cefotetan include:

  • Co-elution or poor resolution between the Δ2-Cefotetan peak and the main Cefotetan peak.

  • Poor peak shape , such as tailing or fronting, for either or both peaks.

  • Low sensitivity for the Δ2-Cefotetan isomer, especially when it is present at low levels.

  • Method variability leading to inconsistent results.

Q3: What type of HPLC column is recommended for separating Cefotetan and its Δ2-isomer?

A high-resolution reversed-phase column, such as a C18 or C8 column with a particle size of 5 µm or less, is generally recommended. Columns with a high surface area and good end-capping can improve peak shape and resolution.

Q4: How can I confirm the identity of the Δ2-Cefotetan peak in my chromatogram?

Peak identity can be confirmed using a variety of techniques, including:

  • Mass Spectrometry (MS): An LC-MS analysis will show the same mass-to-charge ratio for both Cefotetan and Δ2-Cefotetan, confirming they are isomers.

  • Reference Standard: If a purified reference standard of Δ2-Cefotetan is available, it can be injected to confirm the retention time.

  • Forced Degradation Studies: Subjecting the Cefotetan drug substance to stress conditions (e.g., acid, base, heat, light, oxidation) can help generate the Δ2-isomer and other degradation products, aiding in peak identification.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Δ2-Cefotetan.

Issue 1: Poor Resolution Between Cefotetan and Δ2-Cefotetan Peaks
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition 1. Adjust Organic Modifier Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks. 2. Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analytes and thus their retention. Experiment with a pH range around the pKa values of Cefotetan and its isomer. A buffered mobile phase is crucial for reproducible results. 3. Change the Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. The different selectivity of methanol may enhance the resolution between the isomers.
Suboptimal Column Temperature Increase or decrease the column temperature in small increments (e.g., 5°C). Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby influencing selectivity.
Inadequate Column Efficiency 1. Use a Higher Efficiency Column: Employ a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column length to increase the number of theoretical plates and improve separation power. 2. Check for Column Degradation: If the column has been used extensively, its performance may have deteriorated. Replace the column with a new one of the same type.
Issue 2: Peak Tailing for Cefotetan or Δ2-Cefotetan
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase 1. Adjust Mobile Phase pH: As mentioned previously, adjusting the pH can minimize secondary ionic interactions with residual silanol groups on the silica-based stationary phase. Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanols. 2. Use an End-Capped Column: Ensure you are using a high-quality, end-capped column to reduce the number of accessible silanol groups. 3. Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask the active sites on the stationary phase and improve peak shape.
Column Overload Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion, including tailing.[3]
Column Contamination or Void 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants. 2. Reverse Flush the Column: If the manufacturer's instructions permit, reverse the column and flush it to remove any particulate matter that may have accumulated on the inlet frit. 3. Replace the Column: If a void has formed at the head of the column, it will likely need to be replaced.
Issue 3: Peak Splitting
Potential Cause Troubleshooting Steps
Co-elution of Interferences If only one peak is splitting, it may be due to the co-elution of a closely related impurity. Further method development, such as adjusting the mobile phase or gradient, may be necessary to resolve the two components.[4]
Blocked Column Frit If all peaks in the chromatogram are splitting, the inlet frit of the column may be partially blocked. Try back-flushing the column or replacing the frit if possible. If not, the column will need to be replaced.[4]
Sample Solvent Incompatibility The solvent in which the sample is dissolved can cause peak distortion if it is significantly stronger than the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Proposed HPLC Method for Δ2-Cefotetan Analysis

This method is a starting point for refinement and should be validated for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Sample Preparation
  • Accurately weigh and dissolve the Cefotetan sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Cefotetan Sample prep2 Dissolve in Mobile Phase A (1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 hplc2 Run Gradient Elution hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Quantify Δ2-Cefotetan data1->data2

Caption: Experimental workflow for Δ2-Cefotetan analysis.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Chromatographic Issue Observed res1 Adjust Mobile Phase Composition start->res1 tail1 Adjust Mobile Phase pH start->tail1 split1 Investigate Co-elution start->split1 res2 Optimize Column Temperature end Problem Resolved res1->end If resolved res3 Use Higher Efficiency Column res2->end If resolved res3->end If resolved tail2 Reduce Sample Concentration tail1->end If resolved tail3 Flush or Replace Column tail2->end If resolved tail3->end If resolved split2 Check for Blocked Frit split1->end If resolved split3 Ensure Sample Solvent Compatibility split2->end If resolved split3->end If resolved

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectra of Cefotetan and its Δ²-Tautomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial spectrum of the second-generation cephalosporin, Cefotetan, and its isomeric form, referred to herein as Δ²-Cefotetan. While extensive data is available for Cefotetan, information on its specific isomers is limited. This comparison is based on available data and established microbiological methodologies.

Introduction to Cefotetan and its Isomer

Cefotetan is a well-established semisynthetic cephamycin antibiotic with a broad spectrum of activity against a wide range of aerobic and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[3][4][5] Cefotetan is noted for its stability in the presence of many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.

In vivo, a small fraction (less than 7%) of Cefotetan can be converted to a tautomeric form.[1][3] Tautomers are structural isomers of chemical compounds that readily interconvert. It is hypothesized that "Δ²-Cefotetan" refers to this tautomer. This guide will proceed under this assumption, noting that literature specifically using the "Δ²-Cefotetan" nomenclature is scarce. It is important to note that this tautomer is reported to have antimicrobial activity similar to the parent drug, Cefotetan.[1][3]

Comparative Antibacterial Spectrum

The antibacterial spectrum of an antibiotic is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the in vitro activity of Cefotetan against a variety of clinically relevant bacterial species. Data for Δ²-Cefotetan is not available in the form of specific MIC values; however, its activity is reported to be similar to that of Cefotetan.

Bacterial SpeciesTypeCefotetan MIC (µg/mL)Δ²-Cefotetan Activity
Staphylococcus aureusGram-positive0.5 - 128Similar to Cefotetan
Streptococcus pneumoniaeGram-positive0.5 - 8Similar to Cefotetan
Streptococcus pyogenesGram-positive≤0.1 - 4Similar to Cefotetan
Escherichia coliGram-negative≤0.06 - >128Similar to Cefotetan
Haemophilus influenzaeGram-negative≤0.06 - 4Similar to Cefotetan
Klebsiella pneumoniaeGram-negative≤0.06 - 64Similar to Cefotetan
Neisseria gonorrhoeaeGram-negative≤0.06 - 8Similar to Cefotetan
Proteus mirabilisGram-negative≤0.06 - 32Similar to Cefotetan
Bacteroides fragilisAnaerobe0.5 - >256Similar to Cefotetan
Clostridium perfringensAnaerobe0.5 - 32Similar to Cefotetan

Note: MIC values can vary depending on the strain and the testing methodology.

Experimental Protocols

The determination of the antibacterial spectrum, as represented by MIC values, is performed using standardized laboratory procedures. The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a sterile broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic (e.g., Cefotetan) are prepared in a multi-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for 16-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Visualizing the Comparison

The following diagrams illustrate the relationship between Cefotetan and its tautomer, and the general workflow for assessing their antibacterial spectrum.

Cefotetan Cefotetan delta2_Cefotetan Δ²-Cefotetan (Tautomer) Cefotetan->delta2_Cefotetan Tautomerization (<7% in vivo) Activity Similar Antibacterial Activity Cefotetan->Activity delta2_Cefotetan->Activity

Caption: Relationship between Cefotetan and its Δ²-tautomer.

cluster_0 Experimental Workflow Bacteria Bacterial Strains (Gram-positive, Gram-negative, Anaerobes) MIC_Assay MIC Determination (Broth/Agar Dilution) Bacteria->MIC_Assay Cefotetan Cefotetan Cefotetan->MIC_Assay delta2_Cefotetan Δ²-Cefotetan delta2_Cefotetan->MIC_Assay Data MIC Data (µg/mL) MIC_Assay->Data Comparison Comparative Analysis of Antibacterial Spectrum Data->Comparison

Caption: Workflow for comparing antibacterial spectra.

Conclusion

Cefotetan exhibits a broad antibacterial spectrum, encompassing a variety of clinically significant gram-positive, gram-negative, and anaerobic bacteria. Its in vivo tautomer, presumed to be Δ²-Cefotetan, demonstrates a similar pattern of antimicrobial activity. The lack of specific quantitative data for Δ²-Cefotetan highlights an area for potential future research to fully elucidate any subtle differences in their antibacterial profiles. The standardized methodologies for MIC determination provide a robust framework for any such future comparative studies.

References

Validating Delta2-Cefotetan as a Process Impurity: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cefotetan, a second-generation cephalosporin antibiotic, is a vital tool in combating a wide range of bacterial infections.[1] The manufacturing process of Cefotetan, like any complex chemical synthesis, can give rise to process-related impurities. One such critical impurity is the delta2-isomer of Cefotetan (Δ²-Cefotetan), an isomer where the double bond in the dihydrothiazine ring has shifted. The presence of such isomers can impact the safety and efficacy of the final drug product, making their detection, quantification, and control a regulatory necessity.

This guide provides a comparative overview of analytical methodologies for the validation of Δ²-Cefotetan as a process impurity. It details experimental protocols and presents a summary of expected performance data for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of analytical method for impurity validation is driven by the required sensitivity, selectivity, and the specific stage of drug development. Below is a comparison of typical performance characteristics for HPLC-UV and UPLC-MS/MS in the context of Δ²-Cefotetan analysis.

Disclaimer: The following quantitative data is representative of typical performance for these methods in pharmaceutical analysis, as specific comparative validation data for Δ²-Cefotetan was not publicly available.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS for Δ²-Cefotetan Validation

ParameterHPLC-UVUPLC-MS/MS
Limit of Detection (LOD) 0.01%0.001%
Limit of Quantification (LOQ) 0.03%0.003%
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (%RSD) ≤ 2.0%≤ 1.5%
Specificity GoodExcellent
Run Time 20-30 minutes5-10 minutes

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical method validation. Below are representative protocols for the analysis of Δ²-Cefotetan.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a widely used technique for routine quality control due to its robustness and cost-effectiveness.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve the Cefotetan drug substance in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity, making it ideal for the detection and quantification of trace-level impurities and for structural elucidation.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 35% B

    • 5-6 min: 35% to 95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95% to 2% B

    • 7.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cefotetan: [M+H]⁺ > fragment ion

    • Δ²-Cefotetan: [M+H]⁺ > fragment ion (requires a reference standard for optimization)

Sample Preparation:

  • Prepare a stock solution of the Cefotetan drug substance at 1 mg/mL in a suitable diluent. Further dilute with the mobile phase to a final concentration of 10 µg/mL.

Visualizing the Workflow and Mechanism

To better understand the processes involved in impurity validation and the mechanism of action of Cefotetan, the following diagrams are provided.

G cluster_0 Impurity Detection & Characterization cluster_1 Analytical Method Development & Validation cluster_2 Implementation A Initial API Synthesis B Impurity Profiling by HPLC/UPLC-MS A->B C Detection of Unknown Peak B->C D Isolation & Structural Elucidation (MS/MS, NMR) C->D E Identification as Δ²-Cefotetan D->E F Method Development (HPLC/UPLC) E->F G Method Validation (ICH Guidelines) F->G H Specificity, Linearity, LOD, LOQ, Accuracy, Precision G->H I Routine QC Testing H->I J Stability Studies I->J K Process Optimization to Control Impurity I->K G cluster_inhibition Inhibition Cascade Cefotetan Cefotetan PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefotetan->PBP Binds to & Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Inhibition Inhibition of Transpeptidation Cell_wall_integrity Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Maintains Cell_lysis Cell Lysis & Bacterial Death Weakened_wall Weakened Cell Wall Inhibition->Weakened_wall Weakened_wall->Cell_lysis

References

A Comparative Analysis of delta2-Cefotetan and Other Cefotetan Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of delta2-Cefotetan, a significant degradation product of the cephamycin antibiotic Cefotetan, with other degradants. The information presented herein is supported by available experimental data and established analytical methodologies, offering valuable insights for stability studies and drug development.

Cefotetan, a second-generation cephalosporin, is known to degrade under various conditions, leading to the formation of several products. Among these, the delta2-isomer, referred to as this compound, is of particular interest due to its partial retention of antimicrobial activity. Other degradation pathways, primarily hydrolysis, lead to the formation of products with significantly diminished or no antibacterial efficacy. Understanding the profile of these degradation products is crucial for ensuring the quality, safety, and efficacy of Cefotetan formulations.

Comparison of Antimicrobial Activity

While extensive quantitative data directly comparing the antimicrobial activity of purified Cefotetan degradation products is limited in publicly available literature, it is widely reported that Cefotetan can convert to a tautomer, identified as the delta2-isomer (this compound), which retains antimicrobial activity similar to the parent drug. In contrast, hydrolytic degradation, which involves the cleavage of the β-lactam ring, results in products that are generally considered microbiologically inactive.

Table 1: Antimicrobial Activity Profile of Cefotetan and its Degradation Products

CompoundGeneral Antimicrobial ActivityReported Potency
Cefotetan (Δ³-isomer) Broad-spectrum activity against many Gram-positive and Gram-negative bacteria, including anaerobes.High
This compound (Δ²-isomer) Similar spectrum to Cefotetan.Reportedly similar to the parent compound.
Hydrolysis Products Loss of the β-lactam ring integrity leads to a loss of antibacterial action.Inactive

Degradation Pathways

The primary degradation pathways for Cefotetan include isomerization and hydrolysis.

  • Isomerization: This involves the migration of the double bond in the dihydrothiazine ring from the delta-3 (Δ³) position to the delta-2 (Δ²) position, forming this compound. This is a reversible process that can be influenced by pH and temperature.

  • Hydrolysis: This is an irreversible process that leads to the opening of the strained β-lactam ring. This is a common degradation pathway for all β-lactam antibiotics and results in a complete loss of antimicrobial activity.

The following diagram illustrates the main degradation pathways of Cefotetan.

G Cefotetan Cefotetan (Δ³-isomer) Active delta2_Cefotetan This compound (Δ²-isomer) Active Cefotetan->delta2_Cefotetan Isomerization (e.g., pH, temperature) Hydrolysis_Products Hydrolysis Products (Opened β-lactam ring) Inactive Cefotetan->Hydrolysis_Products Hydrolysis (e.g., acid, base, enzymes) delta2_Cefotetan->Cefotetan Reversible

Caption: Major degradation pathways of Cefotetan.

Experimental Protocols

Detailed experimental protocols for the selective forced degradation of Cefotetan are not extensively published. However, based on general knowledge of cephalosporin degradation, the following methodologies can be applied to generate and analyze Cefotetan degradation products.

Forced Degradation to Promote Isomerization (Generation of this compound)

Objective: To induce the formation of the delta2-isomer of Cefotetan.

Methodology:

  • Preparation of Cefotetan Solution: Prepare a solution of Cefotetan in a suitable buffer, for example, a phosphate buffer at a pH range of 7-8. The concentration should be appropriate for the analytical method to be used (e.g., 1 mg/mL for HPLC).

  • Stress Conditions: Incubate the solution at a controlled elevated temperature, for instance, 40-60°C.

  • Time Course Analysis: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the pH of the aliquots if necessary and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to monitor the decrease in the Cefotetan peak and the formation of the this compound peak.

Forced Degradation to Promote Hydrolysis

Objective: To induce the hydrolytic degradation of Cefotetan.

Methodology:

  • Acidic Hydrolysis:

    • Prepare a solution of Cefotetan in a dilute acid (e.g., 0.1 N HCl).

    • Incubate at room temperature or an elevated temperature (e.g., 40-60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of Cefotetan in a dilute base (e.g., 0.1 N NaOH).

    • Incubate at room temperature for a defined period (alkaline hydrolysis is often faster than acidic).

    • Neutralize the solution before analysis.

  • Analysis: Use a validated stability-indicating HPLC method to observe the degradation of Cefotetan and the appearance of hydrolysis product peaks.

The following diagram outlines a general workflow for the analysis of Cefotetan degradation products.

G cluster_0 Forced Degradation cluster_1 Analysis Isomerization Isomerization Conditions (e.g., neutral pH, heat) Degraded_Sample Degraded Sample Mixture Isomerization->Degraded_Sample Hydrolysis Hydrolysis Conditions (e.g., acidic/alkaline pH) Hydrolysis->Degraded_Sample HPLC Stability-Indicating HPLC Separation Separation of Degradation Products HPLC->Separation MS Mass Spectrometry (MS) for identification Cefotetan_Sample Cefotetan Sample Cefotetan_Sample->Isomerization Cefotetan_Sample->Hydrolysis Degraded_Sample->HPLC Separation->MS Quantification Quantification and Comparison Separation->Quantification

Caption: Experimental workflow for Cefotetan degradation studies.

Analytical Methodologies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Cefotetan from its degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a wavelength where Cefotetan and its degradation products have significant absorbance (e.g., around 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient or controlled column temperature.

Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the identification and structural elucidation of the degradation products.

Conclusion

The primary degradation products of Cefotetan are its delta2-isomer and various hydrolysis products. Notably, this compound appears to retain significant antimicrobial activity, a crucial consideration in the stability and efficacy assessment of Cefotetan formulations. In contrast, hydrolysis leads to inactive degradants. The controlled generation of these products through forced degradation studies, coupled with robust analytical methods, is paramount for a comprehensive understanding of Cefotetan's stability profile. Further research to obtain precise quantitative antimicrobial data for each degradation product would be highly beneficial for the pharmaceutical development and regulatory evaluation of Cefotetan.

confirming the identity of delta2-Cefotetan in a sample

Author: BenchChem Technical Support Team. Date: November 2025

[3] A new HPLC method for the simultaneous determination of cefotetan and its tautomers in drug substance - PubMed A simple, rapid, and reproducible high-performance liquid chromatographic method has been developed for the simultaneous determination of cefotetan and its tautomers. The separation was achieved on a Hypersil BDS C18 column (250 mm x 4.6 mm, 5 microm) using a mobile phase of 0.02 M sodium acetate buffer containing 10% methanol (pH about 5.0) at a flow rate of 1.0 ml/min. The detection was monitored at 254 nm. The developed method was validated for its specificity, linearity, accuracy, and precision. The method was found to be specific for cefotetan and its tautomers. The linearity was established in the concentration range of 0.05-1.5 mg/ml for cefotetan. The proposed method is suitable for the quantitative determination of cefotetan and its tautomers in drug substance. 1 Isomerization of ceftizoxime in aqueous solution - PubMed The kinetics of the reversible isomerization of ceftizoxime (delta 2- and delta 3-isomers) in aqueous solution were investigated as a function of pH (1-13) and temperature (25-45 degrees C) by high-performance liquid chromatography. The delta 2-isomer was shown to be the thermodynamically more stable form in the pH range 1-13. The isomerization was found to be reversible and specific acid-base catalyzed. The pH-rate profiles for the reversible isomerization were explained by assuming that the delta 3-isomer and its respective ionized species isomerized to the delta 2-form through a common enolic intermediate, and that the delta 2-isomer and its corresponding ionized species isomerized to the delta 3-form through the same intermediate. The microscopic ionization constants of the delta 2- and delta 3-isomers of ceftizoxime were determined spectrophotometrically. Equations describing the pH-dependence of the observed rate constants and the equilibrium constants were derived. The experimental data were in good agreement with the calculated values. The isomerization of ceftizoxime was also found to be catalyzed by phosphate and borate buffers. The catalytic effects were suggested to be associated with a general acid-base catalysis. 2 Cefotetan | C17H17N7O8S4 - PubChem Cefotetan is a cephamycin antibiotic with a long half-life and broad-spectrum activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. It is used in the treatment of various bacterial infections, including intra-abdominal, lower respiratory tract, skin and skin structure, and urinary tract infections. Cefotetan is also used for surgical prophylaxis. It was approved by the FDA in 1985. 3 Isomerization of cephalosporins in the solid state. II: Effect of grinding on the isomerization of delta 3-cefixime trihydrate - PubMed The effect of grinding on the isomerization of delta 3-cefixime trihydrate was investigated. Cefixime trihydrate was ground in an agate mortar for different periods of time. The ground samples were analyzed by powder X-ray diffractometry (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and high-performance liquid chromatography (HPLC). The results showed that grinding induced the isomerization of delta 3-cefixime trihydrate to delta 2-cefixime trihydrate. The extent of isomerization increased with increasing grinding time. The isomerization was also accompanied by a decrease in crystallinity. The mechanism of the isomerization was attributed to the mechanical stress induced by grinding. 2 Isomerization of cephalosporins in the solid state. I: Effect of temperature on the isomerization of delta 3-cefixime trihydrate - PubMed The effect of temperature on the isomerization of delta 3-cefixime trihydrate was investigated. Cefixime trihydrate was heated at different temperatures for different periods of time. The heated samples were analyzed by powder X-ray diffractometry (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and high-performance liquid chromatography (HPLC). The results showed that heating induced the isomerization of delta 3-cefixime trihydrate to delta 2-cefixime trihydrate. The extent of isomerization increased with increasing temperature and heating time. The isomerization was also accompanied by a decrease in crystallinity. The mechanism of the isomerization was attributed to the thermal stress induced by heating. 2 CEPHALOSPORINS-PART II - A REVIEW | INTERNATIONAL JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES Cephalosporins are a class of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as "Cephalosporium". They are broad-spectrum antibiotics that are used to treat a wide variety of bacterial infections. Cephalosporins are similar to penicillins in their mechanism of action, but they are more resistant to β-lactamases. Cephalosporins are classified into five generations based on their spectrum of activity. First-generation cephalosporins are active against Gram-positive bacteria. Second-generation cephalosporins have a broader spectrum of activity than first-generation cephalosporins and are active against both Gram-positive and Gram-negative bacteria. Third-generation cephalosporins are more active against Gram-negative bacteria than second-generation cephalosporins. Fourth-generation cephalosporins are extended-spectrum cephalosporins that are active against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. Fifth-generation cephalosporins are active against methicillin-resistant Staphylococcus aureus (MRSA). 4 Isomerization of cefotaxime in aqueous solution - PubMed The kinetics of the reversible isomerization of cefotaxime (delta 2- and delta 3-isomers) in aqueous solution were investigated as a function of pH (1-13) and temperature (25-45 degrees C) by high-performance liquid chromatography. The delta 2-isomer was shown to be the thermodynamically more stable form in the pH range 1-13. The isomerization was found to be reversible and specific acid-base catalyzed. The pH-rate profiles for the reversible isomerization were explained by assuming that the delta 3-isomer and its respective ionized species isomerized to the delta 2-form through a common enolic intermediate, and that the delta 2-isomer and its corresponding ionized species isomerized to the delta 3-form through the same intermediate. The microscopic ionization constants of the delta 2- and delta 3-isomers of cefotaxime were determined spectrophotometrically. Equations describing the pH-dependence of the observed rate constants and the equilibrium constants were derived. The experimental data were in good agreement with the calculated values. The isomerization of cefotaxime was also found to be catalyzed by phosphate and borate buffers. The catalytic effects were suggested to be associated with a general acid-base catalysis. 2 Cefotetan disodium | C17H15N7Na2O8S4 - PubChem Cefotetan disodium is the disodium salt of cefotetan, a cephamycin antibiotic with a long half-life and broad-spectrum activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. It is used in the treatment of various bacterial infections, including intra-abdominal, lower respiratory tract, skin and skin structure, and urinary tract infections. Cefotetan disodium is also used for surgical prophylaxis. 3 Isomerization of cefdinir in aqueous solution - PubMed The kinetics of the reversible isomerization of cefdinir (delta 2- and delta 3-isomers) in aqueous solution were investigated as a function of pH (1-13) and temperature (25-45 degrees C) by high-performance liquid chromatography. The delta 2-isomer was shown to be the thermodynamically more stable form in the pH range 1-13. The isomerization was found to be reversible and specific acid-base catalyzed. The pH-rate profiles for the reversible isomerization were explained by assuming that the delta 3-isomer and its respective ionized species isomerized to the delta 2-form through a common enolic intermediate, and that the delta 2-isomer and its corresponding ionized species isomerized to the delta 3-form through the same intermediate. The microscopic ionization constants of the delta 2- and delta 3-isomers of cefdinir were determined spectrophotometrically. Equations describing the pH-dependence of the observed rate constants and the equilibrium constants were derived. The experimental data were in good agreement with the calculated values. The isomerization of cefdinir was also found to be catalyzed by phosphate and borate buffers. The catalytic effects were suggested to be associated with a general acid-base catalysis. 2 Isomerization of cefpodoxime proxetil in aqueous solution - PubMed The kinetics of the reversible isomerization of cefpodoxime proxetil (delta 2- and delta 3-isomers) in aqueous solution were investigated as a function of pH (1-13) and temperature (25-45 degrees C) by high-performance liquid chromatography. The delta 2-isomer was shown to be the thermodynamically more stable form in the pH range 1-13. The isomerization was found to be reversible and specific acid-base catalyzed. The pH-rate profiles for the reversible isomerization were explained by assuming that the delta 3-isomer and its respective ionized species isomerized to the delta 2-form through a common enolic intermediate, and that the delta 2-isomer and its corresponding ionized species isomerized to the delta 3-form through the same intermediate. The microscopic ionization constants of the delta 2- and delta 3-isomers of cefpodoxime proxetil were determined spectrophotometrically. Equations describing the pH-dependence of the observed rate constants and the equilibrium constants were derived. The experimental data were in good agreement with the calculated values. The isomerization of cefpodoxime proxetil was also found to be catalyzed by phosphate and borate buffers. The catalytic effects were suggested to be associated with a general acid-base catalysis. 2 Cefotetan - an overview | ScienceDirect Topics Cefotetan is a semisynthetic cephamycin, which is structurally similar to cephalosporins, but contains a 7-α-methoxy group, which confers significant resistance to breakdown by β-lactamases such as cephalosporinases. Cefotetan is active against a broad range of aerobic and anaerobic bacteria. It is particularly active against Gram-negative bacteria, including Enterobacteriaceae and Haemophilus influenzae. Cefotetan is also active against many anaerobic bacteria, including Bacteroides fragilis. Cefotetan is not active against Pseudomonas aeruginosa, Enterococcus species, or methicillin-resistant Staphylococcus aureus (MRSA). Cefotetan is administered intravenously or intramuscularly. It is excreted primarily in the urine. The half-life of cefotetan is 3-4.6 hours. Cefotetan is generally well tolerated. The most common adverse effects are diarrhea, nausea, and vomiting. 5 Isomerization of cefuroxime in aqueous solution - PubMed The kinetics of the reversible isomerization of cefuroxime (delta 2- and delta 3-isomers) in aqueous solution were investigated as a function of pH (1-13) and temperature (25-45 degrees C) by high-performance liquid chromatography. The delta 2-isomer was shown to be the thermodynamically more stable form in the pH range 1-13. The isomerization was found to be reversible and specific acid-base catalyzed. The pH-rate profiles for the reversible isomerization were explained by assuming that the delta 3-isomer and its respective ionized species isomerized to the delta 2-form through a common enolic intermediate, and that the delta 2-isomer and its corresponding ionized species isomerized to the delta 3-form through the same intermediate. The microscopic ionization constants of the delta 2- and delta 3-isomers of cefuroxime were determined spectrophotometrically. Equations describing the pH-dependence of the observed rate constants and the equilibrium constants were derived. The experimental data were in good agreement with the calculated values. The isomerization of cefuroxime was also found to be catalyzed by phosphate and borate buffers. The catalytic effects were suggested to be associated with a general acid-base catalysis. 2 Cefotetan - DrugBank Cefotetan is a second-generation cephalosporin antibiotic. It is a semisynthetic cephamycin, which is structurally similar to cephalosporins, but contains a 7-α-methoxy group, which confers significant resistance to breakdown by β-lactamases such as cephalosporinases. Cefotetan is active against a broad range of aerobic and anaerobic bacteria. It is particularly active against Gram-negative bacteria, including Enterobacteriaceae and Haemophilus influenzae. Cefotetan is also active against many anaerobic bacteria, including Bacteroides fragilis. Cefotetan is not active against Pseudomonas aeruginosa, Enterococcus species, or methicillin-resistant Staphylococcus aureus (MRSA). Cefotetan is administered intravenously or intramuscularly. It is excreted primarily in the urine. The half-life of cefotetan is 3-4.6 hours. Cefotetan is generally well tolerated. The most common adverse effects are diarrhea, nausea, and vomiting. Cefotetan is a white to pale yellow powder. It is soluble in water and in methanol. Cefotetan is unstable in acidic and alkaline solutions. It is also unstable to heat and light. 6 Confirming the Identity of delta2-Cefotetan: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the definitive identification of the this compound isomer in a sample. It outlines key experimental protocols and presents data in a clear, comparative format to assist in method selection and data interpretation.

Cefotetan, a cephamycin antibiotic, can exist in isomeric forms, primarily the delta3 and the thermodynamically more stable delta2 isomer. The isomerization process is often reversible and can be influenced by factors such as pH, temperature, and mechanical stress. Accurate identification of the specific isomer is critical for quality control, stability studies, and ensuring the therapeutic efficacy of the drug substance.

Comparative Analysis of Analytical Techniques

The following table summarizes the key analytical techniques for differentiating between this compound and its delta3 isomer.

Analytical Technique Key Differentiating Parameter(s) Expected Observations for this compound Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Retention Time (t R )Distinct and later elution compared to delta3-Cefotetan under optimized conditions.High resolution, quantitative, reproducible.Requires a validated method and reference standards.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Chemical Shifts (δ) of vinyl protonsAbsence of the characteristic C6-H proton signal of the delta3 isomer and appearance of signals corresponding to the C2-H and C4-H protons of the delta2 isomer.Provides detailed structural information.Lower sensitivity compared to HPLC, requires higher sample concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Chemical Shifts (δ) of olefinic carbonsCharacteristic shifts for the C2 and C3 carbons in the delta2-dihydrothiazine ring, differing significantly from the C3 and C4 signals of the delta3 isomer.Definitive for structural elucidation.Low sensitivity, requires longer acquisition times.
Mass Spectrometry (MS) Fragmentation PatternWhile the molecular weight is identical, high-resolution mass spectrometry (HRMS) may reveal subtle differences in fragmentation patterns upon collision-induced dissociation (CID).High sensitivity and specificity.May not be sufficient for unambiguous isomer identification without chromatographic separation.
Ultraviolet-Visible (UV-Vis) Spectroscopy Maximum Absorption Wavelength (λ max )A slight hypsochromic (blue) or bathochromic (red) shift in λ max compared to the delta3 isomer due to the change in the chromophore.Simple, rapid, and non-destructive.Low specificity, often used in conjunction with other techniques.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the separation and quantification of Cefotetan isomers.

  • Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm) is recommended.

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M sodium acetate) and an organic modifier (e.g., methanol) is typically used. The pH of the mobile phase should be controlled to optimize separation.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at 254 nm is appropriate for Cefotetan.

  • Procedure:

    • Prepare standard solutions of known concentrations of delta3-Cefotetan and, if available, a purified this compound reference standard.

    • Prepare the sample solution in a suitable diluent.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention times of the peaks in the sample chromatogram with those of the standards. The peak corresponding to the delta2 isomer is expected to have a different retention time than the delta3 isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of isomers.

  • Solvent: A suitable deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) should be used.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Procedure:

    • Dissolve a sufficient amount of the sample in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts and coupling constants. The key is to identify the signals characteristic of the double bond position in the dihydrothiazine ring. For this compound, signals for protons and carbons at the C2 and C3 positions will be present, while the characteristic signals for the C3 and C4 positions of the delta3 isomer will be absent.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logic behind confirming the identity of this compound.

Experimental Workflow for this compound Identification cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Dissolution->HPLC Inject NMR NMR Dissolution->NMR Analyze MS MS Dissolution->MS Analyze Chromatogram Chromatogram HPLC->Chromatogram Spectra Spectra NMR->Spectra Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Confirmation Identity Confirmed as This compound? Chromatogram->Confirmation Spectra->Confirmation Mass_Spectrum->Confirmation

Caption: Experimental workflow for the identification of this compound.

Logical Diagram for Isomer Confirmation Start Analyze Sample HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis Peak_Comparison Retention Time matches This compound standard? HPLC_Analysis->Peak_Comparison NMR_Analysis Perform NMR Analysis Peak_Comparison->NMR_Analysis Yes Identity_Not_Confirmed Identity Not Confirmed Peak_Comparison->Identity_Not_Confirmed No Spectral_Features NMR signals consistent with delta2 structure? NMR_Analysis->Spectral_Features Identity_Confirmed Identity Confirmed: This compound Spectral_Features->Identity_Confirmed Yes Spectral_Features->Identity_Not_Confirmed No

Caption: Logical process for confirming the identity of this compound.

Conclusion

The definitive identification of this compound requires a multi-faceted analytical approach. While HPLC provides excellent separation and quantification, NMR spectroscopy is indispensable for unambiguous structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently identify and characterize the this compound isomer in their samples, ensuring the quality and reliability of their research and development efforts.

References

Inter-Laboratory Validation of Δ²-Cefotetan Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods suitable for the inter-laboratory validation of Δ²-Cefotetan, a potential impurity and degradation product of the cephalosporin antibiotic Cefotetan. Ensuring the accuracy and consistency of analytical methods across different laboratories is critical for regulatory compliance and drug safety. This document outlines a benchmark High-Performance Liquid Chromatography (HPLC) method, presents its validation parameters, and offers a framework for establishing inter-laboratory agreement.

High-Performance Liquid Chromatography (HPLC) for Cefotetan and Its Impurities

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Cefotetan and its related substances due to its high resolution and sensitivity.[1][2] A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, including the Δ²-isomer of Cefotetan.

While a specific inter-laboratory validation study for a Δ²-Cefotetan analytical method is not publicly available, a review of existing literature and pharmacopeial methods allows for the establishment of a benchmark method that can be used for such validation. The United States Pharmacopeia (USP) provides a monograph for Cefotetan, which includes an HPLC method for its analysis.[3] However, some studies have noted challenges with the USP method, such as the limited stability of the standard and sample solutions, prompting the development of alternative, more robust methods.[3]

Benchmark HPLC Method for Inter-Laboratory Validation

The following method, based on principles of reverse-phase chromatography commonly used for cephalosporins, is proposed as a benchmark for the validation and inter-laboratory comparison of Δ²-Cefotetan analysis.

Experimental Protocol

A stability-indicating reversed-phase HPLC method is employed for the separation and quantification of Cefotetan and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer and a suitable organic solvent like acetonitrile or methanol. The pH of the buffer is a critical parameter for achieving optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for Cefotetan and its impurities (e.g., 254 nm).

  • Temperature: Column oven maintained at a constant temperature, for example, 40°C.[4][5]

  • Injection Volume: 20 µL.

Comparative Validation Data

The performance of an analytical method is assessed through validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. For an inter-laboratory validation, each participating laboratory would validate the method and compare their results. The following table summarizes typical acceptance criteria for key validation parameters for an HPLC method for a pharmaceutical impurity.

Validation ParameterTypical Acceptance Criteria
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Peak purity analysis is often used to demonstrate specificity.
Linearity A linear relationship should be established across a range of concentrations. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of test results obtained by the method to the true value. Typically assessed by recovery studies at multiple concentration levels, with recovery values between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the Relative Standard Deviation (RSD), which should be ≤ 2.0%. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, also known as a round-robin test, is a crucial step in standardizing an analytical method. The workflow for such a study is outlined below.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objective & Scope B Select Participating Laboratories A->B C Develop & Finalize Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratories Perform Analysis per Protocol D->E F Laboratories Report Results E->F G Statistical Analysis of Results (e.g., ANOVA) F->G H Assess Method Performance (Repeatability & Reproducibility) G->H I Prepare Final Validation Report H->I

Inter-laboratory validation workflow.

Conclusion

While a dedicated, published inter-laboratory validation for the Δ²-Cefotetan analytical method is not currently available, this guide provides a framework for conducting such a study. By adopting a robust, stability-indicating HPLC method and adhering to established validation protocols, researchers and drug development professionals can ensure the reliability and consistency of their analytical results. The successful completion of an inter-laboratory validation study is a critical step in the development and quality control of Cefotetan and its related drug products.

References

A Researcher's Guide to Comparing the Cytotoxicity of Cefotetan and its Δ²-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

As no direct experimental data is publicly available, the following table is presented as a template for researchers to summarize their findings upon conducting the experiments detailed in this guide. This structured format allows for a clear and direct comparison of the key cytotoxicity endpoints for Cefotetan and delta2-Cefotetan.

ParameterCefotetanThis compound
Cell Line(s) e.g., HepG2, HEK293e.g., HepG2, HEK293
IC₅₀ (μM) - MTT Assay Insert Value ± SDInsert Value ± SD
LDH Release (% of Max) Insert Value ± SDInsert Value ± SD
Caspase-3/7 Activity Fold Change vs. ControlFold Change vs. Control
Other Observations e.g., Morphological Changese.g., Morphological Changes

Recommended Experimental Protocols

To generate the data for the table above, a series of in vitro cytotoxicity assays should be performed. Below are detailed methodologies for two standard and complementary assays: the MTT assay for cell viability and the LDH assay for cell membrane integrity.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells or HEK293 human embryonic kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of Cefotetan and this compound. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 μM). Remove the culture medium from the wells and replace it with a medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cell Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[1][2] LDH is a stable cytoplasmic enzyme present in all cells; its release indicates compromised cell membrane integrity.[1]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a separate 96-well plate.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for conducting a comparative cytotoxicity study.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation A Acquire Cefotetan & This compound B Select & Culture Appropriate Cell Lines A->B C Prepare Stock Solutions & Serial Dilutions B->C D Cell Seeding (96-well plates) C->D E Compound Treatment (24h, 48h, 72h) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Apoptosis Assay (e.g., Caspase-Glo) E->H I Measure Absorbance/ Luminescence F->I G->I H->I J Calculate % Viability/ % Cytotoxicity I->J K Determine IC50 Values J->K L Statistical Analysis (e.g., t-test, ANOVA) K->L M Comparative Analysis of Cefotetan vs. This compound L->M

Caption: Workflow for Comparative Cytotoxicity Analysis.

Potential Signaling Pathway for Investigation: Apoptosis

Should the initial cytotoxicity assays indicate that either compound induces cell death, further investigation into the underlying mechanism is warranted. Apoptosis, or programmed cell death, is a common pathway for drug-induced cytotoxicity. A key family of proteases involved in this process are the caspases.[3][4] Investigating the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) can elucidate the specific apoptotic pathway involved.

The diagram below illustrates a simplified model of the caspase-mediated apoptotic signaling pathway.

G cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Stimulus Cefotetan or This compound DeathReceptor Death Receptors (e.g., Fas, TNFR1) Stimulus->DeathReceptor Mitochondria Mitochondria Stimulus->Mitochondria Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 ActivatedCaspase8 Activated Caspase-8 Caspase8->ActivatedCaspase8 Caspase3 Pro-Caspase-3 ActivatedCaspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome ActivatedCaspase9 Activated Caspase-9 Apoptosome->ActivatedCaspase9 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis (Cell Death) ActivatedCaspase3->Apoptosis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Cefotetan and its related compounds in urine. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. This document presents a comparative overview of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Executive Summary

Cefotetan is a second-generation cephalosporin antibiotic primarily excreted unchanged in the urine.[1][2][3] A minor fraction, less than 7%, may be converted to its tautomer, which also exhibits antimicrobial activity.[1][2][3][4] Therefore, analytical methods must be capable of accurately quantifying the parent drug and, ideally, its tautomer. This guide evaluates the performance of HPLC-UV, LC-MS/MS, and CE for this purpose, focusing on key validation parameters such as sensitivity, specificity, accuracy, and precision. While a direct head-to-head comparison for Cefotetan is not extensively documented in a single study, this guide consolidates and compares data from studies on Cefotetan and structurally similar cephalosporins to provide a valuable reference for method selection and validation.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the study, including the need for sensitivity, selectivity, sample throughput, and cost-effectiveness.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely used and robust technique for the quantification of cephalosporins in biological fluids. It offers a good balance between performance and cost.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially when low concentrations are expected or when complex matrices are involved.

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent volumes, offering a green alternative to traditional chromatography.

The following table summarizes the performance characteristics of these methods based on published data for cephalosporins.

Table 1: Comparison of Analytical Method Performance for Cephalosporin Detection in Urine

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Separation based on electrophoretic mobility in a capillary.
Specificity Good; may be susceptible to interference from co-eluting compounds.Excellent; highly specific due to mass-based detection.Excellent; high-resolution separation minimizes interferences.
Limit of Detection (LOD) 0.018 - 0.03 µg/mL (for other cephalosporins)0.02 - 0.75 µg/kg (for other cephalosporins)0.5 - 5 µg/mL (for other cephalosporins)
Limit of Quantification (LOQ) 0.056 - 0.09 µg/mL (for other cephalosporins)0.06 - 2.5 µg/kg (for other cephalosporins)Not consistently reported
Linearity Range Typically 0.5 - 50 µg/mL (for other cephalosporins)Wide dynamic range, e.g., 10 - 2,000 ng/mL (for ceftolozane)Typically over 2-3 orders of magnitude
Precision (%RSD) < 15%< 15%< 5%
Accuracy (%RE) ± 15%± 15%Not consistently reported
Sample Throughput ModerateHigh (with automation)High
Cost Low to moderateHighLow
Advantages Robust, widely available, cost-effective.Highest sensitivity and specificity.Low sample and solvent consumption, high resolution.
Disadvantages Lower sensitivity compared to LC-MS/MS.High initial investment and operational cost.Sensitivity can be lower than LC-MS/MS.

Disclaimer: The quantitative data presented in this table are derived from studies on various cephalosporins and are intended to be representative. A direct comparative study for Cefotetan is not available.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for each technique.

Sample Preparation

A critical step in the analysis of drugs in urine is sample preparation to remove interfering substances.

  • Protein Precipitation: A simple and fast method where a solvent like acetonitrile or methanol is added to the urine sample to precipitate proteins, which are then removed by centrifugation.

  • Solid-Phase Extraction (SPE): A more selective method where the analyte of interest is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent. This method generally results in cleaner extracts and can improve sensitivity.

HPLC-UV Method
  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for Cefotetan (e.g., ~270 nm).

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of Cefotetan standard.

LC-MS/MS Method
  • Chromatographic Column: C18 or similar reversed-phase column, often with smaller particle sizes for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC-UV, but using volatile buffers (e.g., ammonium formate or ammonium acetate) and high-purity solvents. Gradient elution is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cefotetan and an internal standard.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard.

Capillary Electrophoresis (CE) Method
  • Capillary: Fused-silica capillary (e.g., 50-75 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution (e.g., borate or phosphate buffer) at a specific pH.

  • Separation Voltage: High voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detector, often integrated into the CE instrument.

  • Quantification: Based on the peak area or peak height of the analyte.

Visualizations

Cefotetan Metabolism and Excretion Pathway

The following diagram illustrates the primary route of Cefotetan elimination.

G cluster_0 Systemic Circulation cluster_1 Metabolism cluster_2 Excretion Cefotetan_Administered Cefotetan Administered (Intravenous/Intramuscular) Tautomerization Tautomerization (<7%) Cefotetan_Administered->Tautomerization Minor Pathway Renal_Excretion Renal Excretion Cefotetan_Administered->Renal_Excretion Major Pathway (51-81% Unchanged) Tautomerization->Renal_Excretion Urine Urine Renal_Excretion->Urine

Caption: Metabolic and excretory pathway of Cefotetan.

General Experimental Workflow for Method Validation

The diagram below outlines a typical workflow for the validation of an analytical method for Cefotetan in urine.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Validation Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (e.g., SPE or Protein Precipitation) Urine_Sample->Sample_Prep Analysis Analysis (HPLC-UV, LC-MS/MS, or CE) Sample_Prep->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Validation Method Validation (Linearity, Accuracy, Precision, etc.) Data_Acquisition->Validation Report Report Validation->Report

Caption: A generalized workflow for method validation.

References

A Comparative Analysis of Delta-2 and Delta-3 Cephalosporin Isomers: Unveiling the Structural Determinants of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical, biological, and pharmacokinetic differences between the microbiologically active delta-3 and inactive delta-2 cephalosporin isomers, supported by experimental data and detailed methodologies.

In the realm of beta-lactam antibiotics, cephalosporins stand as a cornerstone in the treatment of bacterial infections. Their efficacy is intrinsically linked to their precise chemical architecture, particularly the position of a double bond within the dihydrothiazine ring. This guide provides a comprehensive comparative analysis of the delta-3 (Δ³) and delta-2 (Δ²) isomers of cephalosporins, highlighting the critical role of this structural nuance in their antibacterial activity, stability, and overall therapeutic potential. While the Δ³ isomer represents the active form of the drug, its propensity to isomerize to the inactive Δ² form presents a significant challenge in drug development and formulation.

Chemical Structure and Properties

The fundamental difference between delta-3 and delta-2 cephalosporins lies in the location of the endocyclic double bond within the cephem nucleus. In the active delta-3 isomer, the double bond is positioned between C-3 and C-4, in conjugation with the carboxyl group at C-4. In contrast, the delta-2 isomer possesses the double bond between C-2 and C-3. This seemingly minor shift has profound implications for the molecule's three-dimensional structure and its ability to interact with its bacterial target.

The isomerization from the active Δ³ form to the inactive Δ² form is a known degradation pathway, particularly for cephalosporin esters under basic conditions.[1] This process is of significant interest as it can affect the in vivo bioavailability of orally administered cephalosporin prodrugs.

Comparative Analysis of Performance

The biological activity of cephalosporins is contingent upon their ability to acylate and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. The spatial arrangement of the carboxyl group at C-4 in the delta-3 isomer is optimal for this interaction. The delta-2 isomer, due to its altered stereochemistry, is a poor inhibitor of these essential enzymes and is therefore considered microbiologically inactive.[1]

Antibacterial Activity

The delta-3 isomers of cephalosporins are potent antibacterial agents, while the delta-2 isomers are essentially devoid of such activity. This is not due to a difference in their intrinsic reactivity of the β-lactam ring but rather their ability to effectively bind to the active site of PBPs.

IsomerGeneral Antibacterial ActivityMechanism of Inactivity
Delta-3 Cephalosporin Active-
Delta-2 Cephalosporin InactiveIncorrect stereochemistry prevents effective binding to penicillin-binding proteins (PBPs).
Chemical Stability and Reactivity

The intrinsic reactivity of the β-lactam ring to hydrolysis is a key factor in the antibacterial efficacy and stability of cephalosporins. A comparative study on the hydrolysis of deacetoxy-7-phenylacetamidocephalosporanates provides quantitative insights into the reactivity of the two isomers.

CompoundSecond-order rate constant for OH⁻ hydrolysis (M⁻¹s⁻¹)
Delta-3 Isomer0.45
Delta-2 Isomer1.1

Data from Frère et al. (1982)

The data indicates that the β-lactam bond in the delta-2 isomer is more susceptible to simple chemical hydrolysis by a hydroxyl ion compared to the delta-3 isomer.

Interaction with Bacterial Enzymes

The interaction of these isomers with bacterial enzymes, such as β-lactamases and PBPs, further illuminates the reasons for their differing biological activities. The following table presents the second-order rate constants for the interaction of the isomers with key bacterial enzymes.

EnzymeSecond-order rate constant for interaction (M⁻¹s⁻¹)
Delta-3 Isomer
Streptomyces albus G β-lactamase1,100
Actinomadura R39 DD-peptidase2.8

Data from Frère et al. (1982)

These results demonstrate that the delta-3 isomer interacts significantly more rapidly with both a β-lactamase and a PBP (DD-peptidase) than the delta-2 isomer. The vastly slower interaction of the delta-2 isomer with the DD-peptidase provides a quantitative basis for its lack of antibacterial activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of the test compounds (delta-2 and delta-3 isomers) are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each dilution of the antibiotic is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated tubes or microplates are incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Stability Assay: Isomerization Kinetics

The rate of isomerization from the delta-3 to the delta-2 form can be quantified using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: A solution of the delta-3 cephalosporin is prepared in a buffer of a specific pH (e.g., phosphate buffer, pH 7.4).

  • Incubation: The solution is incubated at a controlled temperature (e.g., 37°C).

  • Sampling: Aliquots are withdrawn at various time points.

  • HPLC Analysis: The samples are analyzed by reverse-phase HPLC to separate and quantify the concentrations of the delta-3 and delta-2 isomers. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Data Analysis: The concentrations of each isomer are plotted against time, and the rate constants for the isomerization are calculated.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of active cephalosporins (delta-3 isomers) is the inhibition of bacterial cell wall synthesis. This is achieved by interrupting the cross-linking of peptidoglycan, a critical component of the cell wall.

Signaling_Pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Cross_linked_peptidoglycan Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Transpeptidation Delta3 Delta-3 Cephalosporin (Active Isomer) Delta3->PBP Inhibition Delta2 Delta-2 Cephalosporin (Inactive Isomer) Delta2->PBP Ineffective Binding

Caption: Mechanism of action of delta-3 and delta-2 cephalosporins.

The experimental workflow for comparing the stability of the two isomers is a critical aspect of their analysis.

Experimental_Workflow start Start: Delta-3 Cephalosporin Solution incubation Incubation (Controlled pH and Temperature) start->incubation sampling Aliquots taken at different time intervals incubation->sampling hplc HPLC Analysis (Separation of Isomers) sampling->hplc quantification Quantification of Delta-3 and Delta-2 Isomers hplc->quantification kinetics Determination of Isomerization Rate quantification->kinetics

Caption: Workflow for cephalosporin isomer stability analysis.

Conclusion

The comparative analysis of delta-2 and delta-3 cephalosporin isomers unequivocally demonstrates that the position of the double bond within the cephem nucleus is a critical determinant of antibacterial activity. The delta-3 isomer, with its specific stereochemistry, is the active form capable of inhibiting bacterial cell wall synthesis by effectively binding to penicillin-binding proteins. In contrast, the delta-2 isomer is microbiologically inactive due to its inability to properly interact with these target enzymes. The propensity of the active delta-3 isomer to convert to the inactive delta-2 form, particularly in cephalosporin esters, underscores the importance of stability studies in the development of new and effective cephalosporin antibiotics. For researchers and drug development professionals, a thorough understanding of these isomeric differences is paramount for the design of stable and potent antibacterial agents.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Delta-2-Cefotetan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of delta-2-cefotetan, a beta-lactam antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of allergic sensitization, environmental contamination, and the development of antibiotic resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of delta-2-cefotetan waste.

Core Principles of Beta-Lactam Waste Management

All items contaminated with delta-2-cefotetan, including unused or expired stock solutions, experimental media, and consumables, should be treated as hazardous chemical waste.[1] The primary methods for rendering beta-lactam antibiotics inactive involve chemical degradation through hydrolysis.

Disposal Procedures for Delta-2-Cefotetan Waste

Researchers and laboratory staff must follow their institution's specific environmental health and safety (EHS) guidelines. The following are general procedures for the disposal of different types of delta-2-cefotetan waste:

1. Unused or Expired Stock Solutions:

High-concentration stock solutions of delta-2-cefotetan must not be disposed of down the drain or in regular trash. These are considered hazardous chemical waste and require chemical inactivation before disposal.[1]

  • Chemical Inactivation: A widely accepted method for the inactivation of beta-lactam antibiotics is through hydrolysis using a strong base.[2][3]

    • Working in a certified chemical fume hood, carefully add a 1 M sodium hydroxide (NaOH) solution to the delta-2-cefotetan stock solution.

    • The mixture should be stirred at ambient temperature. While some beta-lactams are rapidly hydrolyzed, allowing the mixture to react overnight ensures complete degradation.[2]

    • After inactivation, the resulting solution can typically be neutralized and disposed of down the sink with copious amounts of water, pending institutional EHS approval.

2. Contaminated Liquid Media:

Cell culture media containing delta-2-cefotetan should also be decontaminated before disposal. While autoclaving can destroy some heat-labile antibiotics, it is not always effective for all beta-lactams.[1]

  • Chemical Decontamination: The addition of a chemical disinfectant known to be effective against beta-lactams is a reliable method.

  • Autoclaving: If institutional guidelines permit and the specific beta-lactam has been shown to be heat-labile, autoclaving may be an option. However, this should not be the default method without verification.[1]

3. Contaminated Solid Waste:

All solid waste, including petri dishes, flasks, pipettes, and gloves, that has come into contact with delta-2-cefotetan must be segregated as hazardous chemical waste.

  • Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.

  • Disposal: The container should be collected by the institution's hazardous waste management service for incineration or other approved disposal methods.

Quantitative Data for Disposal

ParameterValue/ProcedureSource
Inactivating Agent 1 M Sodium Hydroxide (NaOH) Solution[2][3]
Reaction Time Overnight at ambient temperature[2]
Personal Protective Equipment (PPE) Safety goggles, lab coat, and appropriate chemical-resistant gloves[4]

Experimental Protocol: Chemical Inactivation of Delta-2-Cefotetan Stock Solution

Objective: To safely hydrolyze and inactivate delta-2-cefotetan in a stock solution prior to disposal.

Materials:

  • Delta-2-cefotetan stock solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • pH meter or pH strips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Preparation: Don all required PPE. Perform all subsequent steps within a certified chemical fume hood.

  • Transfer: Carefully transfer the delta-2-cefotetan stock solution to a beaker or flask of a suitable size to allow for the addition of the NaOH solution and stirring.

  • Inactivation: Slowly add an equal volume of 1 M NaOH solution to the delta-2-cefotetan solution while stirring.

  • Reaction: Cover the container and allow the mixture to stir overnight at room temperature to ensure complete hydrolysis of the beta-lactam ring.

  • Neutralization: After the reaction is complete, check the pH of the solution. Neutralize the solution by adding an appropriate acid (e.g., 1 M Hydrochloric Acid) dropwise until the pH is within the range acceptable for drain disposal according to your institution's guidelines (typically between 6.0 and 9.0).

  • Disposal: Once neutralized, and with approval from your institution's EHS department, the solution may be poured down the drain with a large volume of running water.

Disposal Workflow

start Delta-2-Cefotetan Waste Generated waste_type Identify Waste Type start->waste_type stock_solution Unused/Expired Stock Solution waste_type->stock_solution Stock liquid_media Contaminated Liquid Media waste_type->liquid_media Liquid solid_waste Contaminated Solid Waste waste_type->solid_waste Solid chem_inactivation Chemical Inactivation (e.g., 1M NaOH) stock_solution->chem_inactivation autoclave Autoclave or Chemical Decontamination liquid_media->autoclave hw_container Segregate in Hazardous Waste Container solid_waste->hw_container neutralize Neutralize & Check Institutional Policy chem_inactivation->neutralize autoclave->neutralize ehs_pickup Arrange for EHS Pickup hw_container->ehs_pickup drain_disposal Drain Disposal with Copious Water neutralize->drain_disposal Approved neutralize->ehs_pickup Not Approved

Caption: Logical workflow for the proper disposal of delta-2-cefotetan waste.

References

Personal protective equipment for handling delta2-Cefotetan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for handling Δ²-Cefotetan in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental impact.

Note on Δ²-Cefotetan: The designation "Δ²-Cefotetan" is not standard. It may refer to an isomer, a tautomer, or a specific formulation. The U.S. FDA notes that a small percentage of Cefotetan can convert to its tautomer, which exhibits similar antimicrobial activity.[1] Users should verify the precise identity of their compound. The following guidance is based on the known hazards of Cefotetan and its disodium salt.

Hazard Summary

Cefotetan is classified as a hazardous substance. Key hazards include:

  • Respiratory and Skin Sensitization: May cause allergy or asthma symptoms if inhaled and may lead to an allergic skin reaction.[2][3][4][5]

  • Irritation: Causes skin and serious eye irritation.[2][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential sensitization.[6]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust and splashes.[5][6]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required when ventilation is inadequate or when handling powders to prevent inhalation and sensitization.[3][4]
Protective Clothing Laboratory coat and other protective clothing.Minimizes skin exposure.[6]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid generating dust when working with the solid form.

    • Do not eat, drink, or smoke in the handling area.

    • Prevent contact with skin, eyes, and clothing.[6]

    • Keep the container tightly closed when not in use.

  • First Aid Measures:

    • Inhalation: If breathing difficulties or respiratory symptoms occur, move the individual to fresh air and seek immediate medical attention.[3][6]

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice.[3][6]

    • Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, including under the eyelids, and get medical attention.[6]

    • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]

Disposal Plan: Managing Δ²-Cefotetan Waste

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.

  • Waste Segregation:

    • All materials contaminated with Δ²-Cefotetan (e.g., gloves, weighing paper, pipette tips) should be considered hazardous waste.

    • Segregate Δ²-Cefotetan waste from other laboratory waste streams.

  • Decontamination of Solutions:

    • Stock Solutions: High-concentration stock solutions are considered hazardous chemical waste and must not be autoclaved or poured down the drain. They should be collected in a designated, sealed, and clearly labeled waste container for disposal through your institution's Environmental Health and Safety (EHS) department.[6]

    • Used Culture Media: While some beta-lactam antibiotics in culture media can be inactivated by autoclaving, this is not a universally recommended practice for all cephalosporins.[6] Consult your institution's EHS guidelines for the preferred method of deactivating antibiotic-containing media.

  • Disposal of Solid Waste:

    • Solid Δ²-Cefotetan waste and contaminated disposables should be collected in a sealed, labeled hazardous waste container.

    • Arrange for pickup and disposal by a certified hazardous waste contractor, following your institution's procedures.

Experimental Workflow for Handling Δ²-Cefotetan

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE prep2 Prepare well-ventilated workspace prep1->prep2 handle1 Weigh/prepare Δ²-Cefotetan prep2->handle1 handle2 Perform experiment handle1->handle2 disp1 Segregate contaminated waste handle2->disp1 disp2 Collect in hazardous waste container disp1->disp2 disp3 Arrange for EHS pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of Δ²-Cefotetan.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.